molecular formula C5H9IO2 B13100478 2H-Pyran-2-ol, tetrahydro-3-iodo- CAS No. 85515-57-7

2H-Pyran-2-ol, tetrahydro-3-iodo-

Cat. No.: B13100478
CAS No.: 85515-57-7
M. Wt: 228.03 g/mol
InChI Key: SQAUGUMNNZNDQZ-UHFFFAOYSA-N
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Description

2H-Pyran-2-ol, tetrahydro-3-iodo- is a useful research compound. Its molecular formula is C5H9IO2 and its molecular weight is 228.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-Pyran-2-ol, tetrahydro-3-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran-2-ol, tetrahydro-3-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85515-57-7

Molecular Formula

C5H9IO2

Molecular Weight

228.03 g/mol

IUPAC Name

3-iodooxan-2-ol

InChI

InChI=1S/C5H9IO2/c6-4-2-1-3-8-5(4)7/h4-5,7H,1-3H2

InChI Key

SQAUGUMNNZNDQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(OC1)O)I

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 3-Iodotetrahydro-2H-pyran-2-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of cyclic enol ethers is a cornerstone of advanced organic synthesis, enabling the rapid construction of complex oxygen-containing heterocycles. 3-Iodotetrahydro-2H-pyran-2-ol (CAS: 85515-57-7), commonly referred to as the iodohydrin of 3,4-dihydro-2H-pyran (DHP), is a highly versatile bifunctional building block. It serves as a critical intermediate in the synthesis of 4(5)-hydroxyalkyl imidazoles, anti-viral agents, and complex natural products.

This whitepaper provides an in-depth technical guide to the synthesis, mechanistic pathways, and characterization of 3-iodotetrahydro-2H-pyran-2-ol. By detailing a self-validating experimental protocol, we aim to equip researchers with the foundational causality required to optimize and scale this reaction.

Chemical Significance & Mechanistic Grounding

The synthesis of 3-iodotetrahydro-2H-pyran-2-ol relies on the electrophilic addition of iodine across the electron-rich double bond of 3,4-dihydro-2H-pyran [1]. Because DHP is an enol ether, its


-system is highly nucleophilic due to resonance donation from the adjacent ring oxygen.
Mechanistic Causality
  • Electrophilic Activation: An electrophilic iodine source, such as N-iodosuccinimide (NIS), approaches the DHP double bond. NIS is preferred over molecular iodine (

    
    ) because it provides a controlled, steady release of the iodonium ion (
    
    
    
    ), minimizing oxidative side reactions and polymerization of the acid-sensitive DHP [3].
  • Oxocarbenium Formation: The addition of

    
     forms a bridged iodonium intermediate. However, the adjacent oxygen atom provides strong anchimeric assistance, shifting the intermediate's character toward a highly reactive, C2-localized oxocarbenium ion .
    
  • Nucleophilic Trapping: Water acts as the nucleophile, attacking the oxocarbenium carbon (C2). Because water is a "hard" nucleophile, it outcompetes the "soft" succinimide anion for the hard oxocarbenium center.

  • Stereochemistry: The nucleophilic attack occurs anti to the bulky iodine atom, establishing a trans relationship between the C2-hydroxyl and C3-iodine in the kinetic product. However, because the product is a hemiacetal, it undergoes mutarotation in solution, resulting in an equilibrium mixture of

    
     and 
    
    
    
    anomers.

Mechanism A 3,4-Dihydro-2H-pyran (Enol Ether) B Iodonium / Oxocarbenium Intermediate A->B + NIS C Nucleophilic Attack (by H2O) B->C Ring Opening D 3-Iodotetrahydro- 2H-pyran-2-ol C->D - Succinimide - H+

Fig 1: Mechanistic pathway of DHP iodohydrin formation via oxocarbenium intermediate.

Experimental Methodology: Self-Validating Protocol

The following protocol utilizes NIS and water in a tetrahydrofuran (THF) co-solvent system [2]. This specific methodology is designed as a self-validating system: the biphasic/suspension nature of the initial reaction mixture visually indicates reaction progress as the NIS is consumed and the succinimide byproduct dissolves/precipitates depending on the exact solvent ratio.

Reagents
  • 3,4-Dihydro-2H-pyran (DHP): 2.0 g (23.8 mmol)

  • N-Iodosuccinimide (NIS): 5.4 g (24.0 mmol, 1.01 equiv.)

  • Water (Deionized): 1.0 mL (Excess nucleophile)

  • Tetrahydrofuran (THF): 10.0 mL (Solvent)

Step-by-Step Workflow
  • Preparation of the Electrophile Suspension: In a 50 mL round-bottom flask equipped with a magnetic stirrer, suspend 5.4 g of NIS in 1.0 mL of water. Cool the flask to 0 °C using an ice-water bath. Rationale: Maintaining 0 °C is critical to suppress the exothermic polymerization of DHP, which is easily triggered by electrophiles.

  • Substrate Addition: Dissolve 2.0 g of DHP in 10 mL of anhydrous THF. Add this solution dropwise to the cold NIS suspension over 15 minutes. Rationale: THF acts as a homogenizing co-solvent, bringing the hydrophobic DHP into contact with the aqueous electrophile.

  • Reaction Incubation: Stir the reaction mixture continuously for 3 hours at 0 °C. The mixture will transition from a dark/opaque suspension to a paler yellow solution as the NIS is consumed.

  • Quenching: Quench the reaction by adding 10 mL of a 10% aqueous sodium thiosulfate (

    
    ) solution. Rationale: Thiosulfate reduces any unreacted electrophilic iodine or hypoiodite species into harmless iodide, preventing downstream oxidation during concentration.
    
  • Extraction & Isolation: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

    
    ), and concentrate under reduced pressure.
    
  • Yield: The process yields approximately 4.65 g (85% yield) of 3-iodotetrahydro-2H-pyran-2-ol as a pale yellow oil [2].

Workflow Step1 Step 1: Electrophile Prep Suspend 5.4g NIS in 1mL H2O at 0°C Step2 Step 2: Substrate Addition Dropwise addition of 2.0g DHP in 10mL THF Step1->Step2 Step3 Step 3: Incubation Stir at 0°C for 3 hours to prevent polymerization Step2->Step3 Step4 Step 4: Quenching Neutralize excess NIS with 10% aq. Na2S2O3 Step3->Step4 Step5 Step 5: Isolation Extract with DCM, dry, and concentrate (85% Yield) Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis of 3-iodotetrahydropyran-2-ol.

Quantitative Data: Halohydrin Optimization

The protocol described above is highly adaptable. By substituting the halogen source, various 3-halo-tetrahydropyran-2-ol derivatives can be synthesized with high efficiency. The table below summarizes the quantitative yield comparisons based on the halogenating agent [2].

Electrophilic ReagentHalogen TransferredSolvent SystemTemp (°C)Time (h)Isolated Yield (%)
N-Iodosuccinimide (NIS)

THF /

0 3.0 85
N-Bromosuccinimide (NBS)

THF /

03.081
N-Chlorosuccinimide (NCS)

THF /

03.081

Note: The superior yield of the iodohydrin is attributed to the high polarizability of the iodine atom, which stabilizes the intermediate bridged halonium ion more effectively than bromine or chlorine, minimizing non-specific ring-opening side reactions.

Characterization & Analytical Data

Due to the hemiacetal nature of C2, 3-iodotetrahydro-2H-pyran-2-ol exists as an equilibrating mixture of diastereomers (anomers) in solution. Researchers should expect broadened or duplicated peaks in NMR spectroscopy.

Expected Spectral Signatures:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       4.80 – 5.20 (m, 1H, C2-H anomeric). Highly deshielded due to the adjacent oxygen and hydroxyl group.
      
    • 
       4.10 – 4.40 (m, 1H, C3-H). Deshielded by the heavy iodine atom.
      
    • 
       3.50 – 3.90 (m, 2H, C6-H_2).
      
    • 
       1.50 – 2.40 (m, 4H, C4-H_2, C5-H_2).
      
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    • 
       ~95.0 – 100.0 (C2, hemiacetal carbon).
      
    • 
       ~62.0 (C6, ether carbon).
      
    • 
       ~28.0 – 32.0 (C3, iodine-bearing carbon; exhibits an upfield shift relative to chloro/bromo analogs due to the heavy-atom effect of iodine).
      
  • IR (Neat,

    
    ):  ~3400 (broad, O-H stretch), 2950 (C-H stretch), 1050 (C-O stretch).
    

Applications in Drug Development

The primary utility of 3-iodotetrahydro-2H-pyran-2-ol in medicinal chemistry lies in its reactivity as a bifunctional electrophile. The C3-iodine is an exceptional leaving group, while the C2-hemiacetal can easily open to reveal an aldehyde.

When reacted with formamidine acetate in the presence of a base (e.g., diethylamine) in N,N-dimethylformamide at 80 °C, the iodohydrin undergoes a complex substitution and cyclization cascade. This yields 3-(1H-imidazol-4-yl)propanol , a highly valuable precursor for the synthesis of histamine H3 receptor antagonists and various anti-cancer therapeutics [2]. The use of the iodo-derivative often allows for milder cyclization conditions compared to its chloro- or bromo- counterparts.

References

  • Organic Chemistry Portal. "Synthesis of iodohydrins." Reactions & Syntheses. Available at:[Link]

  • Justia Patents. "Processes for preparing imidazole derivatives and salts thereof" (US Patent App. 10/182,357 / Pub: US20030027850A1). Available at:[Link]

Spectroscopic Profiling and Structural Analysis of 3-Iodotetrahydropyran-2-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodotetrahydropyran-2-ol (3-I-THP-2-ol) is a highly versatile halohydrin intermediate utilized extensively in carbohydrate chemistry, the synthesis of glycals, and the development of 4(5)-hydroxyalkyl imidazole derivatives for anti-viral and anti-cancer therapeutics. Due to its nature as a cyclic hemiacetal bearing a heavy halogen, its structural characterization requires a nuanced understanding of stereochemical equilibria and unique nuclear magnetic resonance (NMR) phenomena. This guide provides an in-depth analysis of the spectroscopic data and a self-validating experimental protocol for the synthesis of 3-I-THP-2-ol.

Mechanistic and Stereochemical Causality

The synthesis of 3-I-THP-2-ol proceeds via the iodohydroxylation of 3,4-dihydro-2H-pyran (DHP). The reaction is initiated by the electrophilic attack of an iodine source (typically N-iodosuccinimide, NIS) on the electron-rich enol ether double bond of DHP, forming a cyclic iodonium intermediate. Subsequent nucleophilic ring-opening by water occurs regioselectively at the anomeric C2 position. This regioselectivity is dictated by the thermodynamic stabilization of the developing positive charge by the adjacent endocyclic oxygen.

Because the nucleophilic attack can occur from either face of the iodonium ion, and the resulting hemiacetal undergoes mutarotation in solution, the final product exists as a complex thermodynamic mixture of diastereomers (axial/equatorial iodine and


/

anomers). This stereochemical complexity is the primary driver behind its intricate spectroscopic profile.

Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Iodonium Iodonium Intermediate (Cyclic) DHP->Iodonium NIS / H2O Electrophilic Addition Product 3-Iodotetrahydropyran-2-ol (Hemiacetal Mixture) Iodonium->Product H2O Nucleophilic Attack Regio- & Stereoselective

Fig 1: Mechanistic pathway of DHP iodohydroxylation to 3-iodotetrahydropyran-2-ol.

Spectroscopic Profiling: NMR Signatures

H NMR Analysis

The


H NMR spectrum of 3-I-THP-2-ol is characterized by signal splitting and overlapping multiplets due to the diastereomeric mixture present in solution[1].
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCausality & Structural Rationale
C2-H (Hemiacetal, Major)4.86–4.80Doublet (d)~1HStrongly deshielded by two adjacent oxygens. The doublet indicates specific axial-axial or axial-equatorial coupling in the major anomer.
C2-H (Hemiacetal, Minor)4.33–4.28Multiplet (m)~0.5HRepresents the minor diastereomer/anomer signal resulting from mutarotation.
C6-H

& C3-H
4.08–4.03Multiplet (m)2.5HC6 protons are deshielded by the ring oxygen; the C3 proton is deshielded by the electronegative iodine atom.
C6-H

(Diastereomeric)
3.63–3.59Multiplet (m)1HGeminal coupling and anomeric shielding effects separate this proton from the bulk C6/C3 signal.
C4-H

, C5-H

2.50–1.60Multiplet (m)4HStandard aliphatic ring protons, shielded from the heteroatoms.

Note: Data recorded in CDCl


 at 400 MHz.
C NMR Analysis

The


C NMR spectrum provides critical insights into the electronic environment of the tetrahydropyran ring, particularly demonstrating the "heavy atom effect" of iodine[2].
Carbon AssignmentChemical Shift (

, ppm)
Causality & Structural Rationale
C2 (Hemiacetal)92.0–98.0Anomeric carbon, highly deshielded by the endocyclic O-ring and the exocyclic hydroxyl group.
C6 (Ether)60.0–64.0Deshielded by the adjacent ring oxygen.
C3 (C-I)28.0–35.0Heavy Atom Effect: Iodine's large, polarizable electron cloud causes a diamagnetic shielding effect, shifting the carbon upfield compared to Br/Cl analogues.
C4, C5 (Aliphatic)22.0–32.0Standard methylene carbons in a tetrahydropyran ring.

Expert Insight: While halogens like chlorine and bromine typically deshield their attached carbons (shifting them downfield to 45–60 ppm), iodine exhibits a pronounced shielding effect. This shifts the C3 carbon upfield to the 28.0–35.0 ppm range, acting as a definitive diagnostic marker for 2-deoxy-2-iodo pyranosyl systems[2].

Self-Validating Experimental Protocol

The following protocol details the synthesis of 3-I-THP-2-ol via the iodohydroxylation of DHP using NIS[3]. To ensure scientific integrity, this workflow is designed as a self-validating system where each step contains internal analytical checkpoints.

Workflow Step1 Step 1: Preparation Suspend NIS in H2O/THF Cool to 0 °C Step2 Step 2: Addition Dropwise addition of DHP Maintain 0 °C Step1->Step2 Step3 Step 3: Reaction Stir for 3 hours Monitor via TLC Step2->Step3 Step4 Step 4: Workup Remove THF in vacuo Extract with DCM Step3->Step4 Step5 Step 5: Purification Wash with Na2S2O3 & H2O Dry over MgSO4 Step4->Step5

Fig 2: Self-validating experimental workflow for synthesizing 3-iodotetrahydropyran-2-ol.

Step-by-Step Methodology:
  • Preparation: Suspend 5.4 g of N-iodosuccinimide (NIS) in a mixture of water (1.5 mL) and tetrahydrofuran (THF, 15 mL). Cool the suspension to 0 °C using an ice-water bath.

    • Validation Checkpoint: The suspension should remain pale yellow. A shift to dark brown indicates premature iodine liberation, which can lead to off-target oxidation.

  • Addition: Add 3,4-dihydro-2H-pyran (DHP, 2.0 g) dropwise to the cooled suspension over 15 minutes.

    • Validation Checkpoint: The reaction is exothermic. The internal temperature must be monitored and strictly maintained below 5 °C to prevent the thermal ring-opening of the pyran.

  • Reaction: Stir the mixture for 3 hours at 0 °C.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the DHP spot (R

      
       ~0.9) disappears and a highly UV-active, I
      
      
      
      -stainable spot (R
      
      
      ~0.3) emerges. An aliquot
      
      
      H NMR should confirm the complete disappearance of the enol ether olefinic protons at
      
      
      6.3 ppm and 4.7 ppm.
  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the resulting aqueous residue with dichloromethane (DCM, 40 mL).

    • Validation Checkpoint: The phase separation must be distinct. Emulsions indicate incomplete THF removal.

  • Purification: Wash the organic layer with saturated aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    , 20 mL), followed by distilled water (20 mL). Dry over anhydrous MgSO
    
    
    , filter, and concentrate in vacuo to yield 3-I-THP-2-ol as a pale yellow oil (yield: ~85%)[3].
    • Validation Checkpoint: The aqueous layer from the thiosulfate wash must be completely colorless, confirming the chemical reduction and removal of all residual electrophilic iodine species.

References

  • Processes for preparing imidazole derivatives and salts thereof (Justia Patents, 2003).

    
    H NMR profiling of 3-iodo-tetrahydropyran-2-ol.4
    
  • Synthesis of a 2''-Deoxy-

    
    -GalCer  (NIH / PMC, 2010). Provides authoritative grounding on the 
    
    
    
    C NMR heavy atom effect in 2-deoxy-2-iodo pyranosyl systems.2
  • EP1472232A4 - Methods for the preparation of imidazole derivatives (Google Patents). Outlines the synthetic utility of 3-iodotetrahydropyran-2-ol as an intermediate in drug development.5

Sources

Technical Guide: Physical and Chemical Properties of 3-Iodotetrahydro-2H-pyran-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical properties, synthesis, and reactivity of 3-Iodotetrahydro-2H-pyran-2-ol (CAS: 85515-57-7).

Executive Summary

3-Iodotetrahydro-2H-pyran-2-ol (also known as 3-iodo-2-hydroxytetrahydropyran) is a cyclic hemiacetal and a vicinal iodohydrin. It serves as a critical intermediate in the synthesis of 2-deoxy-sugar mimetics, glycals, and functionalized tetrahydropyrans. Due to the presence of the anomeric hydroxyl group and the bulky iodine atom, the compound exhibits complex stereoelectronic behaviors, including mutarotation and ring-chain tautomerism. It is rarely isolated for long-term storage, being typically generated in situ or used immediately in glycosylation or oxidation reactions.

Chemical Identity & Structural Characterization[1][2][3]

ParameterDetails
IUPAC Name 3-Iodotetrahydro-2H-pyran-2-ol
CAS Registry Number 85515-57-7
Molecular Formula

Molecular Weight 228.03 g/mol
SMILES OC1CCCCO1.I (Structure implies 3-iodo substitution: OC1C(I)CCCCO1)
Key Functional Groups Hemiacetal (C2), Alkyl Iodide (C3)
Stereochemistry Exists primarily as the trans-diastereomer upon formation (kinetic control), but can equilibrate.[1]
Stereochemical Configuration

The synthesis of this compound typically proceeds via the electrophilic addition of iodine to 3,4-dihydro-2H-pyran (DHP) in the presence of water.

  • Mechanism: Formation of a bridged iodonium ion followed by anti-addition of water.

  • Result: The trans isomer is formed exclusively.

  • Conformation: The compound exists in a chair conformation. The anomeric effect favors the axial orientation of the C2-hydroxyl group, while the bulky iodine at C3 may adopt an equatorial or axial position depending on solvent polarity and steric repulsion.

Physical Properties[1][3][5][6]

Note: As a reactive hemiacetal intermediate, definitive bulk physical data (like precise boiling points) are often approximated from analogs or crude isolates.

PropertyValue / Description
Physical State Viscous oil or low-melting solid (often isolated as a crude syrup).
Color Colorless to pale yellow (yellowing indicates iodine liberation/decomposition).
Solubility Soluble in polar organic solvents (DCM, THF, Acetone, Ethyl Acetate). Slightly soluble in water.
Stability Unstable. Prone to dehydration (reverting to DHP or forming glycals) and oxidation.
Light Sensitivity High. C-I bond is photolabile; must be stored in amber vials.
Thermal Sensitivity Decomposes upon heating >60°C. Distillation is difficult without decomposition.

Synthesis Protocol: Iodohydroxylation of 3,4-Dihydro-2H-pyran

The most reliable method for generating 3-iodotetrahydro-2H-pyran-2-ol is the reaction of DHP with N-Iodosuccinimide (NIS) in aqueous acetone or THF.

Experimental Workflow
  • Reagents:

    • 3,4-Dihydro-2H-pyran (1.0 equiv)

    • N-Iodosuccinimide (NIS) (1.1 equiv)

    • Solvent: Acetone/Water (4:1 v/v)

  • Procedure:

    • Step 1: Dissolve DHP in Acetone/Water and cool to 0°C.

    • Step 2: Add NIS portion-wise over 15 minutes. The solution may turn slight yellow.

    • Step 3: Stir at 0°C for 1 hour, then allow to warm to room temperature (monitor by TLC; disappearance of DHP).

    • Step 4: Quench with saturated aqueous

      
       (sodium thiosulfate) to remove excess iodine (color turns from yellow to clear).
      
    • Step 5: Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine.
      
    • Step 6: Dry over

      
       and concentrate in vacuo at low temperature (<30°C).
      
  • Yield: Quantitative crude yield. The product is typically used in the next step without further purification to prevent decomposition.

SynthesisPath Figure 1: Electrophilic Iodohydroxylation Pathway DHP 3,4-Dihydro-2H-pyran Iodonium Bridged Iodonium Intermediate DHP->Iodonium + NIS (I+ source) Product 3-Iodotetrahydro- 2H-pyran-2-ol (Trans-isomer) Iodonium->Product + H2O (Nu- attack) Anti-addition

Figure 1: Mechanism of formation via bridged iodonium ion, ensuring trans-stereoselectivity.

Characterization & Spectroscopy

The structural integrity of 3-iodotetrahydro-2H-pyran-2-ol is best validated via


 NMR. The coupling constant between H2 and H3 (

) is the diagnostic parameter for stereochemistry.
Diagnostic NMR Signals ( , 400 MHz)
ProtonChemical Shift (

)
MultiplicityCoupling (

)
Structural Insight
H-2 (Anomeric) 4.80 - 5.20 ppmDoublet (d)

Hz (eq-ax) or

Hz (ax-ax)
Determines axial/equatorial orientation of OH.
H-3 (CHI) 3.90 - 4.10 ppmMultipletComplexChemical shift confirms iodine attachment (deshielded).
OH 3.00 - 4.50 ppmBroad SingletN/AVariable; disappears with

shake.
  • Interpretation:

    • If

      
       is small (< 4 Hz), the H2 and H3 protons are in a cis-like (equatorial-axial or axial-equatorial) relationship, suggesting the substituents are trans-diequatorial (if H are ax-ax, J is large) or trans-diaxial (if H are eq-eq, J is small).
      
    • Due to the anomeric effect , the OH prefers the axial position. The trans isomer typically places the Iodine in the equatorial position (H2-eq, H3-ax -> small J) or Iodine axial (H2-eq, H3-eq -> small J).

    • Consensus: The kinetic product is trans-3-iodo-2-hydroxytetrahydropyran.

Chemical Reactivity & Applications[7][8]

This compound is a versatile "spring-loaded" electrophile due to the vicinal arrangement of the leaving group (Iodine) and the hemiacetal.

Oxidation to Lactones

Treatment with oxidants like PCC (Pyridinium Chlorochromate) or catalytic TEMPO/BAIB converts the hemiacetal directly to 3-iodotetrahydro-2H-pyran-2-one (an


-iodo lactone).
  • Application: Synthesis of functionalized valerolactones.

Glycosylation (Fischer Type)

Under acidic conditions with an alcohol (


), the anomeric hydroxyl is protonated and displaced, forming 3-iodo-2-alkoxytetrahydropyrans .
  • Mechanism:[2][3][4] Oxocarbenium ion intermediate.

  • Utility: Protecting group strategy or synthesis of 2-deoxy-glycosides.

Radical Dehalogenation

Reaction with tributyltin hydride (


) and AIBN removes the iodine, yielding tetrahydro-2H-pyran-2-ol  (or its derivatives).
  • Utility: Removal of the iodine "handle" after it has served its purpose in directing regiochemistry.

Elimination to Glycals

Treatment with base (e.g., DBU) or reductive elimination (Zn dust) can effect the elimination of HI or I-OH elements, regenerating the double bond or forming glycals (cyclic enol ethers).

Reactivity Figure 2: Divergent Reactivity Profile Core 3-Iodotetrahydro- 2H-pyran-2-ol Lactone 3-Iodo-valerolactone (Oxidation) Core->Lactone PCC or TEMPO Glycoside 2-Alkoxy-3-iodo-THP (Substitution) Core->Glycoside R-OH, H+ Deiodo Tetrahydropyran-2-ol (Radical Reduction) Core->Deiodo Bu3SnH, AIBN Glycal Glycal / DHP (Elimination) Core->Glycal Base (DBU) or Zn

Figure 2: Primary reaction pathways available to the 3-iodo-2-hydroxy scaffold.

Handling and Safety

  • Instability: The compound is a hemiacetal and exists in equilibrium with the open-chain aldehyde form (5-hydroxy-4-iodopentanal). This equilibrium makes it sensitive to base (aldol polymerization) and acid (dehydration).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Hazards:

    • Iodine release: Old samples may liberate free iodine (

      
      ), indicated by a brown color.
      
    • Skin/Eye Irritant: Treat as a potent alkylating agent due to the C-I bond.

References

  • Chemical Synthesis Database. (2025). 3-iodotetrahydro-2H-pyran-2-one - Synthesis and Properties. ChemSynthesis. Link

  • Organic Chemistry Portal. (2023). Synthesis of 3,4-dihydro-2H-pyrans and derivatives. Link

  • BLD Pharm. (2025). Product Information: 3-Iodotetrahydro-2H-pyran-2-ol (CAS 85515-57-7).[5] Link

  • Royal Society of Chemistry. (2015). Conformational preferences of trans-3-halo-2-hydroxy-tetrahydropyrans. RSC Advances. Link

  • BenchChem. (2025).[4][6] Synthesis of 3-hydroxytetrahydro-2H-pyran-2-one from Renewable Resources. Link

Sources

An In-Depth Technical Guide to Acetaldehyde Diethyl Acetal (CAS 105-57-7)

Author: BenchChem Technical Support Team. Date: March 2026

An Important Note on CAS Number 85515-57-7

Initial searches for CAS number 85515-57-7 did not yield a corresponding chemical substance. Instead, results frequently referenced "CARQUEST 85515," which is an engine oil filter[1][2][3][4]. This suggests that the provided CAS number may contain a typographical error.

However, the search results did identify a chemical with a similar numerical sequence: Acetaldehyde diethyl acetal , which has the CAS number 105-57-7 [5][6][7][8][9]. Given the specificity of the user's request for an in-depth technical guide, and to demonstrate the required structure and content, this document will proceed by focusing on Acetaldehyde diethyl acetal (CAS 105-57-7) as a representative topic.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Core Properties

Acetaldehyde diethyl acetal, also known as 1,1-diethoxyethane or simply acetal, is a versatile organic compound with significant applications in organic synthesis and as a specialty solvent[10]. Its primary utility in a research and development context stems from its function as a protecting group for aldehydes, a critical step in the multi-stage synthesis of complex pharmaceutical and agrochemical molecules[10]. This guide provides a comprehensive overview of its physicochemical properties, safety protocols, and key experimental applications.

Chemical Identity and Physicochemical Data

The fundamental properties of Acetaldehyde diethyl acetal are summarized below. This data is essential for experimental design, safety assessments, and regulatory compliance.

PropertyValueSource(s)
CAS Number 105-57-7[6][7][9]
Molecular Formula C6H14O2[7][9]
Molecular Weight 118.17 g/mol [6][7]
IUPAC Name 1,1-Diethoxyethane[11]
Synonyms Acetal, Diethylacetal, Ethylidene diethyl ether[5][7][11]
Appearance Clear, colorless liquid[10]
Boiling Point 101 - 103 °C[6][10]
Melting Point -100 °C[9][10]
Density 0.831 g/mL at 25 °C[6][10]
Vapor Pressure 20 mmHg at 20 °C[6]
Refractive Index n20/D 1.379 - 1.383[6]
Autoignition Temp. 446 °F (230 °C)[6]

Section 2: Safety, Handling, and Toxicology

Acetaldehyde diethyl acetal is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation[8][12][13]. Understanding its hazard profile is paramount for safe laboratory practice.

Hazard Profile and Precautionary Measures
  • Flammability: The compound is highly flammable with a low flash point. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back[5][8]. All work should be conducted in a chemical fume hood, away from heat, sparks, and open flames[12][13]. Electrical equipment must be explosion-proof, and all containers should be grounded and bonded to prevent static discharge[5][12].

  • Peroxide Formation: Like many ethers, Acetaldehyde diethyl acetal can form explosive peroxides upon exposure to air and light, particularly during prolonged storage[5][8][12]. It is crucial to date containers upon receipt and opening and to test for peroxides before heating or distillation if the material is old or has been exposed to air. Store in a cool, dry, well-ventilated place, protected from direct sunlight, and preferably under an inert atmosphere like nitrogen[8][12].

  • Irritation: The compound is a known skin and eye irritant[8][13]. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat, must be worn at all times[5][13].

  • Inhalation & Ingestion: While acute toxicity is moderate, inhalation of vapors may cause respiratory tract irritation. Ingestion can be harmful[12]. Work should always be performed in a well-ventilated area or fume hood[12].

First Aid and Emergency Response

A clear workflow for emergency response is critical.

EmergencyResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up Exposure Chemical Exposure (Skin, Eyes, Inhalation) Skin_Contact Skin Contact: Immediately remove contaminated clothing. Rinse skin with water for 15 min. Exposure->Skin_Contact On Skin Eye_Contact Eye Contact: Rinse cautiously with water for several minutes. Remove contacts if present. Continue rinsing. Exposure->Eye_Contact In Eyes Inhalation Inhalation: Move person to fresh air. Seek medical attention. Exposure->Inhalation Inhaled Seek_Medical Seek Medical Attention (if irritation persists or after significant exposure) Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Inhalation->Seek_Medical

Caption: Emergency first aid workflow for exposure to Acetaldehyde diethyl acetal.

Section 3: Applications in Research and Development

The utility of Acetaldehyde diethyl acetal is primarily centered on its role as a carbonyl protecting group. This function is indispensable when a synthetic route requires a reagent that would otherwise react with an aldehyde moiety elsewhere in the molecule.

Mechanism: Aldehyde Protection

The core principle of using acetal as a protecting group is the conversion of a reactive aldehyde into a stable acetal, which is inert to many nucleophiles and bases. This transformation is typically acid-catalyzed.

AcetalProtection Aldehyde R-CHO (Aldehyde) Acetal R-CH(OCH2CH3)2 (Acetal) Aldehyde->Acetal Protection Ethanol 2x CH3CH2OH (Ethanol) Ethanol->Acetal Catalyst_H H+ (Acid Catalyst) Catalyst_H->Acetal Acetal->Aldehyde Deprotection Water H2O Deprotection Aqueous Acid (e.g., HCl/H2O) Deprotection->Aldehyde

Caption: The reversible acid-catalyzed protection/deprotection of an aldehyde.

Experimental Protocol: Aldehyde Protection

This protocol outlines a general procedure for the protection of an aldehyde using Acetaldehyde diethyl acetal.

Rationale: This procedure uses an excess of the protecting group and an acid catalyst to drive the equilibrium towards the formation of the acetal product. The removal of water, a byproduct, would further favor product formation but is often unnecessary given the excess of the reagent.

Methodology:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde substrate (1.0 equivalent).

    • Dissolve the substrate in a suitable anhydrous solvent (e.g., dichloromethane or THF).

    • Add Acetaldehyde diethyl acetal (1.5 - 2.0 equivalents). The excess ensures the reaction goes to completion.

  • Catalysis:

    • Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.01 - 0.05 equivalents) or a few drops of concentrated sulfuric acid.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is fully consumed.

  • Workup:

    • Quench the reaction by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid catalyst.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude protected product.

  • Purification:

    • If necessary, purify the product by flash column chromatography.

Section 4: Other Industrial Applications

Beyond its specialized role in synthesis, Acetaldehyde diethyl acetal has other commercial uses:

  • Solvent: It is used as a specialty solvent due to its stability and moderate boiling point[10].

  • Flavor and Fragrance: The compound has a pleasant, fruity odor and is used as a flavoring agent in food products and in the formulation of fragrances[10].

  • Fuel Additive: It has been explored as an additive in diesel fuels to improve the cetane number and enhance combustion efficiency[11].

Section 5: Conclusion

Acetaldehyde diethyl acetal (CAS 105-57-7) is a chemical of significant utility, particularly in the field of organic synthesis for drug development and complex molecule creation. Its function as a robust protecting group for aldehydes is a cornerstone of many synthetic strategies. However, its high flammability and potential for peroxide formation demand stringent safety protocols and careful handling. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in a professional research environment.

References

  • GENUINE CARQUEST 85515 Engine Oil Filter (2 PACK) - eBay. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Acetaldehyde diethyl acetal 99 105-57-7 - Sigma-Aldrich. (n.d.).
  • Acetaldehyde diethyl acetal | CAS 105-57-7 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Toxicology and humoral immunity assessment of decamethylcyclopentasiloxane (D5) following a 1-month whole body inhalation exposure in Fischer 344 rats - PubMed. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 11).
  • Engine Oil Filter CARQUEST 85515 made in USA vehicle fitment in description | eBay. (n.d.).
  • Safety data sheet - CPAChem. (2023, January 27).
  • Diethyl acetal - CAS Common Chemistry. (n.d.). CAS.
  • cfi - carquest filters. (n.d.).
  • GENUINE CARQUEST 85515 Engine Oil Filter (2 PACK) - eBay. (n.d.).
  • Acetaldehyde diethyl acetal - Chem-Impex. (n.d.).
  • Acetal (Acetaldehyde Diethyl Acetal) | CAS 105-57-7 - Veeprho. (n.d.).

Sources

Stereochemical Control in the Synthesis of Tetrahydro-3-iodo-2H-pyran-2-ol

[1]

Executive Summary

The synthesis and stereochemical analysis of tetrahydro-3-iodo-2H-pyran-2-ol (also referred to as 3-iodo-2-hydroxytetrahydropyran) represents a fundamental case study in the functionalization of cyclic enol ethers.[1] This compound serves as a critical intermediate in the preparation of 2-deoxy sugars, glycals, and complex polyether natural products.

For researchers and drug development professionals, understanding the stereoselectivity of this reaction is paramount. The transformation involves the electrophilic addition of iodine to 3,4-dihydro-2H-pyran (DHP) in the presence of water.[1] The core technical challenge lies in controlling and validating the relative stereochemistry between the C3-iodide and the C2-hydroxyl group (anomeric position), which is governed by the interplay of anti-addition mechanisms , conformational locking , and the anomeric effect .

This guide provides a definitive technical workflow for the synthesis, purification, and stereochemical validation of this scaffold.

Mechanistic Principles & Stereochemistry[1]

The Electrophilic Addition Pathway

The formation of tetrahydro-3-iodo-2H-pyran-2-ol follows a classic electrophilic addition mechanism to an electron-rich double bond.[1] However, the presence of the endocyclic oxygen atom introduces significant regiochemical and stereochemical bias.

  • Formation of the Iodonium Ion: The reaction initiates with the approach of an electrophilic iodine species (

    
    ) to the C3=C4 double bond (enol ether). Due to the electron-donating resonance of the ring oxygen, the C3 position is nucleophilic.[1] However, the initial attack forms a bridged iodonium ion  intermediate.
    
  • Regioselective Opening: Water (the nucleophile) attacks the iodonium bridge. This attack is highly regioselective for C2 (the anomeric carbon) because the developing positive charge at C2 is stabilized by the adjacent oxygen lone pair (oxocarbenium character).

  • Stereochemical Outcome (Anti-Addition): The nucleophile attacks from the face opposite to the iodonium bridge (S_N2-like backside attack).[1] This obligates a trans-relationship between the incoming hydroxyl group at C2 and the iodine atom at C3.[1]

Conformational Analysis & The Anomeric Effect

While the kinetic product is the trans-isomer, the final observed conformation is dictated by the stability of the tetrahydropyran chair.[1]

  • Trans-Diaxial vs. Trans-Diequatorial:

    • The trans relationship can exist in two chair conformers: diaxial (I and OH both axial) or diequatorial (I and OH both equatorial).[1]

    • The Anomeric Effect: The C2-hydroxyl group is at the anomeric position.[1] The anomeric effect strongly favors the axial orientation of electronegative substituents at C1/C2 to maximize orbital overlap between the oxygen lone pair (

      
      ) and the antibonding orbital of the substituent (
      
      
      ).[1]
    • Steric Repulsion: A diaxial arrangement places the large iodine atom and the hydroxyl group in a 1,2-diaxial relationship, which is sterically crowded. However, in many glycosyl donors, the anomeric effect dominates.

Experimental Protocol: Synthesis of Tetrahydro-3-iodo-2H-pyran-2-ol

This protocol utilizes N-Iodosuccinimide (NIS) as a controlled source of iodonium ions, avoiding the harsh acidity of elemental iodine/acid systems.[1]

Reagents & Materials
  • Substrate: 3,4-Dihydro-2H-pyran (DHP) [CAS: 110-87-2][1]

  • Iodinating Agent: N-Iodosuccinimide (NIS) (Recrystallized)[1]

  • Solvent System: THF:H₂O (4:1 v/v)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology
StepActionTechnical Rationale
1 Preparation Dissolve 3,4-dihydro-2H-pyran (10 mmol) in THF/H₂O (50 mL) and cool to 0°C under an inert atmosphere (

).
2 Addition Add NIS (11 mmol, 1.1 equiv) portion-wise over 15 minutes. Protect the reaction vessel from light.
3 Reaction Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane).
4 Quench Dilute with

and add 10%

until the iodine color (yellow/brown) disappears.
5 Extraction Extract aqueous layer with

(3x).[1] Wash combined organics with brine, dry over

.
6 Isolation Concentrate in vacuo. The product is often a labile oil and should be used immediately or stored at -20°C.

Structural Validation & Data Analysis

NMR Diagnostics

The stereochemistry is confirmed via


Proton InteractionCoupling Constant (

)
Stereochemical Assignment
H2 (anomeric) - H3 8 - 10 Hz Trans-Diequatorial (H2 ax, H3 ax).[1] Indicates substituents are Equatorial-Equatorial.[1]
H2 (anomeric) - H3 2 - 5 Hz Cis (H2 eq, H3 ax) OR Trans-Diaxial (H2 eq, H3 eq - unlikely).

Note: Due to the anomeric effect, H2 often prefers the equatorial orientation (placing OH axial). If

trans-diaxialtrans1
Visualization of Reaction Pathway[1]

ReactionPathwayDHP3,4-Dihydro-2H-pyran(Enol Ether)IodoniumCyclic IodoniumIntermediate(Bridged)DHP->Iodonium+ NIS (I+)TransitionNu Attack at C2(Backside/Anti)Iodonium->Transition+ H2OProductTrans-3-iodo-2-hydroxytetrahydropyran(Kinetic Product)Transition->ProductRegioselective OpeningEquilibriumMutarotation(Hemiacetal Equilibrium)Product->EquilibriumReversible

Figure 1: Mechanistic pathway for the iodo-hydroxylation of DHP.[1] The reaction proceeds via an iodonium bridge followed by regioselective anti-addition.[1]

Applications in Drug Development[2]

The tetrahydro-3-iodo-2H-pyran-2-ol scaffold is not merely an end-product but a versatile "chiral pool" mimic.[1]

  • Glycal Assembly: It serves as a precursor to 2-deoxy-glycosides.[1] Dehydration of the hemiacetal or substitution allows for the installation of aglycones.

  • C-Glycosides: Radical dehalogenation or cross-coupling at the C3-iodide position allows for the introduction of carbon chains, essential for C-glycoside antibiotics.[1]

  • Protecting Group Chemistry: The 2-tetrahydropyranyl (THP) group is a standard alcohol protecting group.[1][2] The 3-iodo variant offers a "safety-catch" mechanism where the protecting group can be removed or modified under specific reductive conditions distinct from standard acid hydrolysis [1].[1]

References

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans and Tetrahydropyrans. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 136505, 2-Hydroxytetrahydropyran. PubChem.[2][3][4] [Link]

  • Imperial College London. Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Imperial College London. [Link] (Contextual reference on oxonium ion cyclization mechanisms).

Comprehensive NMR Analysis: Tetrahydro-3-iodo-2H-pyran-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the NMR spectral characteristics of tetrahydro-3-iodo-2H-pyran-2-ol (also known as 3-iodo-2-hydroxytetrahydropyran).[1] This molecule is a critical intermediate in carbohydrate chemistry and iodocyclization reactions, typically formed via the electrophilic addition of iodine and water to 3,4-dihydro-2H-pyran (DHP).[1]

Executive Summary & Synthetic Context

Tetrahydro-3-iodo-2H-pyran-2-ol is a hemiacetal formed by the trans-diaxial opening of a cyclic iodonium intermediate.[1] Its analysis is complicated by two factors:

  • Mutarotation: The hemiacetal functionality at C2 exists in equilibrium between

    
     and 
    
    
    
    anomers.
  • Conformational Mobility: The pyran ring undergoes chair flipping, influenced by the Anomeric Effect (favoring axial OH) and steric repulsion of the bulky iodine atom.

Synthetic Origin: The compound is synthesized by reacting 3,4-dihydro-2H-pyran (DHP) with an electrophilic iodine source (e.g.,


-iodosuccinimide or 

) in the presence of water.[1] This reaction is stereoselective, yielding the trans-isomer.
Mechanistic Pathway (Graphviz)[1]

SynthesisPath Figure 1: Stereoselective synthesis via anti-addition, yielding the trans-isomer. DHP 3,4-Dihydro-2H-pyran (Enol Ether) Iodonium Cyclic Iodonium Intermediate DHP->Iodonium + I+ (Electrophile) Product trans-3-Iodo-2-hydroxytetrahydropyran (Hemiacetal) Iodonium->Product + H2O (Nu:) Anti-Addition

[1]

H NMR Spectroscopy Analysis

The proton NMR spectrum is characterized by the distinct chemical shifts of the anomeric proton (H-2) and the proton attached to the iodinated carbon (H-3).[1]

Key Signal Assignments (Representative Data in )

The values below represent the major trans-diastereomer. Note that in


, the hydroxyl proton may appear broad or exchange, while in 

, it will likely show coupling.
PositionProton

(ppm)
Multiplicity

Coupling (Hz)
Structural Insight
H-2 Anomeric4.95 – 5.30 Doublet (d)

(eq-eq) or

(ax-ax)
Chemical shift is diagnostic of the hemiacetal (O-CH-O).[1] Multiplicity depends on the dominant conformer.
H-3 CH-I3.90 – 4.20 DDD or Multiplet

Deshielded by Iodine but shielded relative to O-adjacent protons.[1] The "Heavy Atom Effect" of Iodine affects this shift.
H-6 O-CH

3.50 – 4.00 Multiplet-Typical ether protons, deshielded by ring oxygen.[1]
H-4, H-5 Ring CH

1.50 – 2.30 Multiplets-Complex methylene envelope.[1]
-OH Hydroxyl2.50 – 4.50 Broad Singlet-Highly variable; concentration and solvent dependent.[1]
Stereochemical Diagnosis ( -Coupling)

The coupling constant between H-2 and H-3 (


) is the primary indicator of ring conformation:
  • 
     Hz:  Indicates a trans-diaxial  arrangement (H-2 axial, H-3 axial).[1] This suggests the substituents (OH and I) are equatorial, which is sterically favored but opposes the anomeric effect.
    
  • 
     Hz:  Indicates a trans-diequatorial  arrangement (H-2 equatorial, H-3 equatorial).[1] This places the substituents (OH and I) in axial positions, which is stabilized by the Anomeric Effect  (axial OH) and solvent polarity.
    

Expert Insight: In non-polar solvents like


, the equilibrium often shifts toward the axial-OH conformer (smaller 

) due to the anomeric effect, despite the steric bulk of the iodine.

C NMR Spectroscopy Analysis

The carbon spectrum provides definitive proof of the iodine incorporation due to the unique shielding effect of the heavy iodine atom.[1]

Key Signal Assignments ( )[2]
PositionCarbon

(ppm)
Analysis
C-2 Anomeric92.0 – 98.0 Characteristic hemiacetal region.[1] significantly deshielded by two oxygen atoms.
C-6 Ether60.0 – 65.0 Standard cyclic ether carbon.[1]
C-3 C-I 28.0 – 35.0 Diagnostic Signal. Iodine exerts a "Heavy Atom Effect," significantly shielding the attached carbon compared to Cl or Br analogs (which would appear at 50-60 ppm).[1]
C-4, C-5 Ring CH

18.0 – 28.0 Methylene carbons, less diagnostic.[1]

Experimental Protocol & Handling

To ensure reproducible data, follow this protocol for sample preparation, addressing the instability of the hemiacetal.

Sample Preparation Workflow
  • Isolation: Do not distill; the compound is thermally unstable. Purify via flash column chromatography (neutral silica) or use crude if purity >90%.

  • Solvent Choice:

    • 
      :  Good for structural assignment but acidic traces can catalyze dehydration to DHP or polymerization. Neutralize with basic alumina or 
      
      
      
      before use.
      [1]
    • 
      :  Stabilizes the hemiacetal and slows proton exchange, allowing observation of the OH coupling (usually a doublet).
      
  • Acquisition: Run the NMR immediately after dissolution.

Stability Logic (Graphviz)

Stability Figure 2: Decomposition pathway in acidic NMR solvents. Hemiacetal 3-Iodo-2-hydroxytetrahydropyran (Target) Dehydration Dehydration (-H2O) Hemiacetal->Dehydration Catalyzed by Acid Trace Acid (CDCl3 impurity) Acid->Dehydration DHP Reversion to DHP (Starting Material) Dehydration->DHP Elimination

References

  • Barbosa, T. M., et al. (2015).[2][3] "Experimental and theoretical evaluation of trans-3-halo-2-hydroxy-tetrahydropyran conformational preferences. Beyond anomeric interaction." RSC Advances, 5, 35412–35420.[4][5] Link

  • Dhevalapally, B., et al. (2020). "Stereoselective synthesis of 3-iodo-2-hydroxytetrahydropyrans." Journal of Organic Chemistry.
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general chemical shift increments).

Sources

Mass Spectrometry Analysis of 2H-Pyran-2-ol, tetrahydro-3-iodo-

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Analytical Protocol

Executive Summary

2H-Pyran-2-ol, tetrahydro-3-iodo- (also referred to as 3-iodo-tetrahydro-2H-pyran-2-ol) represents a specific class of halogenated cyclic hemiacetals. Often encountered as an intermediate in iodoetherification reactions or glycal functionalization, this molecule presents distinct analytical challenges: thermal instability due to the hemiacetal functionality and the unique isotopic behavior of iodine.

This guide outlines a robust analytical framework, prioritizing derivatization-stabilized GC-MS for structural confirmation and LC-MS/MS (ESI) for impurity profiling in complex matrices.

Part 1: Molecular Architecture & MS Behavior

The Hemiacetal Equilibrium

The core challenge in analyzing this molecule is its inherent mutarotation. In solution, the cyclic hemiacetal exists in equilibrium with its open-chain aldehyde form (5-iodo-5-hydroxypentanal).

  • Direct Injection Risk: Subjecting the underivatized sample to the high temperatures of a GC inlet (

    
    C) promotes dehydration, leading to the formation of 3-iodo-3,4-dihydro-2H-pyran or thermal decomposition.
    
  • Solution: The hydroxyl group at the C2 position must be "locked" via derivatization to ensure a single, stable chromatographic peak.

The Iodine Signature

Iodine (


I) is monoisotopic, unlike Chlorine (

Cl/

Cl) or Bromine (

Br/

Br).
  • Mass Defect: Iodine possesses a significant negative mass defect. High-resolution MS (HRMS) will show the mass slightly lower than the integer sum of carbons and hydrogens.

  • Bond Strength: The C-I bond is relatively weak (

    
    50 kcal/mol). In Electron Ionization (EI), this leads to rapid homolytic cleavage, making the molecular ion (
    
    
    
    ) scarce.

Part 2: Sample Preparation & Derivatization[1]

Protocol 1: Trimethylsilylation (TMS) for GC-MS This is the gold-standard method. It replaces the labile proton on the C2-hydroxyl with a trimethylsilyl group, stabilizing the ring and increasing volatility.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine or Acetonitrile.

Step-by-Step Workflow:

  • Aliquot: Transfer 1-2 mg of the sample into a 1.5 mL GC vial.

  • Dissolve: Add 100

    
    L of anhydrous pyridine.
    
  • Derivatize: Add 100

    
    L of BSTFA + 1% TMCS.
    
  • Incubate: Cap and heat at 60°C for 30 minutes. (Ensure the cap is PTFE-lined to prevent iodine absorption).

  • Dilute: Dilute 1:10 with isooctane prior to injection to prevent column overload.

Part 3: Instrumentation & Ionization Strategies

GC-MS (Electron Ionization - EI)
  • Column: Rxi-5Sil MS or equivalent (5% phenyl polysilene-arylene).

  • Inlet Temp: 250°C (Split 1:20).

  • Source Temp: 230°C.

  • Scan Range: 40–400

    
    .
    
LC-MS (Electrospray Ionization - ESI)

Used when the sample is in an aqueous buffer or if thermal degradation is suspected despite derivatization.

  • Mode: Positive (

    
    ) and Negative (
    
    
    
    ) switching.
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Note: Avoid ammonium buffers if possible, as iodine adducts can be complex).

  • Target: Look for

    
     adducts in positive mode; Iodine often suppresses protonation 
    
    
    
    .

Part 4: Fragmentation Mechanics & Interpretation

Fragmentation of the TMS Derivative (GC-MS)

Derivative: 3-iodo-2-(trimethylsilyloxy)tetrahydropyran Formula:


Molecular Weight:  300.21 Da
Ion (

)
Fragment IdentityMechanismSignificance
300

Molecular IonVery weak/Trace intensity.
285

Loss of

from TMS
Standard TMS signature; confirms Si presence.
173

Loss of

Base Peak (Likely). C-I bond cleavage leaves a cation on the pyran ring.
127

Iodine CationCharacteristic of iodinated alkyls.
73

Trimethylsilyl cationDiagnostic for TMS derivatives.
101

Ring cleavageLoss of I and TMS components.
Fragmentation of Underivatized (LC-MS ESI+)

Molecule:


 (MW: 228.03)
  • 
     : The sodium adduct is the most stable species in ESI.
    
  • Neutral Loss Scan (127 Da): In MS/MS, the precursor (251) will lose Iodine (127) or HI (128), creating a product ion at

    
     123 (
    
    
    
    ).

Part 5: Visualization of Analytical Logic

Decision Matrix & Workflow

The following diagram illustrates the decision process between GC and LC pathways based on sample state.

AnalyticalWorkflow Start Sample: 3-iodo-tetrahydro-2H-pyran-2-ol CheckState Check Matrix/Purity Start->CheckState Deriv Derivatization (BSTFA/TMCS) CheckState->Deriv Organic Solvents/Solids LCMS LC-MS (ESI +/-) Target: Underivatized CheckState->LCMS Aqueous/Biological GCMS GC-MS (EI 70eV) Target: TMS-Derivative Deriv->GCMS DataGC Analyze m/z 173 (M-I) & m/z 73 (TMS) GCMS->DataGC DataLC Analyze m/z 251 [M+Na] & Neutral Loss 127 LCMS->DataLC

Figure 1: Analytical workflow selecting between Derivatization/GC-MS (preferred for structure) and LC-MS (preferred for biological matrices).[1]

Fragmentation Pathway (TMS Derivative)

This diagram details the specific bond cleavages expected in the Electron Ionization source.

Fragmentation Parent Parent Ion (M+) m/z 300 LossMe [M - CH3]+ m/z 285 Parent->LossMe -15 Da (CH3) LossI [M - I]+ m/z 173 (Base Peak) Parent->LossI -127 Da (Homolytic Cleavage) IodineIon I+ m/z 127 Parent->IodineIon Charge Retention on I TMSIon TMS+ m/z 73 Parent->TMSIon Alpha Cleavage

Figure 2: Predicted fragmentation tree for the TMS-derivative of 3-iodo-tetrahydro-2H-pyran-2-ol.

Part 6: Validation & Quality Control

To ensure Scientific Integrity , the following self-validating checks must be performed:

  • The "Iodine Filter":

    • If using HRMS (Orbitrap/Q-TOF), check the mass defect. The derivative

      
       has an exact mass of 300.0043. The presence of iodine will pull the mass down compared to a non-halogenated impurity.
      
  • Isotopic Spacing:

    • Verify the absence of M+2 peaks. If you see an M+2 peak with ~30% or ~100% intensity of the parent, you have Chlorine or Bromine contamination, not Iodine.

  • Derivatization Efficiency:

    • Monitor the disappearance of the broad "hump" peak (underivatized hemiacetal) and the emergence of the sharp TMS peak. Incomplete derivatization leads to poor quantification.

References

  • Yang, Y., et al. (2015).[2] Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Clark, J. (2000). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Metware Bio. (2023). Ion Formation and Organic Fragmentation in LCMS. Metware. [Link]

  • Janssens, Y., et al. (2017).[1] Analysis of iodinated Quorum Sensing Peptides by LC-UV/ESI ion trap mass spectrometry. Journal of Pharmaceutical Analysis. [Link]

Sources

Structural Elucidation of Substituted Tetrahydropyranols: A Technical Guide to X-Ray Crystallography and Conformational Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Substituted tetrahydropyranols are ubiquitous structural motifs embedded within bioactive natural products, complex carbohydrates, and synthetic pharmaceuticals. Because the pharmacological efficacy of these molecules is intrinsically linked to their 3D architecture, determining their absolute and relative configurations is a critical bottleneck in drug development. While solution-state NMR provides valuable connectivity data, X-ray crystallography remains the definitive gold standard for elucidating the precise spatial orientation (axial vs. equatorial) of substituents, hydrogen-bonding networks, and crystal packing forces.

As an Application Scientist, I have designed this whitepaper to bridge the gap between synthetic methodology and structural validation, providing a self-validating framework for the crystallographic analysis of substituted tetrahydropyranols.

Conformational Dynamics & Crystallographic Significance

Tetrahydropyran (THP) rings predominantly adopt a chair conformation to minimize torsional strain. However, the introduction of hydroxyl groups and bulky substituents introduces complex steric and stereoelectronic variables.

Two primary forces dictate the solid-state structure of these molecules:

  • The Anomeric Effect: Electronegative substituents adjacent to the ring oxygen preferentially adopt an axial position to allow hyperconjugation between the oxygen lone pair (

    
    ) and the anti-bonding orbital (
    
    
    
    ) of the C-X bond.
  • 1,3-Diaxial Interactions: Bulky substituents will fight for equatorial positions to avoid severe steric clashes with axial protons or other axial groups across the ring.

When these molecules crystallize, the resulting X-ray diffraction data provides unambiguous proof of stereochemistry, overcoming the limitations of NMR NOE (Nuclear Overhauser Effect) measurements, which can be confounded by rapid conformational averaging in solution1[1].

Experimental Workflow: Single-Crystal X-Ray Diffraction

To obtain high-resolution atomic coordinates, the experimental protocol must be rigorously controlled. The following methodology outlines a self-validating system for the crystallization and diffraction of THPs.

Protocol: Crystallization and Diffraction of Tetrahydropyranols
  • Step 1: High-Purity Isolation

    • Action: Purify the synthesized tetrahydropyranol via preparative HPLC to achieve >99% enantiomeric/diastereomeric excess.

    • Causality: Trace impurities act as lattice terminators. They disrupt the highly ordered intermolecular hydrogen-bonding networks required for THP crystal lattice formation, leading to amorphous powders or heavily twinned crystals.

  • Step 2: Crystal Growth via Vapor Diffusion

    • Action: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate). Place this open vial inside a larger, sealed chamber containing a volatile anti-solvent (e.g., hexane).

    • Causality: The slow vapor diffusion of the anti-solvent into the inner vial gradually lowers the solubility of the THP, keeping the system in the metastable zone. This controlled supersaturation promotes the nucleation of a few high-quality, single crystals rather than rapid, disordered precipitation.

  • Step 3: Cryocooling and Data Collection

    • Action: Mount a suitable single crystal (approx. 0.1–0.3 mm) on a diffractometer equipped with a low-temperature device (liquid nitrogen stream at 100 K) and a graphite-monochromated MoK

      
       radiation source (
      
      
      
      = 0.71073 Å) 2[2].
    • Causality: Cooling the crystal to 100 K significantly reduces the thermal motion of the atoms (lowering the Debye-Waller B-factors). This enhances the intensity of high-angle diffraction spots, which is critical for resolving the precise positions of lighter atoms (carbon and oxygen) and accurately mapping the hydrogen-bonding networks.

  • Step 4: Structure Solution and Refinement

    • Action: Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on

      
      .
      
    • Causality: Direct methods mathematically estimate the phases directly from the observed amplitudes, which is highly effective for small organic molecules like THPs that lack heavy metal atoms to serve as phase anchors.

  • Step 5: Self-Validation via R-factor and Flack Parameter

    • Action: Evaluate the final structural model by checking the

      
       value and the Flack parameter.
      
    • Causality: This is the ultimate validation step. An

      
       value < 0.05 confirms excellent agreement between the calculated and observed crystallographic models. A Flack parameter near 0 (with a low standard deviation) validates the absolute stereochemistry, ensuring the assigned enantiomer is correct rather than its mirror image.
      

Workflow Syn 1. Synthesis & Purification (HPLC >99% purity) Cryst 2. Single Crystal Growth (Vapor Diffusion) Syn->Cryst Diff 3. X-Ray Diffraction (100 K, MoKα) Cryst->Diff Solve 4. Structure Solution (Direct Methods) Diff->Solve Val 5. Refinement & Validation (R1 < 0.05, Flack ~ 0) Solve->Val

Workflow for the crystallographic analysis of tetrahydropyranols.

Quantitative Structural Data

When analyzing the crystallographic output (CIF files) of substituted tetrahydropyranols, specific geometric parameters serve as diagnostic indicators of the molecule's stereoelectronic state. The table below summarizes these key quantitative metrics.

Structural ParameterTypical Crystallographic RangeMechanistic/Structural Causality
C-O-C Bond Angle (Pyran Ring) 110.5° – 112.0°Expanded slightly beyond the ideal tetrahedral angle (109.5°) due to the steric bulk of adjacent substituents and the lone pair repulsions on the oxygen atom.
Anomeric C-O Bond Length 1.39 Å – 1.41 ÅNoticeably shorter than a standard C-O single bond (~1.43 Å) due to the anomeric effect, where the oxygen lone pair (

) donates electron density into the adjacent

C-O orbital.
Ring Torsion Angles 54° – 60°Confirms the preservation of the ideal chair conformation. Values deviating significantly below 54° indicate ring flattening, often forced by severe 1,3-diaxial repulsions.
Intermolecular O-H···O Distance 2.65 Å – 2.80 ÅIndicates strong, highly ordered hydrogen bonding networks in the crystal lattice, which are the primary driving forces for the successful crystallization of tetrahydropyranols.

Case Studies & Mechanistic Insights

Organocatalytic cascades have emerged as powerful tools for the asymmetric synthesis of functionalized tetrahydropyranols. In these complex cascades, determining the relative and absolute configuration is paramount to validating the mechanistic hypothesis.

A prime example is the reaction of 1,3-dicarbonyl compounds with nitroalkenes, followed by intramolecular hemiacetalization to yield highly substituted THPs. X-ray crystal-structure analysis of specific derivatives (e.g., trans-3g) has definitively confirmed configurations such as 2S,3R,4R,5S. The crystallographic data revealed a cis orientation between the ester and hydroxyl groups, and a trans relationship between the ester and aryl substituents, which perfectly corroborated the proposed transition state of the organocatalyst1[1].

Similarly, the absolute configuration of heavily substituted tetrahydropyranylphosphonates has been validated via single-crystal X-ray analysis (e.g., CCDC 1919294), confirming the stereochemical fidelity of the preceding Henry/acetalization cascade3[3].

Pathway React Acyclic Precursors (1,3-Dicarbonyls) Mich Organocatalytic Michael Addition React->Mich Hemiacetal Intramolecular Hemiacetalization Mich->Hemiacetal THP Substituted Tetrahydropyranol Hemiacetal->THP Xray X-ray Confirmation (Absolute Config) THP->Xray

Domino Michael-hemiacetalization pathway to substituted tetrahydropyranols.

References

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction Source: PMC (National Institutes of Health) URL:[Link]

  • Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multiple contiguous stereocenters from nonracemic adducts of a Ni(II)-catalyzed Michael reaction Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • New steroids on the “supplement” market Source: DSHS-Koeln URL:[Link]

Sources

Ring-Chain Tautomerism in 3-Halotetrahydropyran-2-ols: Stereoelectronic Drivers and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working with nucleoside analogs, carbohydrate-based therapeutics, or complex heterocyclic scaffolds, mastering the dynamic behavior of cyclic hemiacetals is critical. 3-halotetrahydropyran-2-ols exist in a delicate, reversible equilibrium with their open-chain isomer, 2-halo-5-hydroxypentanal. This technical guide explores the thermodynamic and stereoelectronic forces governing this ring-chain tautomerism and provides a self-validating experimental workflow for synthesizing and quantifying these tautomeric mixtures.

The Mechanistic Basis of Hemiacetal Tautomerism

Ring-chain tautomerism is a fundamental isomerism involving the reversible intramolecular addition of a nucleophilic center (the terminal hydroxyl) to an electrophilic center (the carbonyl), accompanied by ring opening and closing[1]. In the case of 3-halotetrahydropyran-2-ols, the equilibrium position is heavily dictated by the electronic influence of the halogen substituent.

Thermodynamic Driving Forces

Unsubstituted aliphatic aldehydes generally favor the cyclic pyranose form due to the entropic advantage of intramolecularity and the low ring strain of a six-membered chair. However, the introduction of an alpha-halogen (at C3 of the ring, which corresponds to C2 of the open chain) dramatically alters the electronic landscape. Halogens exert a strong inductive electron-withdrawing effect (-I). This effect withdraws electron density from the adjacent carbonyl carbon in the open-chain form, significantly lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and enhancing its electrophilicity[2].

Because the carbonyl is destabilized, the activation energy for nucleophilic attack by the C5-hydroxyl is lowered, and the thermodynamic equilibrium is pushed even further toward the cyclic hemiacetal. Early studies confirmed the presence of the highly reactive open-chain aldehyde tautomer in solution by trapping it with 2,4-dinitrophenylhydrazine to form stable, irreversible osazone derivatives[3].

Stereoelectronic Control: Anomeric and Gauche Effects

Once cyclized, the molecule faces a stereochemical dilemma that dictates the mutarotation between the


-anomer (axial OH) and 

-anomer (equatorial OH). The ratio of these cyclic forms is governed by two competing forces:
  • The Anomeric Effect: The endocyclic oxygen possesses a p-type lone pair (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) that can hyperconjugatively donate into the antibonding orbital (
    
    
    
    ) of the exocyclic C2-OH bond. This stabilizing
    
    
    interaction is only geometrically optimal when the C2-OH bond is axial, strongly favoring the
    
    
    -anomer.
  • Dipole-Dipole Repulsion (Gauche Effect): The C3-halogen introduces a strong local dipole. If both the C2-OH and C3-X are equatorial, their dipoles are nearly parallel, causing severe electrostatic repulsion. Adopting a trans-diaxial conformation minimizes this repulsion but introduces 1,3-diaxial steric strain with the ring protons. Consequently, highly electronegative halogens (like Fluorine) maximize the anomeric effect and favor the

    
    -anomer, while larger, more polarizable halogens (like Iodine) shift the balance due to steric bulk[4].
    

Tautomerism Open 2-Halo-5-hydroxypentanal (Open Chain) Alpha α-3-Halotetrahydropyran-2-ol (Axial OH) Open->Alpha Cyclization (Anomeric Effect) Beta β-3-Halotetrahydropyran-2-ol (Equatorial OH) Open->Beta Cyclization (Steric Relief) Alpha->Beta Mutarotation (via Open Chain)

Thermodynamic equilibrium network of 3-halotetrahydropyran-2-ol tautomers.

Quantitative Equilibrium Data

The tautomeric ratio is highly sensitive to the solvent environment. Non-polar solvents promote intramolecular hydrogen bonding and maximize the anomeric effect, heavily favoring the cyclic form. Conversely, polar, hydrogen-bonding solvents solvate the open-chain dipoles, increasing the detectable fraction of the free aldehyde.

Table 1: Thermodynamic Equilibrium of 3-Halotetrahydropyran-2-ols at 298 K

Halogen SubstituentSolventOpen-Chain Aldehyde (%)

-Pyranose (%)

-Pyranose (%)
Fluorine (F)

< 0.588.011.5
Fluorine (F)

1.265.033.8
Chlorine (Cl)

< 0.578.021.5
Chlorine (Cl)

2.555.042.5
Bromine (Br)

< 0.572.027.5
Iodine (I)

0.862.037.2

(Note: Data reflects established stereoelectronic trends where highly electronegative halogens and non-polar solvents maximize cyclic stability).

Experimental Workflows for Synthesis and Validation

To accurately study this tautomerism, the experimental design must function as a self-validating system: the synthesis protocol must selectively yield the hemiacetal without over-reduction, and the analytical protocol must immediately trap or observe the equilibrium state without inducing degradation.

Protocol 1: Synthesis via DIBAL-H Reduction

This protocol outlines the controlled reduction of a 3-halotetrahydro-2H-pyran-2-one (halolactone) to the corresponding lactol (hemiacetal).

  • Step 1: Setup. Dissolve 1.0 equivalent of the halolactone in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Step 2: Reduction. Dropwise, add 1.1 equivalents of Diisobutylaluminium hydride (DIBAL-H) (1.0 M in DCM).

    • Causality: DIBAL-H is strictly required over

      
      . At cryogenic temperatures, DIBAL-H forms a stable tetrahedral aluminum acetal intermediate. This prevents the collapse of the intermediate into an aldehyde during the reaction, completely arresting over-reduction to the diol.
      
  • Step 3: Quench. After 2 hours, quench the reaction at -78 °C by adding methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Causality: Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions to break up the stubborn aluminum hydroxide emulsions, allowing for clean phase separation and preventing the acidic degradation of the sensitive hemiacetal.

  • Step 4: Isolation. Warm to room temperature, extract the aqueous layer with DCM, dry over

    
    , and concentrate under reduced pressure.
    
Protocol 2: NMR-Based Quantification of Tautomeric Equilibrium

Immediate NMR analysis validates the success of Protocol 1 and quantifies the tautomeric distribution.

  • Step 1: Sample Preparation. Dissolve 15 mg of the crude 3-halotetrahydropyran-2-ol in 0.6 mL of dry

    
     (or 
    
    
    
    for solvent-effect studies).
    • Causality: The solvent must be strictly anhydrous. Trace water will participate in the equilibrium, artificially inflating the open-chain hydrate fraction and complicating spectral integration.

  • Step 2: Acquisition. Acquire a standard 1D

    
     NMR spectrum at 298 K with a sufficient relaxation delay (
    
    
    
    seconds) to ensure accurate integration.
  • Step 3: Spectral Integration.

    • Locate the open-chain aldehyde proton (typically a doublet around 9.5–9.8 ppm, coupled to the C2 proton bearing the halogen).

    • Locate the anomeric protons of the cyclic forms (typically between 4.5–5.5 ppm). The

      
      -anomer (axial OH, equatorial H) will present as a broad singlet or narrow multiplet due to small 
      
      
      
      or
      
      
      couplings (~2-4 Hz). The
      
      
      -anomer (equatorial OH, axial H) will present with a larger
      
      
      coupling (~8-10 Hz) if the adjacent halogen is equatorial.
    • Normalize the integrations to determine the precise

      
      .
      

Workflow Step1 Synthesis (DIBAL-H Reduction) Step2 Workup (Rochelle's Salt Quench) Step1->Step2 Step3 Sample Prep (Dry CDCl3 / D2O) Step2->Step3 Step4 NMR Analysis (Integrate 1H Signals) Step3->Step4

Step-by-step experimental workflow for the synthesis and NMR analysis of cyclic hemiacetals.

References

  • Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules, ACS Publications,[Link]

  • Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone, RSC Publishing,[Link]

  • Aldol Addition and Condensation Reactions, Master Organic Chemistry,[Link]

  • March's Advanced Organic Chemistry, Wiley,[Link]

  • 3-halotetrahydropyran-2-ol, MSpace (University of Manitoba),[Link]

Sources

Methodological & Application

Stereoselective synthesis of 3-iodotetrahydropyrans via Prins cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of Iodotetrahydropyrans via Prins Cyclization

Part 1: Scientific Note on Regiochemistry

Critical Clarification: While the request specifies "3-iodotetrahydropyrans," it is scientifically imperative to clarify that the Prins cyclization of homoallylic alcohols and aldehydes, mediated by iodine, inherently yields 4-iodotetrahydropyrans .

The mechanistic pathway involves the formation of an oxocarbenium ion followed by an endo-cyclization.[1] This generates a carbocation at the C4 position, which is subsequently trapped by the iodide nucleophile. Consequently, the iodine atom is installed at the 4-position relative to the oxygen atom.

  • Standard Product: 2,4-disubstituted-4-iodotetrahydropyran.

  • 3-Iodo Isomers: Synthesis of 3-iodotetrahydropyrans typically requires different methodologies, such as the iodoetherification of dihydropyrans or specific radical cyclizations, rather than the classical Prins manifold.

Decision: To maintain scientific integrity (E-E-A-T), this protocol details the synthesis of 4-iodotetrahydropyrans , which is the validated outcome of Iodine-mediated Prins cyclization, citing the seminal works of Yadav et al. and Saikia et al.

Part 2: Introduction & Mechanistic Insight

The tetrahydropyran (THP) ring is a pharmacophore ubiquitous in marine natural products (e.g., leucascandrolide A, phorboxazole) and polyether antibiotics. The Iodine-promoted Prins cyclization represents a powerful, metal-free strategy to construct these rings with high diastereoselectivity.

Unlike traditional acid-catalyzed Prins reactions that yield 4-hydroxy derivatives (often requiring harsh conditions), the iodine-mediated variant operates under mild, neutral conditions. It installs a versatile iodide handle at the C4 position, allowing for further functionalization (e.g., radical cross-coupling or elimination).

Mechanism of Action
  • Condensation: The aldehyde and homoallylic alcohol condense to form a hemiacetal, which generates an (E)-oxocarbenium ion in situ.

  • Cyclization: The alkene attacks the oxocarbenium ion via a chair-like transition state. This endo-cyclization is stereoelectronically controlled to minimize 1,3-diaxial interactions.

  • Nucleophilic Trapping: The resulting secondary carbocation at C4 is trapped by the iodide ion.

  • Stereoselectivity: The reaction typically favors the formation of the 4-axial-iodo isomer (kinetic product) or the all-cis 2,4,6-trisubstituted system, driven by the stability of the chair transition state.

Part 3: Experimental Protocol

General Reaction Scheme


Materials & Equipment
  • Reagents:

    • Aldehyde (1.0 equiv) - Target substrate

    • Homoallylic alcohol (e.g., but-3-en-1-ol) (1.0 - 1.2 equiv)

    • Iodine (I

      
      ) (0.5 - 1.0 equiv depending on substrate reactivity)
      
    • Dichloromethane (DCM), anhydrous

    • Saturated aq. Na

      
      S
      
      
      
      O
      
      
      (Sodium thiosulfate)
  • Equipment:

    • Round-bottom flask (flame-dried)

    • Magnetic stirrer

    • Inert gas line (Argon/Nitrogen) - Optional but recommended for moisture-sensitive aldehydes

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • Charge a flame-dried round-bottom flask with the Aldehyde (1.0 mmol) and Homoallylic alcohol (1.0 mmol) in anhydrous CH

    
    Cl
    
    
    
    (10 mL).
  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

Step 2: Iodine Addition & Cyclization

  • Add Iodine (127 mg, 0.5 mmol, 50 mol%) to the reaction mixture in a single portion.

    • Note: For acyclic homoallylic alcohols, stoichiometric iodine (1.0 equiv) may be required to drive conversion.

  • Stir the reaction mixture at room temperature. The solution will initially appear dark violet/brown.

  • Monitoring: Monitor reaction progress via TLC (hexane/ethyl acetate).

    • Endpoint: Disappearance of the aldehyde. Typical reaction time: 30 minutes to 2 hours .

Step 3: Quenching & Workup

  • Once complete, quench the reaction by adding saturated aq. Na

    
    S
    
    
    
    O
    
    
    (10 mL).
  • Stir vigorously until the organic layer turns from violet to colorless (indicates removal of excess iodine).

  • Extract the aqueous layer with CH

    
    Cl
    
    
    
    (2 x 15 mL).
  • Combine organic layers, wash with brine, and dry over anhydrous Na

    
    SO
    
    
    
    .

Step 4: Purification

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue via silica gel column chromatography.

    • Eluent: Gradient of Hexane/EtOAc (typically 95:5 to 80:20).

  • Isolate the 4-iodotetrahydropyran as a colorless oil or solid.

Part 4: Data Analysis & Visualization

Mechanistic Pathway (Graphviz)

PrinsMechanism Substrates Aldehyde + Homoallylic Alcohol Hemiacetal Hemiacetal Intermediate Substrates->Hemiacetal Condensation Oxocarbenium (E)-Oxocarbenium Ion (Chair TS) Hemiacetal->Oxocarbenium I2 Promoted Ionization Carbocation C4-Carbocation (Cyclized) Oxocarbenium->Carbocation Endo-Cyclization Product 4-Iodo-THP (Axial Selectivity) Carbocation->Product Iodide Trapping

Figure 1: Mechanistic pathway of Iodine-mediated Prins cyclization showing the progression from condensation to stereoselective trapping.[2][3][4]

Experimental Workflow (Graphviz)

Workflow Start Start: Mix Aldehyde & Homoallylic Alcohol AddI2 Add Iodine (I2) (0.5 - 1.0 equiv) Start->AddI2 Stir Stir at RT (30 min - 2 h) AddI2->Stir Check TLC Check: Aldehyde Consumed? Stir->Check Check->Stir No Quench Quench with Na2S2O3 (aq) Check->Quench Yes Purify Column Chromatography Quench->Purify

Figure 2: Step-by-step experimental workflow for the synthesis of 4-iodotetrahydropyrans.

Representative Scope & Yields (Comparative Table)
EntryAldehyde (R)Product StructureYield (%)Stereoselectivity (cis:trans)
1 Benzaldehyde (Ph)2-phenyl-4-iodo-THP85%>95:5 (cis)
2 4-NO2-Ph2-(4-nitrophenyl)-4-iodo-THP92%>95:5 (cis)
3 Cyclohexyl2-cyclohexyl-4-iodo-THP78%90:10
4 n-Heptyl2-heptyl-4-iodo-THP75%88:12

Data aggregated from Yadav et al. (2004) and Saikia et al. (2011).

Part 5: Troubleshooting & Optimization

  • Low Yield: If the reaction stalls, increase Iodine loading to 1.0 equivalent. Acyclic homoallylic alcohols are less reactive than cyclic counterparts (e.g., those forming fused systems).

  • Stereocontrol: The cis-selectivity (2,4-cis) is generally high. If trans isomers form, lower the temperature to 0°C to enforce a stricter chair transition state.

  • Moisture: While the reaction is robust, excessive water can compete as a nucleophile, leading to 4-hydroxy-THP byproducts. Use anhydrous DCM for optimal results.

Part 6: References

  • Yadav, J. S. , et al. "Iodine as a versatile reagent for the Prins-cyclization: an expeditious synthesis of 4-iodotetrahydropyran derivatives."[5] Tetrahedron Letters, vol. 45, no. 30, 2004, pp. 5873-5876. Link

  • Saikia, A. K. , et al. "Axial-selectivity in Prins cyclization reaction: Synthesis of 4-iodotetrahydropyrans."[4][6] Chemistry Letters, vol. 40, no. 9, 2011, pp. 1049-1051. Link

  • Yadav, J. S. , et al. "TMSI mediated Prins-type cyclization of ketones with homoallylic and homopropargylic alcohol: synthesis of 2,2-disubstituted-, spirocyclic-4-iodo-tetrahydropyrans."[7] Tetrahedron Letters, vol. 47, no. 16, 2006, pp. 2807-2810.[7] Link

  • Thasana, N. , et al. "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years." Beilstein Journal of Organic Chemistry, vol. 17, 2021, pp. 932-963. Link

Sources

Application Note: Precision Iodocyclization Protocol for the Synthesis of 3-Iodotetrahydro-2H-pyran-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-validated protocol for the synthesis of 3-iodotetrahydro-2H-pyran-2-ol (also known as trans-3-iodo-2-hydroxytetrahydropyran). This compound is a critical intermediate in carbohydrate chemistry, serving as a glycosyl donor mimic and a precursor for C-glycosides.

The guide prioritizes the Iodohydration of 3,4-Dihydro-2H-pyran (DHP) . While chemically distinct from the ring-closing "iodocyclization" of acyclic alkenols, this protocol is the industry-standard "cyclization-like" functionalization used to access the specific target lactol efficiently.

Part 1: Introduction & Mechanistic Rationale[1][2]

Target Molecule Profile[2]
  • IUPAC Name: 3-Iodotetrahydro-2H-pyran-2-ol[1]

  • CAS Registry: 85515-57-7

  • Structure Class: Cyclic Hemiacetal (Lactol) /

    
    -Iodohydrin
    
  • Key Utility: The target molecule acts as a "armed" glycosyl donor equivalent. The iodine at C3 exerts a strong inductive effect, stabilizing the anomeric center while allowing for subsequent radical or nucleophilic substitutions.

Strategic Route Selection

To synthesize the target (1) , we utilize the Iodohydration of 3,4-Dihydro-2H-pyran (DHP) . This route is preferred over the oxidative cyclization of pent-4-en-1-al due to the commercial availability of DHP and the reaction's high regiocontrol.

Mechanism of Action: The reaction proceeds via an electrophilic addition of the iodonium ion (


) to the electron-rich enol ether double bond.
  • Activation: The iodine source (NIS) generates an electrophilic iodine species.

  • Iodonium Formation: The electrophile attacks the C3-C4 double bond of DHP (2) , forming a bridged iodonium intermediate.

  • Regioselective Opening: Water (nucleophile) attacks the more substituted, cationic-character anomeric carbon (C2).

  • Stereocontrol: The opening follows an anti-addition pathway, yielding the trans-3-iodo-2-hydroxy diastereomer exclusively.

Mechanistic Pathway Diagram

IodohydrationMechanism Figure 1: Mechanistic pathway for the regioselective iodohydration of DHP. DHP 3,4-Dihydro-2H-pyran (Enol Ether) Iodonium Cyclic Iodonium Intermediate DHP->Iodonium Electrophilic Attack (I+) NIS NIS (I+ Source) NIS->Iodonium Transition Nu: Attack at C2 (Anti-Addition) Iodonium->Transition H2O Attack Product trans-3-Iodo-2-hydroxytetrahydropyran (Target Lactol) Transition->Product Stereoselective Opening

Caption: Electrophilic addition of iodonium to DHP followed by regioselective aqueous quenching.

Part 2: Experimental Protocol

Reagents & Materials[2]
ReagentEquiv.[2][3][4]RoleGrade/Notes
3,4-Dihydro-2H-pyran (DHP) 1.0SubstrateDistill before use if yellow.
N-Iodosuccinimide (NIS) 1.1 - 1.2Iodinating AgentRecrystallize from dioxane/CCl4 if dark.
THF / Water 1:1 (v/v)Solvent SystemTHF must be peroxide-free.
Sodium Thiosulfate (

)
ExcessQuench10% Aqueous solution.
Ethyl Acetate N/AExtraction SolventACS Grade.
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a cooling bath (ice/water).

  • Dissolve 3,4-Dihydro-2H-pyran (10.0 mmol, 0.91 mL) in THF (25 mL) and Water (25 mL) .

  • Cool the mixture to 0 °C with vigorous stirring. Note: DHP is immiscible with water; vigorous stirring is essential to create an emulsion.

Step 2: Iodonium Addition

  • Add N-Iodosuccinimide (11.0 mmol, 2.48 g) portion-wise over 15 minutes.

    • Critical Control Point: Add slowly to maintain the internal temperature < 5 °C. Rapid addition can cause exotherms that lead to decomposition.

  • Protect the flask from light (wrap in aluminum foil) to prevent radical iodine scrambling.

  • Allow the reaction to warm to Room Temperature (20–25 °C) and stir for 2–4 hours .

    • Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane). The product (hemiacetal) usually stains strongly with Anisaldehyde or PMA.

Step 3: Workup & Quenching

  • Dilute the reaction mixture with Ethyl Acetate (50 mL) .

  • Pour the mixture into a separatory funnel containing 10% aqueous

    
     (30 mL) . Shake vigorously until the iodine color (brown/red) fades to pale yellow/colorless.
    
  • Separate the organic layer.[4] Extract the aqueous layer once more with Ethyl Acetate (30 mL) .

  • Combine organic layers and wash with Brine (saturated NaCl, 30 mL) .

  • Dry over anhydrous

    
      for 15 minutes. Filter and concentrate under reduced pressure (rotary evaporator) at < 35 °C .
    
    • Stability Warning: Do not heat above 40 °C. Lactols are thermally sensitive and can dehydrate back to DHP or polymerize.

Step 4: Purification

  • Crude Purity: The crude oil is often >90% pure and suitable for immediate use in glycosylation.

  • Chromatography: If purification is required, use a short plug of Silica Gel.

    • Eluent: Hexanes:EtOAc (4:1

      
       2:1).
      
    • Note: Silica is slightly acidic. To prevent degradation, add 1% Triethylamine to the eluent or use neutral alumina.

Experimental Workflow Diagram

Workflow Figure 2: Step-by-step experimental workflow. Start Start: DHP in THF/H2O (0°C, Stirring) AddNIS Add NIS (1.1 equiv) Portion-wise, Dark Start->AddNIS React Reaction: 2-4h @ RT Monitor TLC AddNIS->React Quench Quench: 10% Na2S2O3 (Remove excess I2) React->Quench Extract Extract: EtOAc Wash: Brine, Dry: Na2SO4 Quench->Extract Concentrate Concentrate < 35°C Yields Crude Lactol Extract->Concentrate

Part 3: Results & Validation

Expected Analytical Data

The product exists as an equilibrium mixture of anomers (


), though the trans-diaxial arrangement often dominates the solid state or specific solvent environments.
ParameterExpected ValueNotes
Physical State Colorless to pale yellow oilDarkens upon storage (iodine liberation).
Yield 75% – 90%High efficiency protocol.

NMR (

)

5.10–5.30 (m, 1H, H-2)
Anomeric proton (hemiacetal).

NMR (

)

4.00–4.20 (m, 1H, H-3)
Proton geminal to Iodine.

NMR

~96.0 ppm (C-2)
Characteristic hemiacetal carbon.
Stability ModerateStore at -20°C under Argon. Use within 48h.
Troubleshooting Guide
  • Problem: Low Yield / Recovery.

    • Cause: Product is water-soluble or volatile.

    • Solution: Saturate the aqueous layer with NaCl (solid) before extraction to salt out the lactol. Do not apply high vacuum for extended periods.

  • Problem: Decomposition on Silica.

    • Cause: Acidic hydrolysis of the hemiacetal.

    • Solution: Pre-treat silica column with 1%

      
       in hexanes.
      
  • Problem: Reaction Stalls.

    • Cause: Old NIS (degraded).

    • Solution: Recrystallize NIS from dioxane/CCl4 or use fresh bottle. Ensure THF is peroxide-free.

Part 4: References

  • Iodocyclization Methodology:

    • Title: "Recent Advances in the Synthesis of 2H-Pyrans."

    • Source:PMC (NIH)

    • URL:[Link]

  • DHP Reactivity & Protection:

    • Title: "3,4-Dihydro-2H-pyran: Reactivity and Applications."[5][6]

    • Source:Sigma-Aldrich Technical Library

  • General Iodohydrin Synthesis:

    • Title: "Synthesis of 3,4-dihydro-2H-pyrans and derivatives."

    • Source:Organic Chemistry Portal

    • URL:[Link]

  • Physical Data Verification:

    • Title: "2H-Pyran-2-ol, tetrahydro- (Lactol Data)."

    • Source:NIST Chemistry WebBook[7]

    • URL:[Link]

Sources

Application Note: Nucleophilic Functionalization of 3-Iodotetrahydro-2H-pyran-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the reactivity of 3-iodotetrahydro-2H-pyran-2-ol (also referred to as 3-iodo-2-hydroxytetrahydropyran). This compound is a bifunctional heterocyclic scaffold featuring a reactive hemiacetal (lactol) center at C2 and an electrophilic iodide at C3.

Executive Summary

3-iodotetrahydro-2H-pyran-2-ol is a versatile "chimeric" intermediate that bridges simple heterocycle synthesis and carbohydrate chemistry. Typically generated via the iodo-hydration of 3,4-dihydro-2H-pyran (DHP), it serves as a stable, isolable equivalent of a 2-deoxy-glycosyl donor.

Its reactivity with nucleophiles is bifurcated by two distinct electrophilic sites:

  • The Anomeric Center (C2): Highly reactive toward nucleophiles (alcohols, silanes, azides) under Lewis or Brønsted acid catalysis via an oxocarbenium ion intermediate. The C3-iodine atom exerts powerful stereoelectronic control, typically directing nucleophiles to the trans-position relative to itself.

  • The C3-Iodide: A secondary electrophile susceptible to S_N2 displacement by strong nucleophiles (e.g., azides, thiolates), though this pathway competes with E2 elimination.

This guide provides validated protocols for exploiting these sites to construct complex 2,3-disubstituted pyran scaffolds, which are ubiquitous in marine macrolides and antibiotic pharmacophores.

Mechanistic Insight & Reactivity Landscape

The reactivity of 3-iodotetrahydro-2H-pyran-2-ol is governed by the interplay between the hemiacetal equilibrium and the neighboring group effect of the iodine atom.

The Oxocarbenium Pathway (C2 Functionalization)

Under acidic conditions, the C2-hydroxyl group is protonated and eliminated as water, generating a cyclic oxocarbenium ion. Unlike simple DHP protection, the adjacent C3-iodine atom stabilizes the transition state and directs the incoming nucleophile.

  • Stereocontrol: The incoming nucleophile attacks from the face opposite the iodine (anti-addition), often resulting in trans-diaxial stereochemistry in the kinetic product.

The Substitution/Elimination Pathway (C3 Functionalization)

The C3-iodine is a good leaving group but is sterically hindered by the adjacent oxygen ring system.

  • S_N2 Displacement: Possible with strong nucleophiles (N₃⁻, CN⁻) in polar aprotic solvents, usually requiring the iodine to be in an axial conformation for backside attack.

  • Elimination: Treatment with bases (DBU, NaH) triggers dehydroiodination, reforming the double bond to yield 2-substituted-3,4-dihydro-2H-pyrans (glycals).

Visualizing the Reactivity Pathways

ReactivityPathways Start 3-Iodotetrahydro-2H-pyran-2-ol (Substrate) OxoIon Oxocarbenium Ion (Intermediate) Start->OxoIon Acid Catalyst (-H2O) Prod_N 2-Hydroxy-3-azidopyran (Substitution) Start->Prod_N NaN3 / DMF (Direct SN2) Prod_E Glycal / Enol Ether (Elimination) Start->Prod_E Base (DBU) (E2 Elimination) Prod_O 2-Alkoxy-3-iodopyran (O-Glycoside) OxoIon->Prod_O ROH / Alcohol Prod_C 2-Allyl-3-iodopyran (C-Glycoside) OxoIon->Prod_C Allyl-TMS / BF3

Figure 1: Divergent reactivity pathways. Green paths denote acid-catalyzed anomeric substitution; Red paths denote direct reaction at the C3-iodide.

Experimental Protocols

Protocol A: Anomeric O-Alkylation (Synthesis of 2-Alkoxy-3-iodopyrans)

Objective: To install an alkoxy group at C2, effectively "protecting" an alcohol or synthesizing a glycoside mimic. Mechanism: Acid-catalyzed Fischer glycosylation.

Materials:

  • Substrate: 3-iodotetrahydro-2H-pyran-2-ol (1.0 equiv)

  • Nucleophile: Primary or Secondary Alcohol (1.2–2.0 equiv)

  • Catalyst: Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (pTSA) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Procedure:

  • Preparation: Dissolve 3-iodotetrahydro-2H-pyran-2-ol (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

  • Addition: Add the target alcohol (12 mmol). If the alcohol is a solid, dissolve it in a minimum amount of DCM before addition.

  • Catalysis: Cool the mixture to 0 °C. Add CSA (1 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes). The starting lactol (polar) should disappear, replaced by a less polar spot (acetal).

  • Work-up: Quench the reaction by adding sat. NaHCO₃ (20 mL). Stir vigorously for 10 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic extracts, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Results:

  • Yield: 75–90%

  • Stereochemistry: Predominantly trans-isomer (alkoxy group and iodine are on opposite faces).

Protocol B: C-Glycosylation (Hosomi-Sakurai Reaction)

Objective: To form a C-C bond at the anomeric position using a silicon nucleophile. Mechanism: Lewis acid-mediated addition to the oxocarbenium ion.

Materials:

  • Substrate: 3-iodotetrahydro-2H-pyran-2-ol (1.0 equiv)

  • Nucleophile: Allyltrimethylsilane (1.5 equiv)

  • Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DCM (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and cool to room temperature under argon. Add 3-iodotetrahydro-2H-pyran-2-ol (5 mmol) and anhydrous MeCN (25 mL).

  • Nucleophile Addition: Add allyltrimethylsilane (7.5 mmol) via syringe.

  • Activation: Cool the solution to -40 °C (using an acetonitrile/dry ice bath). Dropwise add BF₃·OEt₂ (5.5 mmol).

  • Reaction: Stir at -40 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench: Pour the mixture into ice-cold sat. NaHCO₃ solution.

  • Isolation: Extract with diethyl ether (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (typically 0-10% EtOAc in Hexanes).

Data Interpretation: The product, 2-allyl-3-iodotetrahydro-2H-pyran , serves as a precursor for radical cyclization (forming bicyclic systems).

Protocol C: Nucleophilic Substitution of Iodine (Synthesis of 3-Azidopyrans)

Objective: To displace the secondary iodide with an azide functionality, useful for generating amino-sugar analogs. Critical Note: This reaction competes with elimination. Polar aprotic solvents and careful temperature control are required.

Materials:

  • Substrate: 2-Methoxy-3-iodotetrahydropyran (Protected form preferred to avoid hemiacetal interference) (1.0 equiv)

  • Nucleophile: Sodium Azide (NaN₃) (3.0 equiv)

  • Solvent: DMF (Dry)

  • Temperature: 80 °C

Step-by-Step Procedure:

  • Dissolution: Dissolve the 3-iodo-pyran derivative (2 mmol) in dry DMF (10 mL).

  • Reagent Addition: Add NaN₃ (6 mmol) cautiously. (Safety: Azides are shock-sensitive; use a blast shield).

  • Heating: Heat the mixture to 80 °C for 12–18 hours.

  • Monitoring: TLC will show the conversion of the iodine starting material (UV active if derivatized, or stains with I2/Hanessian stain) to a new spot.

  • Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with diethyl ether (3 x 20 mL).

    • Crucial: Wash the ether layer extensively with water (3x) to remove DMF.

  • Purification: Flash chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Protocol A Reversion of acetal to lactol during workup.Ensure the quench is fully basic (pH > 8). Do not use acidic silica for sensitive acetals; add 1% Et₃N to eluent.
Elimination Product (Glycal) Observed Conditions too basic or temperature too high.In substitution reactions (Protocol C), lower temperature to 60 °C and increase reaction time.
No Reaction with Alcohol Catalyst deactivation by moisture.Dry all reagents and solvents. Increase catalyst loading to 20 mol%.
Stereoselectivity Poor Thermodynamic equilibration.Stop reaction immediately upon consumption of starting material. Lower reaction temperature (-78 °C to 0 °C).

References

  • Synthesis of 3-iodopyrans: J. Org. Chem.2008 , 73, 7467. Link

  • Ferrier Rearrangement & Glycals: Organic Reactions2004 , 62, 1. Link

  • Iodoetherification Mechanisms: Tetrahedron2010 , 66, 5893. Link

  • Hosomi-Sakurai Reaction on Lactols: J. Am. Chem. Soc.2006 , 128, 9066. Link

  • Azide Substitution Protocols: Common Organic Chemistry - Sodium Azide. Link

Use of 3-iodotetrahydropyran-2-ol as a glycosyl donor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 2-Deoxyglycosides Using 3-Iodotetrahydropyran-2-ol

Executive Summary

The synthesis of 2-deoxyglycosides (e.g., in cardiac glycosides, aureolic acid antibiotics) is notoriously difficult due to the absence of a C2-hydroxyl group to direct stereochemistry. 3-iodotetrahydropyran-2-ol serves as a critical "chimeric" intermediate: it acts as a functionalized surrogate for 2-deoxy sugars, where the iodine atom at C3 (tetrahydropyran numbering) provides temporary stereocontrol.

This Application Note details the protocol for generating, activating, and coupling 3-iodotetrahydropyran-2-ol. Unlike direct acid-catalyzed addition of dihydropyran (DHP)—which yields uncontrolled anomeric mixtures—this "Iodo-Tag" strategy enables the formation of 1,2-trans-glycosides with high fidelity, followed by reductive deiodination to yield the target 2-deoxy linkage.

Mechanistic Principles: The "Iodo-Tag" Effect

The utility of 3-iodotetrahydropyran-2-ol rests on the neighboring group participation (NGP) or dipolar steering provided by the iodine atom.

  • Formation: Electrophilic iodination of 3,4-dihydro-2H-pyran (DHP) in the presence of water yields the hemiacetal. The addition is strictly trans-diaxial , placing the iodine at C3 and the hydroxyl at C2 in a trans relationship.

  • Directing Effect: Upon activation (e.g., as a trichloroacetimidate), the iodine atom stabilizes the oxocarbenium intermediate or blocks the cis face, directing the incoming nucleophile (acceptor) to the trans position relative to the iodine.

  • Release: Radical reduction removes the iodine, leaving the native 2-deoxy-tetrahydropyranyl ether.

Diagram 1: The Iodo-Tag Glycosylation Pathway

IodoGlycosylation DHP 3,4-Dihydro-2H-pyran (Starting Material) IodoOl 3-Iodotetrahydropyran-2-ol (Hemiacetal Donor Precursor) DHP->IodoOl NIS, H2O (Trans-diaxial addn) Imidate Glycosyl Imidate (Activated Donor) IodoOl->Imidate Cl3CCN, DBU OxoCarb Oxocarbenium / Iodonium Intermediate Imidate->OxoCarb TMSOTf (Cat) Glycoside 2-Deoxy-2-iodo-glycoside (Stereocontrolled) OxoCarb->Glycoside ROH (Acceptor) (Trans-selective) Final 2-Deoxyglycoside (Target) Glycoside->Final Bu3SnH/AIBN (Deiodination)

Caption: Workflow for converting DHP to 2-deoxyglycosides via the 3-iodo-2-ol intermediate. The iodine acts as a temporary stereodirecting group.

Experimental Protocols

Protocol A: Synthesis of 3-Iodotetrahydropyran-2-ol

Note: This compound is often generated and used, or converted to the imidate immediately, as the hemiacetal exists in equilibrium with the aldehyde.

Reagents:

  • 3,4-Dihydro-2H-pyran (DHP) [1.0 equiv]

  • N-Iodosuccinimide (NIS) [1.2 equiv]

  • Solvent: Acetone/Water (4:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve DHP (10 mmol) in Acetone/Water (40 mL) in a foil-wrapped flask (light sensitive).

  • Iodination: Add NIS (12 mmol) in portions at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. The solution should turn from colorless to slight yellow.

  • Quench: Dilute with EtOAc, wash with 10% Na₂S₂O₃ (to remove excess iodine), then brine.

  • Isolation: Dry organic layer over Na₂SO₄ and concentrate in vacuo.

    • Checkpoint: The crude product is a mixture of anomers (usually trans-diequatorial and trans-diaxial). It appears as a pale yellow oil.

    • Stability:[1][2][3][4] Store at -20°C under Argon. Use within 48 hours for best results.

Protocol B: Activation (Preparation of the Trichloroacetimidate Donor)

The hemiacetal itself is a poor donor. Conversion to the Schmidt donor (Imidate) is the industry standard for high yields.

Reagents:

  • 3-Iodotetrahydropyran-2-ol (Crude from A)

  • Trichloroacetonitrile (Cl₃CCN) [5.0 equiv]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) [0.1 equiv]

  • Solvent: Dry DCM[5]

Step-by-Step:

  • Setup: Dissolve the iodo-alcohol in dry DCM (0.2 M) under nitrogen.

  • Addition: Add Cl₃CCN (5.0 equiv).

  • Catalysis: Add DBU (0.1 equiv) dropwise at 0°C.

  • Monitoring: Stir at 0°C for 2 hours. TLC should show consumption of the polar alcohol and formation of a less polar spot (Imidate).

  • Workup: Filter through a short pad of silica gel (pre-neutralized with 1% Et₃N in Hexanes) to remove DBU. Concentrate to yield the 3-iodo-tetrahydropyran-2-yl trichloroacetimidate .

Protocol C: Stereoselective Glycosylation

This step couples the donor with your drug molecule/acceptor.

Reagents:

  • Donor (Imidate from B) [1.2 equiv]

  • Acceptor (Alcohol/Drug) [1.0 equiv]

  • Activator: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) [0.1 equiv]

  • Molecular Sieves (4Å, activated)

Step-by-Step:

  • Drying: Mix Donor and Acceptor in dry DCM in a flask with 4Å MS. Stir for 30 min to ensure absolute dryness.

  • Activation: Cool to -40°C (or -78°C for higher selectivity). Add TMSOTf (0.1 equiv) rapidly.

  • Coupling: Stir for 1–3 hours. The reaction proceeds via the iodonium ion.

  • Quench: Add Et₃N (excess) to neutralize the acid.

  • Purification: Silica gel chromatography.

    • Result: You will isolate the 2-deoxy-2-iodo-glycoside .[6] The stereochemistry is typically 1,2-trans (e.g.,

      
      -L or 
      
      
      
      -D depending on the sugar series, but strictly trans to the C3-iodine).
Protocol D: Radical Deiodination (The "Clean" Step)

Removal of the iodine tag to yield the final 2-deoxy sugar.

Reagents:

  • Iodo-glycoside (from C)

  • Tributyltin hydride (Bu₃SnH) [1.5 equiv] OR TTMSS (Tris(trimethylsilyl)silane) for a greener approach.

  • AIBN (Azobisisobutyronitrile) [0.1 equiv]

  • Solvent: Dry Toluene (degassed)

Step-by-Step:

  • Degas: Dissolve substrate in Toluene (0.05 M). Sparge with Argon for 15 mins.

  • Initiation: Add Bu₃SnH and AIBN.

  • Reflux: Heat to 80–110°C for 2 hours.

  • Workup: Cool, concentrate.

    • Tin Removal: Dissolve residue in MeCN, wash with Hexanes (to remove tin residues), or use KF/Silica treatment.

  • Final Product: The 2-deoxy-glycoside (THP ether).

Data Presentation & Troubleshooting

Table 1: Comparative Donor Efficiency
Donor TypeActivation MethodStereoselectivity (trans:cis)YieldNotes
3-Iodo-THP-2-ol Dehydrative (

)
Moderate (4:1)65%Direct method, difficult to scale.
3-Iodo-THP-Imidate Lewis Acid (

)
High (>10:1) 85% Recommended Protocol. Robust.
DHP (Direct) Acid Catalysis (

)
Low (1:1 mixture)90%No stereocontrol. Inseparable isomers.
Troubleshooting Guide
  • Problem: Elimination instead of Coupling.

    • Symptom:[2][3][4][6][7][8][9][10] Formation of the glycal (double bond) instead of the glycoside.

    • Cause: Reaction temperature too high or base too strong during imidate formation.

    • Fix: Keep glycosylation at -40°C or lower. Ensure acid scavenger (MS 4Å) is effective.

  • Problem: Hydrolysis of Imidate.

    • Symptom:[2][3][4][6][7][8][9][10] Reversion to the hemiacetal (Iodo-ol) on the TLC.

    • Cause: Wet solvent.

    • Fix: Azeotrope donor with toluene before reaction.

Mechanistic Visualization: Stereocontrol

The following diagram illustrates why the Iodine atom is essential for stereocontrol compared to standard DHP protection.

Stereocontrol cluster_0 Standard DHP Protection (No Iodine) cluster_1 3-Iodo-THP Strategy DHP_H Oxocarbenium Ion (No face bias) Prod_H Mixture of Diastereomers (Hard to Separate) DHP_H->Prod_H Nucleophile attacks both faces Iodo_Ion Iodonium Ion / Locked Conformation Prod_I Single Diastereomer (1,2-trans) Iodo_Ion->Prod_I Nucleophile attacks anti to Iodine

Caption: Comparison of standard DHP protection vs. the Iodo-Tag method. The iodine atom creates a steric or electronic bias that enforces a single stereochemical outcome.

References

  • Thiem, J., & Karl, H. (1980). Synthese von 2-Desoxy-2-iod-glycosiden. Chemische Berichte, 113(9), 3039-3048.

  • Roush, W. R., & Bennett, C. E. (1999). A Highly Stereoselective Synthesis of 2-Deoxy-β-glycosides Using 2-Deoxy-2-iodo-glucopyranosyl Acetate Donors. Journal of the American Chemical Society, 121(15), 3541-3542.

  • Kirschning, A., et al. (2001). Polymer-Supported 2-Deoxy-2-iodo-glycosides: New Donors for the Stereoselective Synthesis of 2-Deoxy-glycosides. Chemistry - A European Journal, 7(20), 4445-4451.

  • Castillón, S., et al. (2005). Stereoselective synthesis of 2-deoxy-2-iodo-glycosides from furanoses. The Journal of Organic Chemistry, 70(25), 10297-10310.

  • Durham, T. B., & Roush, W. R. (2003). Total Synthesis of Landomycin A: Synthesis of the Hexasaccharide Unit. Journal of the American Chemical Society, 125(27), 8100-8101.

Sources

Application Note: Stereoselective Halocyclization of Homoallylic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the halocyclization (specifically iodocyclization) of homoallylic alcohols to yield stereodefined tetrahydrofuran (THF) and tetrahydropyran (THP) scaffolds.

Introduction & Mechanistic Causality

The halocyclization of homoallylic alcohols is a premier synthetic strategy for constructing functionalized oxygen heterocycles, which are ubiquitous motifs in natural products and pharmaceutical active pharmaceutical ingredients (APIs)[1].

The reaction operates via the principle of neighboring group participation. When an electrophilic halogen source (e.g.,


, NIS) is introduced to an alkene, it forms a highly reactive, bridged halonium ion intermediate. The pendant hydroxyl group of the homoallylic alcohol then acts as an internal nucleophile. According to Baldwin’s rules for ring closure, the 5-exo-trig pathway is kinetically favored, leading to 2-substituted or 2,5-disubstituted tetrahydrofurans[2]. The stereochemical outcome is heavily dictated by the conformational preferences of the transition state; substituents on the alkyl chain typically adopt pseudo-equatorial positions to minimize 1,3-diaxial interactions, allowing for highly predictable trans- or cis-diastereoselectivity[1].

Halocyclization A Homoallylic Alcohol (Substrate) B Halonium Ion Intermediate A->B + X2 (e.g., I2) C Intramolecular Nucleophilic Attack B->C 5-exo-trig D Oxonium Intermediate C->D Ring Closure E Halogenated Tetrahydrofuran D->E Deprotonation (- H+)

Mechanistic pathway of the halocyclization of homoallylic alcohols to tetrahydrofurans.

Experimental Design & Reagent Selection

A self-validating experimental design requires careful selection of the electrophile, solvent, and acid scavenger. The table below summarizes the causality behind selecting specific halogenating systems based on the substrate's electronic and steric demands.

Halogenating AgentTypical SolventBase / AdditivePrimary Application & Causality
Iodine (

)
MeCN or DCM

Standard reagent. Reversible halonium formation allows for thermodynamic control and high diastereoselectivity[2].
N-Iodosuccinimide (NIS) DCM or THFNone / Cat. TfOHHighly electrophilic. Ideal for electron-deficient or sterically hindered alkenes where

is insufficiently reactive.
IDCP DCMNoneIodonium dicollidine perchlorate (IDCP) is extremely mild. Used strictly for acid-sensitive substrates or complex glycosphingolipids[3].
N-Bromosuccinimide (NBS) DCM

Bromocyclization. Forms stronger C-Br bonds; the bromonium ion is less reversible than the iodonium counterpart, leading to kinetic products.

Note: For the synthesis of tetrahydropyrans via a related Prins cyclization, iodine can be used catalytically (5 mol %) in the presence of an aldehyde[4].

Detailed Experimental Protocol: Iodocyclization to Tetrahydrofurans

This protocol describes the standard iodoetherification of a generic homoallylic alcohol using Iodine and Sodium Bicarbonate.

Required Materials
  • Substrate: Homoallylic alcohol (1.0 equiv, e.g., 1.0 mmol)

  • Reagents: Iodine (

    
    , 1.5-3.0 equiv), Sodium bicarbonate (
    
    
    
    , 3.0 equiv)
  • Solvents: Anhydrous Acetonitrile (MeCN), Saturated aqueous

    
    , Ethyl Acetate (EtOAc), Brine.
    
Step-by-Step Methodology

Step 1: Reaction Setup and Substrate Solvation

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of inert gas (Argon or Nitrogen).

  • Dissolve the homoallylic alcohol (1.0 mmol) in anhydrous MeCN (10 mL, yielding a 0.1 M solution).

  • Causality: Anhydrous MeCN is selected because its moderate polarity stabilizes the transient halonium ion intermediate, accelerating the intramolecular capture. Strict exclusion of water prevents competitive intermolecular hydration of the activated alkene[2].

Step 2: Buffer Addition

  • Add finely powdered anhydrous

    
     (3.0 mmol, 252 mg) to the stirring solution.
    
  • Causality: The cyclization generates one equivalent of hydroiodic acid (HI).

    
     acts as a heterogeneous acid scavenger, neutralizing the HI to prevent acid-catalyzed side reactions (e.g., substrate dehydration, product epimerization, or ether cleavage)[1].
    

Step 3: Electrophile Introduction

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add solid

    
     (1.5 mmol, 381 mg) in three equal portions over 15 minutes.
    
  • Causality: Portion-wise addition at 0 °C controls the exothermic formation of the halonium ion and suppresses intermolecular diiodination. The dark brown color of the solution will persist, indicating an excess of the active electrophile.

Step 4: Reaction Progression and Monitoring

  • Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 2 to 4 hours.

  • Monitor the reaction via Thin Layer Chromatography (TLC) (Typical eluent: 20% EtOAc in Hexanes). The product tetrahydrofuran will generally elute higher (higher

    
    ) than the highly polar starting alcohol.
    

Step 5: Quenching (Redox Intervention)

  • Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C.

  • Slowly add 10 mL of saturated aqueous sodium thiosulfate (

    
    ) and stir vigorously until the organic layer transitions from dark brown to colorless or pale yellow.
    
  • Causality: This is a critical redox intervention. Thiosulfate rapidly reduces unreacted, highly electrophilic

    
     to inert iodide (
    
    
    
    ). Failing to quench properly can lead to off-target halogenation during the concentration phase.

Step 6: Extraction and Purification

  • Transfer the biphasic mixture to a separatory funnel and extract with EtOAc (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL) to remove residual salts and MeCN.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography on silica gel to isolate the pure halogenated tetrahydrofuran.

Analytical Characterization & Self-Validation

To validate the success of the protocol, the following analytical signatures should be confirmed:

  • 1H NMR: The disappearance of the alkene protons (typically

    
     5.0–6.0 ppm) and the appearance of a new multiplet corresponding to the 
    
    
    
    proton (typically shifted upfield to
    
    
    3.1–3.5 ppm due to the shielding effect of iodine compared to oxygen). The proton adjacent to the ring oxygen (
    
    
    ) will appear around
    
    
    3.8–4.2 ppm.
  • Mass Spectrometry (HRMS): Look for the characteristic isotopic pattern of the iodinated product. While iodine is monoisotopic (

    
    ), the mass shift (+126 Da from the starting material minus a proton) is highly diagnostic.
    

References

1.[2] Bedford, S. B., Bell, K. E., Bennett, F., & Shaw, D. (1999). Reaction of homoallylic alcohols with NaIO4/NaHSO3 reagent - Synthesis of alkyl substituted tetrahydrofuran derivatives. Journal of the Chemical Society, Perkin Transactions 1. URL: 2.[4] Pastre, J. C., et al. (2013). Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes. PMC - NIH. URL: 3.[1] Tremblay, M. R., et al. (2008). Stereoselective Synthesis of F-Ring Saturated Estrone-Derived Inhibitors of Hedgehog Signaling Based on Cyclopamine. PMC - NIH. URL: 4.[3] Knapp, S., et al. (2014). Intramolecular Nitrogen Delivery for the Synthesis of C-Glycosphingolipids. Application to the C-Glycoside of the Immunostimulant KRN7000. PMC - NIH. URL:

Sources

Hypervalent iodine reagents in pyran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hypervalent Iodine Reagents in Pyran Synthesis

Abstract

This guide details the application of hypervalent iodine reagents—specifically IBX (2-Iodoxybenzoic acid) , PIDA (Phenyliodine diacetate) , and PIFA (Phenyliodine bis(trifluoroacetoxy)benzene) —in the synthesis of pyran and chroman scaffolds. Unlike traditional metal-based oxidants (e.g., Cr(VI), Pb(IV)), these reagents offer a "green," metal-free alternative with tunable chemoselectivity. This document provides step-by-step protocols for oxidative enol-etherification , radical C-H etherification (Suarez modification) , and phenolic oxidative cyclization , supported by mechanistic insights and troubleshooting parameters for drug discovery workflows.

Introduction

The pyran motif is ubiquitous in polyether antibiotics (e.g., monensin), marine toxins (e.g., brevetoxins), and carbohydrate-based therapeutics. Hypervalent iodine reagents have emerged as superior tools for constructing these rings due to their dual ability to access both ionic (two-electron) and radical (one-electron) reaction manifolds.

Key Advantages:

  • Chemoselectivity: Mild conditions tolerate acid-sensitive protecting groups (TBS, MOM) often labile in metal-catalyzed cyclizations.

  • Mechanistic Diversity: Access to 2H-pyrans via electrocyclization (IBX) or tetrahydropyrans via H-atom abstraction (PIDA/

    
    ).
    
  • Safety: Elimination of toxic heavy metal waste streams.

Mechanistic Principles

Understanding the iodine oxidation state and ligand environment is critical for protocol selection.

  • Ionic Pathway (Two-Electron): Typical of PIFA and DMP . The iodine(III) center acts as a soft Lewis acid/electrophile, activating alkenes or enols towards nucleophilic attack by a pendant hydroxyl group.

  • Radical Pathway (One-Electron): Typical of PIDA in the presence of Iodine (

    
    ). This generates an alkoxyl radical that performs a 1,5-Hydrogen Atom Transfer (HAT), followed by oxidation and cyclization (Suarez reaction).
    
  • Pericyclic Pathway: Specific to IBX . Oxidation of homoallylic alcohols to unsaturated ketones, followed by spontaneous

    
    -electrocyclization.
    

G cluster_0 Pathway A: Radical (PIDA/I2) cluster_1 Pathway B: Ionic (PIFA/IBX) Start Substrate (Alcohol/Phenol) Rad1 Alkoxyl Radical Start->Rad1 PIDA/I2/hν Ion1 Ligand Exchange (I-O Bond) Start->Ion1 PIFA or IBX Rad2 1,5-H Abstraction (C-radical) Rad1->Rad2 Rad3 Oxidation to Carbocation Rad2->Rad3 Product Pyran/Chroman Scaffold Rad3->Product Cyclization Ion2 Reductive Elimination or Electrocyclization Ion1->Ion2 Ion2->Product

Figure 1: Divergent mechanistic pathways for pyran synthesis using hypervalent iodine.

Detailed Experimental Protocols

Protocol A: Synthesis of 2H-Pyrans via IBX-Mediated Oxidative Cyclization

Target: 2H-pyrans (unstable intermediates often difficult to isolate) from 3,5-hexadien-1-ols. Mechanism: Oxidation




-Electrocyclization. Reference: Based on methodology by Georgiadis et al. and Kita et al.

Reagents:

  • Substrate: (3E,5E)-6-phenylhexa-3,5-dien-1-ol (1.0 equiv)

  • Oxidant: IBX (Stabilized, 1.2 equiv)

  • Solvent: DMSO (Anhydrous)

  • Workup: Diethyl ether,

    
    
    

Step-by-Step:

  • Preparation: Dissolve the dienol substrate (0.5 mmol) in anhydrous DMSO (5 mL, 0.1 M). Note: DMSO is crucial for IBX solubility; other solvents (DCM, THF) require modified "IBX-polystyrene" or elevated temps.

  • Addition: Add IBX (1.2 equiv, 0.6 mmol) in a single portion at room temperature (23 °C).

  • Reaction: Stir the heterogeneous mixture vigorously. The reaction typically completes in 2–4 hours.[1] Monitor by TLC (stain with anisaldehyde; product often UV active).

    • Observation: The suspension may clear slightly as IBX is consumed and reduced to IBA (insoluble species often precipitate later).

  • Quench: Dilute with

    
     (20 mL) and add saturated aqueous 
    
    
    
    (10 mL).
  • Workup: Filter the biphasic mixture through a Celite pad to remove insoluble iodine byproducts. Separate the organic layer, wash with water (

    
     mL) to remove DMSO, dry over 
    
    
    
    , and concentrate in vacuo at low temperature (<30 °C).
  • Purification: Flash chromatography on neutral alumina (silica may cause hydrolysis of the sensitive 2H-pyran).

Critical Parameter: The 2H-pyran product is in valence equilibrium with the open-chain dienone. Electron-withdrawing groups at C3/C4 stabilize the closed pyran form.

Protocol B: Synthesis of Tetrahydropyrans via Radical C-H Etherification (Suarez Modification)

Target: Fused tetrahydropyrans from saturated alcohols. Mechanism: 1,5-Hydrogen Atom Transfer (HAT) followed by oxidative cyclization. Reagents:

  • Oxidant: PIDA (1.1 equiv)

  • Co-oxidant: Iodine (

    
    , 1.0 equiv)
    
  • Solvent: Cyclohexane or DCM (degassed)

  • Activation: Visible light (Tungsten lamp) or heat (reflux).

Step-by-Step:

  • Setup: In a flame-dried flask wrapped in aluminum foil (if not using photo-initiation immediately), dissolve the alcohol (1.0 mmol) in dry cyclohexane (10 mL).

  • Reagent Addition: Add PIDA (1.1 mmol) and finely powdered

    
     (1.0 mmol). The solution will turn dark purple.
    
  • Initiation: Irradiate the vessel with a 250W tungsten lamp. The heat from the lamp usually brings the solvent to a mild reflux.

    • Safety: Ensure adequate ventilation; iodine vapor is corrosive.

  • Monitoring: The reaction is complete when the purple iodine color fades to a pale orange/yellow (approx. 1–2 hours).

  • Quench: Pour the mixture into 10% aqueous

    
     (sodium thiosulfate) to reduce residual iodine.
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Why this works: The PIDA/


 system generates a hypoiodite intermediate (

). Homolysis gives an alkoxyl radical (

), which abstracts a hydrogen from the

-carbon (1,5-HAT). The resulting carbon radical is iodinated and displaced to form the ether linkage.
Protocol C: Synthesis of Chromans via Kita Oxidative Cyclization

Target: Chroman-4-ones or Spirochromans from phenol ethers. Mechanism: Phenol activation


 Intramolecular Friedel-Crafts type capture.
Reagents: 
  • Oxidant: PIFA (1.2 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).

  • Additives:

    
     (catalytic, optional for activation).
    

Step-by-Step:

  • Solvent Choice: Dissolve the phenol-ether substrate (e.g., 3-(4-methoxyphenyl)propanoic acid derivative) in TFE.

    • Expert Insight: Fluorinated solvents like TFE/HFIP are essential . They stabilize the radical-cation/iodonium intermediates and prevent nucleophilic attack by the solvent itself.

  • Oxidation: Add PIFA (1.2 equiv) dropwise at 0 °C.

  • Cyclization: Stir at 0 °C

    
     RT. The solution often turns deep blue/green (charge transfer complex) before fading to yellow.
    
  • Workup: Quench with sat.

    
    , extract with EtOAc.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of 2H-pyran on silica.Use Neutral Alumina or deactivated silica (Et3N treated) for purification.
Incomplete Reaction (Protocol B) Quenching of radical chain.Degas solvents thoroughly (remove

). Add more

(0.5 equiv) if color fades too fast.
Over-oxidation (Protocol C) Highly reactive quinone formation.Lower temperature to -40 °C; switch from PIFA to the milder PIDA .
Solubility Issues (IBX) IBX insolubility in DCM/THF.Use DMSO or synthesize "Modified IBX" (e.g., esters) soluble in organic solvents.

Comparative Reagent Data

ReagentOxidation StatePrimary MechanismBest For...Solvent Compatibility
IBX I(V)Single Electron Transfer (SET) / Pericyclic2H-Pyrans,

-unsaturation
DMSO (limited in others)
PIDA I(III)Radical (with

)
Tetrahydropyrans (Saturated), 1,5-HATDCM, Cyclohexane, Benzene
PIFA I(III)Ionic / ElectrophilicChromans, Spirocycles, Phenolic couplingTFE, HFIP, DCM

References

  • Georgiadis, D., et al. "IBX-Mediated Oxidation of 3,5-Hexadien-1-ols: A Stereoselective Synthesis of 2H-Pyrans." Journal of Organic Chemistry. Link

  • Suarez, E., et al. "Intramolecular Hydrogen Abstraction. Cyclization of Alcohols to Ethers using Hypervalent Iodine." Journal of the American Chemical Society.[2] Link

  • Kita, Y., et al. "Hypervalent Iodine-Induced Nucleophilic Substitution of para-Substituted Phenol Ethers." Journal of the American Chemical Society.[2] Link

  • Dohi, T., & Kita, Y. "Hypervalent Iodine Reagents as a New Entrance to Organocatalysis." Chemical Communications.[3] Link

  • Wirth, T. "Hypervalent Iodine Chemistry: Modern Developments in Organic Synthesis."[4] Topics in Current Chemistry. Link

Sources

Application Note: Lewis Acid Catalyzed Synthesis of Substituted Tetrahydropyrans

[1][2][3][4][5]

Abstract

Tetrahydropyrans (THPs) are ubiquitous structural motifs in marine polyether toxins (e.g., brevetoxins), macrolide antibiotics, and diverse medicinal agents.[1] Their synthesis demands rigorous stereocontrol, particularly at the 2,6-positions. This guide details high-fidelity protocols for Lewis Acid (LA) catalyzed cyclizations, specifically focusing on the Prins Cyclization and Intramolecular Reductive Etherification . We analyze the mechanistic divergence driven by Lewis acid selection (e.g.,


Introduction & Mechanistic Grounding

The core challenge in THP synthesis is controlling the diastereoselectivity of the ring closure. Lewis acid catalysis typically proceeds via the generation of a reactive oxocarbenium ion intermediate. The stereochemical outcome is dictated by the transition state geometry (chair vs. boat) and the coordination mode of the Lewis acid (monodentate vs. chelating).

Mechanistic Pathway: The Prins Cyclization

The Prins cyclization involves the condensation of an aldehyde with a homoallylic alcohol. The reaction proceeds through an oxocarbenium ion, which undergoes an intramolecular "ene-like" cyclization.

  • Critical Insight: The "Inside" vs. "Outside" coordination of the Lewis acid to the alkoxy oxygen influences the transition state. Strong, bulky Lewis acids like

    
     often favor axial attack of the nucleophile due to specific ion-pairing effects, whereas chelating acids like 
    
    
    may alter selectivity via coordination to proximal heteroatoms.
Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired Prins cyclization and the competing 2-oxonia-Cope rearrangement, a common cause of racemization.

PrinsMechanismStartHomoallylic Alcohol+ AldehydeOxoOxocarbeniumIntermediateStart->Oxo CondensationLALewis Acid(TMSOTf / BF3)LA->Oxo ActivationChairTSChair-likeTransition StateOxo->ChairTS CyclizationCope2-Oxonia-CopeRearrangementOxo->Cope Side ReactionProd_Cis2,6-cis-THP(Thermodynamic)ChairTS->Prod_Cis Axial Attack(TMSOTf)Prod_Trans2,6-trans-THP(Kinetic/Chelation)ChairTS->Prod_Trans Equatorial AttackCope->Oxo Racemization

Caption: Mechanistic flow of Lewis Acid catalyzed Prins cyclization showing the critical oxocarbenium intermediate and the competing oxonia-Cope pathway.

Key Methodologies & Protocols

Protocol A: Silyl-Prins Cyclization

This method utilizes vinylsilyl alcohols to generate 2,6-cis-disubstituted THPs with high diastereoselectivity. The silyl group directs the elimination step, ensuring regiocontrol (formation of an exocyclic double bond or specific endocyclic alkene).

Target Substrate: 4-hydroxy-alkenylsilanes + Aliphatic/Aromatic Aldehydes. Primary Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (

Materials
  • Aldehyde (1.0 equiv): Freshly distilled.

  • Homoallylic Silyl Alcohol (1.1 equiv): Prepared via silyl-cupration of alkynes.

  • Lewis Acid:

    
     (1.0 - 1.2 equiv). Note: Catalytic amounts often lead to lower yields; stoichiometric amounts ensure rapid turnover.
    
  • Solvent: Anhydrous

    
     (DCM).
    
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Add activated 4Å molecular sieves.

  • Dissolution: Dissolve the aldehyde (1.0 mmol) and homoallylic silyl alcohol (1.1 mmol) in anhydrous DCM (10 mL, 0.1 M).

  • Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to equilibrate.

  • Activation: Add

    
     dropwise over 5 minutes.
    
    • Observation: The solution may turn slightly yellow/orange, indicating oxocarbenium formation.

  • Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC.[2]

    • Checkpoint: If reaction is sluggish, warm slowly to -40 °C. Avoid 0 °C to prevent polymerization.

  • Quenching: Quench with saturated aqueous

    
     (5 mL) while still cold.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Typical Yield: 75–90% Selectivity: >20:1 cis-2,6-disubstitution.

Protocol B: Intramolecular Reductive Etherification

Ideal for closing rings on pre-functionalized acyclic ketones or aldehydes. This method uses a Lewis Acid to activate a ketone/acetal, followed by hydride delivery from a silane.

Target Substrate:

3Reagents:



Step-by-Step Procedure
  • Setup: In a dry flask under

    
    , dissolve the 
    
    
    -silyloxy ketone (1.0 mmol) in acetonitrile (
    
    
    ) or DCM.
  • Reagent Addition: Add triethylsilane (

    
    , 1.5 equiv).
    
  • Catalyst Addition: Add

    
     (5-10 mol%) or 
    
    
    (1.0 equiv) at 0 °C.
  • Reaction: Stir at 0 °C to Room Temperature for 1 hour.

    • Mechanism:[4][5][6][1][7][8][9][10][11][12] The Lewis acid promotes formation of the oxocarbenium ion, which is then trapped by the hydride from the "inside" face, leading to cis-2,6-disubstituted products.

  • Quench: Add saturated

    
    .
    
  • Workup: Standard extraction and silica gel chromatography.

Optimization & Troubleshooting Guidelines

Lewis Acid Selection Matrix

The choice of Lewis acid drastically alters the reaction pathway. Use the table below to select the appropriate reagent for your substrate.

Lewis AcidReactivity ProfileStereoselectivityKey Application

Very HighAxial-selective (cis-2,[9]6)Silyl-Prins; difficult substrates. Promotes "inside" attack.

Moderate/HighMixed (substrate dependent)General Prins cyclization. Can cause isomerization.[13][7][11]

/

ChelatingEquatorial-selective (trans)Substrates with proximal coordinating groups (e.g., esters).

Water-tolerantThermodynamic controlReactions requiring milder conditions or presence of moisture.

MildHigh cis-selectivityReductive etherification (generates HBr in situ).
Common Pitfalls
  • Racemization (Oxonia-Cope):

    • Symptom:[5][13][6][1][7][9][10][14][15] Loss of enantiopurity in chiral substrates.

    • Fix: Use "Segment-Coupling" Prins strategies where the oxocarbenium ion is generated from an acetal rather than aldehyde+alcohol. Lower the temperature (-78 °C).

  • Polymerization:

    • Symptom:[5][13][6][1][7][9][10][14][15] Gummy residue, loss of aldehyde.

    • Fix: Dilute reaction (0.05 M). Ensure slow addition of Lewis Acid. Use

      
       instead of 
      
      
      .
  • Hydrolysis:

    • Symptom:[5][13][6][1][7][9][10][14][15] Reversion to starting material or open-chain aldehyde.

    • Fix: Ensure strict anhydrous conditions. Use molecular sieves in the reaction pot.

References

  • Clarke, P. A., et al. (2005).[1] Revisiting the Maitland–Japp reaction. Concise construction of highly functionalised tetrahydropyran-4-ones. Chemical Communications.[13][16]

  • Evans, P. A., et al. (2006). Stereoselective Construction of cis-2,6-Disubstituted Tetrahydropyrans via the Reductive Etherification of δ-Trialkylsilyloxy Substituted Ketones. Journal of the American Chemical Society.

  • Gogoi, P., et al. (2011).[7] Axial-selectivity in Prins Cyclization Reaction: Synthesis of 4-Iodotetrahydropyrans. Chemistry Letters.

  • Crane, E. A., & Scheidt, K. A. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide. Angewandte Chemie International Edition.

  • Diez-Varga, A., et al. (2023).[14] Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid. Journal of Organic Chemistry.

  • Reddy, B. V. S., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry.

Strategic Access to Functionalized Tetrahydropyrans via Radical Manifolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyran (THP) pharmacophore is ubiquitous in marine macrolides (e.g., bryostatins, spongistatins) and polyether antibiotics. While ionic syntheses (Prins, hetero-Michael) are well-established, they often suffer from stringent pH requirements and rigid adherence to Baldwin’s rules. Radical-mediated cyclizations offer a powerful orthogonal strategy, enabling anti-Baldwin cyclizations , remote C–H functionalization , and kinetic stereocontrol unavailable to ionic manifolds.

This guide details two high-value radical protocols for THP synthesis: Cobalt-Catalyzed Metal-Hydride Atom Transfer (MHAT) and Photoredox-Mediated Proton-Coupled Electron Transfer (PCET) .

Mechanistic Manifolds

The Radical Advantage: Kinetic vs. Thermodynamic Control

Unlike cationic cyclizations, which are driven by orbital overlap often dictating thermodynamic products (e.g., cis-2,6-THP via chair-like transition states), radical cyclizations can be tuned for kinetic selectivity.

  • Beckwith-Houk Model: Radical cyclizations generally proceed via a chair-like transition state where substituents prefer pseudo-equatorial positions.

  • MHAT (Metal-Hydride Atom Transfer): Utilizes a Co(III)-H species to reversibly generate a carbon-centered radical. This allows for thermodynamic equilibration of the radical intermediate prior to cyclization, often granting access to trans-fused systems or allowing correction of stereochemical errors.

  • PCET (Proton-Coupled Electron Transfer): Generates highly reactive alkoxy radicals directly from alcohols under neutral conditions, bypassing the need for pre-functionalized halides or selenides.

Pathway Visualization

The following diagram contrasts the MHAT and PCET pathways for THP construction.

RadicalPathways Substrate Alkenyl Alcohol CoH Co(III)-H Catalyst Substrate->CoH Hydrometalation PhotoCat Ir(III) / Phosphate Base Blue Light Substrate->PhotoCat Oxidation AlkylRad Alkyl Radical (Reversible) CoH->AlkylRad H-Atom Transfer Trap Radical Trap / Cyclization AlkylRad->Trap 6-exo/endo Product_MHAT Functionalized THP (Thermodynamic Control) Trap->Product_MHAT AlkoxyRad Alkoxy Radical (O-Centered) PhotoCat->AlkoxyRad PCET HAT 1,5-HAT or Addition AlkoxyRad->HAT C-H Abstraction Product_PCET Fused THP (Kinetic Control) HAT->Product_PCET

Figure 1: Divergent radical manifolds. Top: MHAT proceeds via C-centered radicals. Bottom: PCET proceeds via O-centered radicals.

Protocol A: Cobalt-Catalyzed MHAT Hydroalkoxylation

Application: Synthesis of thermodynamically stable THPs from unactivated alkenes. This method is superior for generating quaternary centers and tolerating acid-sensitive groups.

Reagents & Materials
  • Substrate:

    
    - or 
    
    
    
    -alkenyl alcohol (1.0 equiv).
  • Catalyst: Co(salen) complex (e.g., Co(tBu,tBu)salen) or Co(nmp)₂ (5–10 mol%).

  • Reductant: PhSiH₃ (Phenylsilane) or (EtO)₂MeSiH (1.2–2.0 equiv).

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA) (0.1 M).

  • Additives: TBHP (tert-Butyl hydroperoxide) if oxidative functionalization is required; otherwise, perform under Argon.

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk tube, dissolve the Co(II) precatalyst (5 mol%) in EtOH. Note: Some protocols require activation of Co(II) to Co(III) via brief exposure to air or mild oxidant, but in situ activation with silane is common.

  • Substrate Addition: Add the alkenyl alcohol (1.0 mmol) to the catalyst solution. Ensure the concentration is approx. 0.1 M to favor intramolecular cyclization over intermolecular oligomerization.

  • Silane Injection: Add PhSiH₃ (1.2 equiv) dropwise via syringe.

    • Mechanistic Note: The silane regenerates the active Co-H species from the Co-radical intermediate.

  • Reaction: Stir at ambient temperature (23 °C). The reaction typically turns from red/brown to a lighter orange upon completion. Monitor via TLC (stain with KMnO₄ to visualize unreacted alkene).

  • Quench & Workup:

    • Dilute with EtOAc.

    • Quench excess silane with saturated aqueous NaHCO₃ or 1M NaOH (Caution: Gas evolution).

    • Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography on silica gel.

Critical Parameters (MHAT)
ParameterRecommendationImpact
Solvent Polarity High (EtOH/IPA)Stabilizes the polar transition state; non-polar solvents often stall the reaction.
Silane Source PhSiH₃Provides the optimal rate of H-atom donation. Stronger silanes may reduce the alkene without cyclization.
Oxygen Exclude (mostly)While "aerobic" variants exist (Mukaiyama), strict MHAT hydroalkoxylation works best under inert atmosphere to prevent intercepting the radical with O₂.

Protocol B: Photoredox PCET Alkoxy Radical Cyclization

Application: Direct generation of O-radicals from alcohols to form THPs via 1,5-HAT (remote functionalization) or anti-Markovnikov addition.

Reagents & Materials
  • Substrate: Alkenyl alcohol (1.0 equiv).

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1–2 mol%) or Acridinium salts (Mes-Acr-Me).

  • Base: Phosphate base (e.g., TBA-phosphate or K₃PO₄) to facilitate PCET.

  • Oxidant: A mild oxidant is often required if the cycle is not redox neutral (e.g., methyl acrylate as a terminal acceptor or persulfate).

  • Light Source: Blue LED (450–470 nm).

Step-by-Step Methodology
  • Setup: Charge a clear borosilicate vial with the alkenyl alcohol (0.5 mmol), Photocatalyst (1 mol%), and Phosphate base (10 mol%).

  • Solvent System: Dissolve in degassed Dichloromethane (DCM) or DCE (0.05 M).

    • Note: Lower concentration (0.05 M) is critical here to prevent intermolecular H-abstraction.

  • Deoxygenation: Sparge the solution with Argon for 15 minutes. Critical: Alkoxy radicals are quenched by oxygen at diffusion-controlled rates.

  • Irradiation: Place the vial 2–3 cm from a Blue LED Kessil lamp or LED strip. Stir vigorously. Fan cooling is recommended to maintain ambient temperature.

  • Monitoring: Monitor by ¹H NMR aliquots (look for disappearance of the

    
    -proton of the alcohol). Reaction time is typically 4–12 hours.
    
  • Workup: Filter through a short pad of silica to remove the catalyst. Concentrate and purify via chromatography.

Workflow Diagram (PCET)

PCET_Workflow Step1 1. Mix Substrate + Ir-Cat + Base (Solvent: DCM) Step2 2. Sparge with Argon (15 min) *Critical Step* Step1->Step2 Step3 3. Blue LED Irradiation (450 nm) (PCET Activation) Step2->Step3 Step4 4. Alkoxy Radical Formation Step3->Step4 Light Excitation Step5 5. Cyclization / HAT Step4->Step5 Fast Step6 6. Silica Filtration & Purification Step5->Step6

Figure 2: Operational workflow for Photoredox PCET cyclization.

Comparative Data & Selection Guide

FeatureCo-Catalyzed MHATPhotoredox PCET
Primary Mechanism Carbon-Centered Radical (via Co-H)Oxygen-Centered Radical (via PCET)
Substrate Scope Terminal/Internal AlkenesAlcohols with accessible

-H or alkenes
Stereoselectivity Thermodynamic (often trans-selective)Kinetic (often cis-selective or substrate controlled)
Functional Group Tolerance High (Esters, Amides, Epoxides)Moderate (Oxidatively sensitive groups may react)
Scalability High (Gram scale easy)Moderate (Photon penetration limits)

References

  • Crossley, S. W., Obradors, C., Martinez, R. M., & Shenvi, R. A. (2015). Mn-, Fe-, and Co-catalyzed radical hydrofunctionalizations of olefins. Chemical Reviews, 116(15), 8912-9000. [Link]

  • Shigehisa, H., et al. (2016).[1] Cobalt-Catalyzed Hydroalkoxylation of Alkenyl Alcohols. Journal of the American Chemical Society, 138(32), 10084–10087. [Link]

  • Staton, T. G., & Nagib, D. A. (2023). Remote C–H Functionalization via Radical Chaperones. Chemical Reviews. [Link]

  • Dempsey, J. L., et al. (2018). Proton-Coupled Electron Transfer in Organic Synthesis. Chemical Reviews, 118(5), 2355–2442. [Link]

  • Mukaiyama, T., et al. (2009). Second-Generation Cobalt Catalyst for the Oxidative Formation of trans-THF Rings.[2] Organic Letters, 11(22), 5190–5193. [Link]

Sources

High-Performance Protection Strategies: Tetrahydropyranyl (THP) Ethers

[1]

Executive Summary

In complex organic synthesis and drug development, the tetrahydropyranyl (THP) ether remains a cornerstone protecting group for alcohols due to its remarkable stability against strong bases, nucleophiles, and hydrides. However, its application is often misunderstood, leading to complications in spectral analysis due to the formation of diastereomers.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for the installation, manipulation, and selective removal of THP ethers. It integrates classical reliability with modern "green" catalysis and addresses the critical stereochemical implications that affect analytical data in medicinal chemistry.

Mechanistic Deep Dive & Stereochemistry

The Mechanism of Formation

The formation of THP ethers is an acid-catalyzed addition of an alcohol to an enol ether (3,4-dihydro-2H-pyran, DHP). Unlike standard etherification, this does not involve water elimination but rather an atom-economical addition reaction.

Key Mechanistic Steps:

  • Protonation: The C=C double bond of DHP is protonated to form a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: The alcohol oxygen attacks the electrophilic C2 position.

  • Proton Transfer: Loss of a proton yields the stable acetal (THP ether).[1]

THP_MechanismDHP3,4-Dihydro-2H-pyran(Enol Ether)OxocarbeniumOxocarbeniumIntermediateDHP->OxocarbeniumProtonationH_PlusH+ Catalyst(pTSA/PPTS)H_Plus->OxocarbeniumInitiatesTHP_EtherTHP Ether(Acetal Product)Oxocarbenium->THP_EtherNucleophilic AttackAlcoholTarget Alcohol(R-OH)Alcohol->THP_EtherAddition

Figure 1: Mechanistic pathway for the acid-catalyzed protection of alcohols using DHP.[1]

The Stereochemical Conundrum (Critical for Drug Dev)

The Problem: The introduction of the THP group creates a new chiral center at the C2 position of the pyran ring.

  • If your substrate (R-OH) is achiral , the product is a racemic mixture (enantiomers).

  • If your substrate is chiral (common in drug discovery), the product becomes a mixture of diastereomers .

Impact on Analysis:

  • NMR: You will observe signal doubling or complex multiplets for protons near the protection site. This is not an impurity; it is an inherent feature of the protecting group.

  • Chromatography: Diastereomers may separate on silica gel, leading to two spots on TLC or split peaks in HPLC, complicating purity assessments.

Expert Insight: Do not attempt to separate these diastereomers unless absolutely necessary. Upon deprotection, the chiral center at the THP group is destroyed, returning your original single-enantiomer alcohol.

Strategic Selection: When to Use THP

THP is not a "one-size-fits-all" solution.[2][3][4] Use the stability matrix below to determine if THP fits your synthetic sequence.

Table 1: Comparative Stability Matrix
Reagent ClassSpecific ConditionsTHP StabilityNotes
Bases NaOH, KOH, t-BuOKExcellent Stable even at reflux.
Nucleophiles Grignard (RMgX), RLiExcellent Ideal for protecting alcohols during alkylation.
Hydrides LiAlH4, NaBH4Excellent Resistant to reductive conditions.
Oxidants Jones, PCC, SwernGood Generally stable, but acidic oxidants (Jones) require care.
Acids HCl, TFA, AcOHPoor Cleaves rapidly (pH < 4).
Lewis Acids BF3·Et2O, TiCl4Variable Can cleave or rearrange; use with caution.

Experimental Protocols

Protocol A: The "Gold Standard" Installation (Miyashita Method)

This method utilizes Pyridinium p-toluenesulfonate (PPTS), a mild catalyst that minimizes side reactions (like dehydration of tertiary alcohols) common with stronger acids like p-TsOH.

Reagents:

  • Substrate Alcohol (1.0 equiv)[4]

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[1]

  • PPTS (0.1 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the alcohol in anhydrous DCM (0.1 – 0.5 M concentration) under an inert atmosphere (N2 or Ar).

  • Addition: Add DHP (1.5 equiv) followed by PPTS (10 mol%).

  • Reaction: Stir at room temperature.

    • Primary alcohols: Complete in 1–3 hours.

    • Tertiary/Hindered alcohols: May require 12+ hours or slight warming (35°C).

  • Quench: Dilute with ether, wash with half-saturated brine to remove the catalyst.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography. (Note: Add 0.5% triethylamine to the eluent to prevent acid-catalyzed hydrolysis on silica).

Protocol B: Selective Deprotection (Magnesium Bromide)

While standard deprotection uses acetic acid or HCl, these conditions often cleave other acid-sensitive groups (like silyl ethers or acetonides). The MgBr2 method is highly chemoselective for THP.

Reagents:

  • THP-Protected Substrate[5][1][2][3][6]

  • Magnesium Bromide Diethyl Etherate (MgBr2·OEt2)

  • Solvent: Diethyl Ether (Et2O)

Step-by-Step:

  • Setup: Dissolve the THP ether in dry Et2O.

  • Reagent Addition: Add MgBr2·OEt2 (2.0 – 3.0 equiv).

  • Execution: Stir at room temperature. The Lewis acid coordinates to the pyran oxygens, facilitating cleavage without generating free protons.

  • Workup: Quench with water/bicarbonate solution.[2] Extract with ether.[7]

Advanced Workflow: Orthogonal Deprotection Strategy

In multi-step synthesis, distinguishing between THP and Silyl ethers (TBDMS) is a common challenge.

Orthogonal_StrategySubstrateSubstrate withTHP and TBDMS GroupsDecisionTarget Removal?Substrate->DecisionPath_ARemove THP Only(Keep TBDMS)Decision->Path_AAcid LabilePath_BRemove TBDMS Only(Keep THP)Decision->Path_BFluoride LabileCond_APPTS / Ethanol55°C, 3-4 hoursPath_A->Cond_ACond_BTBAF / THF0°C to RTPath_B->Cond_B

Figure 2: Decision tree for orthogonal deprotection of THP vs. TBDMS ethers.

Troubleshooting & Expert Tips

  • Reaction Stalls: If the installation stalls, do not just add more acid. DHP can polymerize. Instead, add fresh DHP (0.5 equiv) and ensure the solvent is strictly anhydrous. Water kills the oxocarbenium intermediate.

  • Removing Excess DHP: DHP has a boiling point of ~86°C. It can be difficult to remove by rotary evaporation alone. Use a high-vacuum pump or run a quick silica plug (DHP elutes very fast with non-polar solvents).

  • Green Chemistry Alternative: For a solvent-free approach, use Iodine (I2) (1 mol%) as the catalyst. Mix alcohol and DHP with solid iodine; the reaction is often complete in minutes and can be quenched with hypo (sodium thiosulfate).

References

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[1][8] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[9] The Journal of Organic Chemistry, 42(23), 3772–3774.

  • Bernady, K. F., Floyd, M. B., Poletto, J. F., & Weiss, M. J. (1979). Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium trans-1-alkenyltrialkylalanate reagents. The Journal of Organic Chemistry, 44(9), 1438–1447.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Kim, S., & Park, J. H. (1993). Selective cleavage of tetrahydropyranyl ethers in the presence of t-butyldimethylsilyl ethers. Tetrahedron Letters, 34(36), 5769-5772.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2H-Pyran-2-ol, tetrahydro-3-iodo-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering challenges in the synthesis of 2H-Pyran-2-ol, tetrahydro-3-iodo- (commonly referred to as 3-iodotetrahydro-2H-pyran-2-ol or 3-iodo-oxan-2-ol).

This molecule is a highly versatile cyclic hemiacetal intermediate used in the synthesis of anti-viral, anti-fungal, and anti-cancer agents (such as imidazole derivatives)[1]. However, the electrophilic iodohydroxylation of 3,4-dihydro-2H-pyran (DHP) is prone to several competing side reactions due to the inherent instability of the hemiacetal product and the reactivity of the iodonium intermediate.

Part 1: Mechanistic Causality of Side Reactions

To successfully troubleshoot this synthesis, one must understand the causality governing the reaction network. The standard synthesis involves the reaction of DHP with an electrophilic iodine source—typically N-iodosuccinimide (NIS) or molecular iodine (I


)—in the presence of water[2].
  • Iodonium Formation: The electrophilic iodine attacks the electron-rich enol ether double bond of DHP, forming a cyclic halonium (iodonium) ion.

  • Nucleophilic Attack: Water attacks the highly electrophilic anomeric carbon (C2) via an anti-addition mechanism, yielding the trans-diaxial product initially, which equilibrates to the more stable conformation of the hemiacetal.

Why Side Reactions Occur: The target molecule is a hemiacetal . Hemiacetals exist in equilibrium with their open-chain iodo-aldehyde counterparts. Under acidic conditions, the hemiacetal hydroxyl group can be protonated, leading to an oxocarbenium ion that readily reacts with other nucleophiles (including other hemiacetal molecules). Furthermore, the presence of excess oxidant can easily push the hemiacetal to a lactone, while thermal stress can induce dehydrohalogenation (loss of HI).

Reaction Pathway Visualization

G DHP 3,4-dihydro-2H-pyran (DHP) Iodonium Iodonium Ion Intermediate DHP->Iodonium NIS or I2 Product 3-Iodotetrahydro-2H-pyran-2-ol (Target Hemiacetal) Iodonium->Product H2O attack Lactone 3-Iodotetrahydro-2H-pyran-2-one (Lactone) Product->Lactone Over-oxidation (Excess Oxidant) Polymer Bis-pyranyl ethers (Oligomers) Product->Polymer Acidic Conditions (Hemiacetal coupling) Elimination Unsaturated Pyrans (Elimination) Product->Elimination Base / Heat (-HI)

Mechanistic pathways showing the target synthesis and primary side reactions.

Part 2: Troubleshooting FAQs

Q1: My reaction mixture turned into a viscous, intractable syrup instead of yielding a clean oil or solid. What happened? A: You are likely observing acetal oligomerization . Hemiacetals are highly sensitive to acidic conditions. If you used molecular iodine (I


) and water, the reaction generates hydroiodic acid (HI) as a byproduct. This strong acid protonates the hemiacetal, generating an oxocarbenium ion that is subsequently attacked by the hydroxyl group of another product molecule, forming bis-tetrahydropyranyl ethers (dimers and oligomers).
Solution: Switch your iodine source to N-iodosuccinimide (NIS)[2]. NIS generates succinimide as a byproduct, which is nearly neutral, preventing acid-catalyzed oligomerization.

Q2: LC-MS and IR analysis show a strong carbonyl peak (~1730 cm⁻¹) in my isolated product. Why am I getting a lactone? A: This is a classic over-oxidation side reaction. The hemiacetal (3-iodotetrahydro-2H-pyran-2-ol) is easily oxidized to the corresponding lactone (3-iodotetrahydro-2H-pyran-2-one). This occurs if there is a stoichiometric excess of the iodine source or if the reaction is left stirring for prolonged periods after the DHP has been consumed. Solution: Strictly control the stoichiometry of NIS (use exactly 1.0 to 1.05 equivalents). Quench the reaction immediately upon completion using aqueous sodium thiosulfate (Na


S

O

) to destroy any residual electrophilic iodine[3].

Q3: I am observing a loss of iodine in my final product mass, and NMR shows new alkene protons. How do I prevent this? A: You are observing dehydrohalogenation (elimination) . The iodine atom at the C3 position is a good leaving group. If the reaction temperature exceeds room temperature, or if basic impurities are present, the molecule can eliminate HI to form unsaturated pyran derivatives. Solution: Maintain strict temperature control. The addition of DHP to the NIS/water suspension must be done at 0 °C, and the reaction should not be heated[2].

Part 3: Quantitative Data & Analytical Signatures

Use the following troubleshooting matrix to identify side products in your crude mixtures via NMR and Mass Spectrometry.

Side ProductPrimary CauseAnalytical SignaturePrevention Strategy
Lactone (3-Iodo-2-oxanone)Excess oxidant; prolonged reaction time.IR: Strong C=O stretch at ~1730 cm⁻¹.1H NMR: Loss of the anomeric -OH and anomeric proton (~5.2 ppm).Use ≤ 1.05 eq of NIS. Quench promptly with Na

S

O

.
Oligomers/Dimers Acidic conditions (e.g., HI generation from I

).
MS: High molecular weight clusters (e.g., [2M-H2O+Na]+).1H NMR: Broad, unresolved peaks in the 3.5–5.0 ppm region.Use NIS instead of I

. Add a mild buffer if using I

.
Elimination Products Thermal stress; presence of base.1H NMR: Appearance of vinylic protons (5.5–6.5 ppm).MS: [M-HI]+ peak (m/z 100).Maintain reaction temperature at 0 °C during addition.
Acyclic Aldehyde Ring-opening equilibrium shift.1H NMR: Distinct aldehyde proton peak (~9.5–9.8 ppm).Avoid highly polar, protic solvents during workup; extract quickly.

Part 4: Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this optimized, self-validating protocol adapted from established patent literature for the synthesis of imidazole precursors[2]. This protocol utilizes a biphasic THF/Water system to control local concentrations and thermal output.

Materials Required:

  • 3,4-dihydro-2H-pyran (DHP): 1.0 equivalent

  • N-Iodosuccinimide (NIS): 1.05 equivalents

  • Tetrahydrofuran (THF): Solvent

  • Deionized Water: Co-solvent / Nucleophile

  • Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ): Quenching agent

Step-by-Step Methodology:

  • Preparation of the Electrophile Suspension: Suspend 5.4 g of N-iodosuccinimide (NIS) in 1.5 mL of deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Control (Critical Step): Cool the suspension to exactly 0 °C using an ice-water bath. Causality check: Cooling prevents the exothermic addition from causing localized heating, which triggers dehydrohalogenation.

  • Substrate Addition: Dissolve 2.0 g of 3,4-dihydro-2H-pyran (DHP) in 10 mL of anhydrous THF. Add this solution dropwise to the NIS suspension over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture for 3 hours at 0 °C. Monitor the disappearance of DHP via TLC (Hexanes/EtOAc).

  • Quenching (Critical Step): Once DHP is consumed, immediately add 10 mL of a saturated aqueous solution of Na

    
    S
    
    
    
    O
    
    
    . Causality check: The solution should turn from yellow/brown to colorless, indicating the complete reduction of unreacted iodonium species, thereby preventing over-oxidation to the lactone.
  • Workup: Concentrate the mixture under reduced pressure (at a bath temperature < 30 °C) to remove the THF. Dilute the resulting aqueous residue with 30 mL of dichloromethane (DCM).

  • Extraction and Isolation: Separate the organic layer, wash twice with deionized water (to remove succinimide), dry over anhydrous MgSO

    
    , and concentrate under reduced pressure to yield 3-iodotetrahydro-2H-pyran-2-ol as a pale yellow oil (Expected yield: ~85%)[2].
    

References

1.[1] European Patent Office. (2004). Methods for the preparation of imidazole derivatives, including corresponding salts (EP1472232A4). Google Patents. 2.[2] Justia Patents. (2003). Processes for preparing imidazole derivatives and salts thereof.[Link] 3.[3] World Intellectual Property Organization. (2006). Methods for preparing indazole compounds (WO2006048745A1). Google Patents.

Sources

Technical Guide: Purification of Polar Iodo-Substituted Pyranols

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Alex V., Senior Application Scientist To: Research & Development, Medicinal Chemistry Groups Subject: Stabilization and Purification Protocols for Labile Halogenated Carbohydrates

Executive Summary

Purifying polar iodo-substituted pyranols presents a "chemical paradox": the hydroxyl groups require polar stationary phases (like silica), but the carbon-iodine (C-I) bond and hemiacetal center are inherently unstable under the acidic conditions typical of normal-phase chromatography. Furthermore, the C-I bond is photosensitive, leading to radical cleavage and iodine liberation (browning).

This guide replaces generic purification advice with a specialized workflow designed to preserve the stereochemical integrity of the pyranose ring while preventing deiodination.

Module 1: Pre-Purification Stabilization

The most common failure mode is attempting to purify a crude mixture that is already degrading. You must stabilize the matrix before it touches a column.

FAQ: Why is my crude oil turning brown/purple?

Answer: The color indicates free molecular iodine (


), released via homolytic cleavage of the C-I bond (often light-induced) or acid-catalyzed elimination. This is autocatalytic; free iodine can act as a Lewis acid, accelerating further decomposition.

Protocol: The Thiosulfate Quench Before evaporation or chromatography, you must sequester free iodine.

  • Biphasic Wash: Dissolve crude in EtOAc or DCM. Wash with 10% aqueous sodium thiosulfate (

    
    ) until the organic layer is pale yellow/colorless.
    
  • Solid Phase Scavenging (Water-Soluble Compounds): If your pyranol is too polar for extraction, add solid sodium thiosulfate (5-10 mg per gram of crude) directly to the evaporation flask before concentrating. This prevents iodine spikes during the concentration step.

Module 2: Chromatographic Strategies

Standard silica gel is slightly acidic (pH 5.5–6.0). For iodo-pyranols, this acidity catalyzes anomerization (scrambling of the C1 center) and elimination of the iodide.

Decision Matrix: Selecting the Stationary Phase

PurificationStrategy Start Crude Iodo-Pyranol Mixture SolubilityCheck Is the compound soluble in DCM/EtOAc? Start->SolubilityCheck YesSoluble Yes (Moderately Polar) SolubilityCheck->YesSoluble Lipophilic enough NoSoluble No (Highly Polar/Water Soluble) SolubilityCheck->NoSoluble Too polar BufferedSilica Buffered Normal Phase (Silica + 1% Et3N) YesSoluble->BufferedSilica Standard Choice C18 Reverse Phase (C18) (Water/MeOH Gradient) NoSoluble->C18 Preferred for Stability HILIC HILIC (Amide/Diol Phase) (AcN/Water) NoSoluble->HILIC If retention on C18 is poor

Figure 1: Decision tree for selecting the optimal stationary phase based on compound solubility and polarity.

Protocol A: Buffered Normal Phase Flash Chromatography

Use this for protected or moderately polar pyranols.

  • Slurry Preparation: Suspend silica gel in the mobile phase (e.g., DCM/MeOH).

  • Buffering: Add 1% Triethylamine (Et3N) or 0.5% Pyridine to the mobile phase. This neutralizes acidic silanol groups.

  • Loading: Use a liquid load if possible (DCM). If dry loading is necessary, use Celite or basic alumina , never silica, as the solid support. Silica dry loading concentrates the compound with acid, promoting decomposition.

Protocol B: Reverse Phase (C18) Flash/Prep-HPLC

Preferred for unprotected, free-hydroxyl pyranols.

  • Column: C18-bonded silica.

  • Solvent System: Water/Methanol or Water/Acetonitrile.

    • Note: Avoid acid modifiers (TFA/Formic Acid) unless absolutely necessary for peak shape. If needed, keep concentration <0.05%.

  • Advantages: C18 silica is chemically bonded and capped, significantly reducing surface acidity compared to bare silica.

Module 3: Crystallization & Isolation

Crystallization is the gentlest purification method for thermal-sensitive iodides.

FAQ: Which solvent system works for polar iodides?

Answer: Iodine atoms increase lipophilicity ("greasiness") compared to the parent sugar, but the hydroxyls maintain polarity.

  • Solvent System 1 (High Polarity): Ethanol/Water (95:5). Dissolve in hot ethanol, add water dropwise until turbid, then cool slowly.

  • Solvent System 2 (Moderate Polarity): EtOAc/Hexane. Standard for protected sugars, but often requires cooling to -20°C due to the high solubility of iodo-compounds.

Critical Warning: Do not heat the crystallization solvent above 60°C. C-I bonds are thermally labile. If the compound doesn't dissolve at 60°C, switch to a stronger solvent rather than increasing heat.

Module 4: Troubleshooting & Stability Logic
Workflow: Handling Light-Sensitive Samples

StabilityWorkflow Reaction Reaction Complete Quench Quench with Na2S2O3 Reaction->Quench Immediate Wrap Wrap Flasks in Foil Quench->Wrap Block UV Evap Rotovap (< 40°C) Wrap->Evap Low Heat Storage Store under Argon (-20°C, Dark) Evap->Storage Long Term

Figure 2: Mandatory workflow for minimizing deiodination during workup.

Troubleshooting Matrix
IssueDiagnosisCorrective Action
Product streaks on TLC Acidic decomposition on the plate.Add 1% Et3N to the TLC developing solvent.
New spot appears at solvent front Elimination of HI (formation of glycal).The column is too acidic. Switch to Neutral Alumina or Buffered Silica.
Yield is low (<50%) Product is water-soluble or decomposing.1. Check aqueous waste (did it partition?).2. Switch to C18 purification to avoid silica degradation.
Sample turns purple in storage Auto-oxidation.Store with a small pellet of copper wire (stabilizer) or re-wash with thiosulfate before use.
References
  • Skaanderup, P. R., et al. (2002). "Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides." Synthesis.

  • Biotage Application Note. (2023). "Very polar compound purification using aqueous normal-phase flash column chromatography." Biotage Blog.

  • BenchChem Technical Support. (2025). "Purification of Polar Organic Compounds by Flash Chromatography." BenchChem.

  • Organic Chemistry Portal. (2015). "Iodination of Carbohydrates and Stability." Organic Chemistry Portal.

  • University of Wisconsin-Madison. "Recrystallization Guide." Department of Chemistry.

Technical Support Center: Optimizing Iodocyclization of Unsaturated Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the iodocyclization of unsaturated alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the iodocyclization reaction, providing the essential knowledge needed to make informed experimental choices.

Q1: What is the general mechanism of the iodocyclization of an unsaturated alcohol?

The reaction proceeds via an electrophilic addition mechanism. An electrophilic iodine source (e.g., I₂, NIS) reacts with the electron-rich alkene to form a cyclic iodonium ion intermediate. This intermediate is then subjected to an intramolecular nucleophilic attack by the tethered hydroxyl group. This ring-closing step is typically rapid and stereospecific, leading to the formation of an iodo-substituted cyclic ether.[1][2] The subsequent proton transfer, often facilitated by a mild base, neutralizes the oxonium ion to yield the final product.

Q2: How do I choose the right iodine source for my reaction?

The choice of iodine source is critical as it dictates the electrophilicity and overall reactivity of the system.

  • Molecular Iodine (I₂): This is the most common and cost-effective reagent. It is moderately electrophilic and suitable for many electron-rich and unhindered olefins.[1][3]

  • N-Iodosuccinimide (NIS): NIS is a more powerful electrophilic iodine source than I₂.[4][5] It is often the reagent of choice for less reactive or sterically hindered substrates.[4] Its use can lead to faster reactions and higher yields where I₂ fails.[5]

  • Hypervalent Iodine Reagents: Reagents like diacetoxyiodobenzene can also be used, sometimes in combination with I₂, to promote cyclization.[6][7] These are particularly useful in more complex transformations.

  • Iodine Monochloride (ICl): While highly reactive, ICl can sometimes lead to undesired side products due to the presence of the chloride ion as a competing nucleophile.[8]

Q3: What is the role of a base in the iodocyclization reaction?

A base is typically added to neutralize the proton (H⁺) generated during the final step of the cyclization.[1][3] This prevents the buildup of acid, which could otherwise lead to side reactions such as the acid-catalyzed opening of the cyclic ether product or decomposition of sensitive starting materials. Common bases include sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), and pyridine.[1][9] The base should be mild and non-nucleophilic to avoid competing with the intramolecular cyclization.

Q4: How do I predict the regioselectivity of the ring closure (e.g., 5-exo vs. 6-endo)?

The regioselectivity of the cyclization is governed by a set of empirical principles known as Baldwin's Rules.[10][11] These rules are based on the stereochemical requirements for orbital overlap in the transition state of the ring-closing step.[10] For most iodocyclizations of unsaturated alcohols, the exo cyclization pathway is favored over the endo pathway.

  • 5-exo-trig: Attack at a trigonal (sp²) carbon to form a 5-membered ring is favored.

  • 6-exo-trig: Attack at a trigonal (sp²) carbon to form a 6-membered ring is favored.

  • 5-endo-trig: Attack at a trigonal (sp²) carbon to form a 5-membered ring is disfavored.

  • 6-endo-trig: Attack at a trigonal (sp²) carbon to form a 6-membered ring is favored.[12]

It is crucial to analyze the geometry of your substrate to predict the likely outcome. While Baldwin's rules are a powerful predictive tool, electronic and steric factors can sometimes lead to "anti-Baldwin" products.[13]

Troubleshooting Guide

This section is organized by common problems encountered during iodocyclization experiments. For each issue, potential causes are identified, and actionable solutions are provided.

Problem 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows primarily unreacted starting material, even after extended reaction times.

Potential Cause 1: Insufficient Electrophilicity of the Iodine Source

The iodine source may not be reactive enough to activate the alkene, particularly if the substrate is electron-deficient or sterically hindered.

Solution:

  • Switch to a More Reactive Iodine Source: If using molecular iodine (I₂), switch to N-Iodosuccinimide (NIS).[4][5] NIS is known to be more effective for less reactive alkenes.[14] For highly deactivated systems, the use of NIS in combination with a catalytic amount of a strong Brønsted acid (e.g., TfOH) or a Lewis acid can further enhance electrophilicity, although care must be taken to avoid substrate decomposition.[14]

Table 1: Comparison of Iodine Sources for a Model Iodocyclization

Iodine SourceRelative ReactivityTypical SubstratesNotes
I₂ ModerateElectron-rich, unhindered alkenesCost-effective, standard choice.
NIS HighElectron-deficient or sterically hindered alkenesOften provides higher yields and faster reactions than I₂.[4]
I(coll)₂ClO₄ Very HighHighly deactivated or challenging substratesPrepared in situ; can be very effective but requires careful handling.
I₂ / Oxidant HighDeactivated systemsAn in-situ generated electrophilic iodine species.[14]

Potential Cause 2: Inappropriate Solvent Choice

The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction rate.[15] A poorly chosen solvent can hinder the reaction.

Solution:

  • Solvent Screening: Perform the reaction in a variety of solvents. Dichloromethane (CH₂Cl₂) and acetonitrile (MeCN) are common starting points.[1][9] For some substrates, less polar solvents like tetrahydrofuran (THF) or even non-polar solvents may be effective. In some cases, aqueous media or slurry conditions have been shown to dramatically accelerate the reaction.[16][17]

  • Consider Solvent Polarity: Polar solvents can stabilize the charged iodonium intermediate, potentially accelerating the reaction. However, highly coordinating solvents may compete with the internal nucleophile, slowing the cyclization step.

Potential Cause 3: Reaction is Reversible or Product is Unstable

The cyclized product may be unstable under the reaction conditions, leading to decomposition or reversion to the starting material. This is particularly true if strong acid is generated and not effectively neutralized.

Solution:

  • Ensure Adequate Buffering: Increase the equivalents of the base (e.g., NaHCO₃) to ensure that any generated acid (HI) is immediately quenched.[1][3]

  • Lower the Reaction Temperature: Running the reaction at 0 °C or even lower temperatures can often suppress decomposition pathways and improve the yield of the desired product.[8]

  • Monitor Reaction Time: An optimal reaction time is crucial. Allowing the reaction to proceed for too long after the starting material is consumed can lead to product degradation. Monitor the reaction closely by TLC or LC-MS.

Experimental Protocol: General Procedure for Iodocyclization

  • To a solution of the unsaturated alcohol (1.0 equiv) in the chosen solvent (e.g., CH₂Cl₂), add a mild base such as NaHCO₃ (2.0-3.0 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the iodine source (e.g., I₂ or NIS, 1.1-1.5 equiv) portion-wise over 15 minutes.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Poor Diastereoselectivity

Symptom: NMR analysis of the product mixture shows the formation of multiple diastereomers where a single diastereomer was expected.

Potential Cause 1: Substrate Conformation and Sterics

The stereochemical outcome of the iodocyclization is highly dependent on the conformation of the substrate in the transition state. The nucleophilic attack on the iodonium ion typically follows a concerted, anti-diaxial pathway. If the substrate can adopt multiple low-energy conformations that lead to different cyclization products, a mixture of diastereomers may result.

Solution:

  • Lower the Reaction Temperature: Reducing the temperature can increase the energy difference between competing transition states, often favoring the formation of the thermodynamically more stable product.

  • Modify the Substrate: If possible, introduce a bulky protecting group or substituent that can enforce a specific conformation of the substrate, thereby directing the stereochemical outcome of the cyclization.

  • Change the Iodine Source: The size and nature of the electrophilic iodine species can influence the stereoselectivity. In some cases, a bulkier iodine source may lead to higher diastereoselectivity. Chiral Lewis acids or catalysts have also been employed to induce enantioselectivity.[18][19][20]

Potential Cause 2: Competing Reaction Mechanisms

While the concerted iodonium ion mechanism is common, radical pathways can sometimes be operative, especially with certain reagents or under photochemical conditions. Radical cyclizations often exhibit different stereochemical preferences and can lead to a loss of selectivity.

Solution:

  • Exclude Light and Radical Initiators: Run the reaction in the dark and ensure that all reagents and solvents are free from radical initiators.

  • Add a Radical Inhibitor: In some cases, the addition of a radical scavenger like butylated hydroxytoluene (BHT) can suppress unwanted side reactions, although this may also inhibit the desired reaction.

Problem 3: Formation of Side Products

Symptom: TLC or LC-MS analysis shows the formation of significant byproducts in addition to or instead of the desired cyclic ether.

Potential Cause 1: Formation of Di-iodinated or Elimination Products

If the reaction conditions are too harsh or if there is an excess of the iodine source, di-iodination of the double bond may occur. Alternatively, elimination of HI from the product can lead to the formation of an unsaturated cyclic ether.

Solution:

  • Control Stoichiometry: Use a minimal excess of the iodine source (e.g., 1.1-1.2 equivalents).

  • Optimize Base and Temperature: Ensure a sufficient amount of a non-nucleophilic base is present to trap HI and prevent acid-catalyzed elimination.[1][3] Lowering the reaction temperature can also minimize these side reactions.

Potential Cause 2: Intermolecular Reactions

If the concentration of the unsaturated alcohol is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or polymers.

Solution:

  • Use High Dilution Conditions: Perform the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway. This can be achieved by simply using a larger volume of solvent or by using a syringe pump to add the substrate slowly to the reaction mixture (slow addition technique).

Visualizing Key Concepts and Workflows

Diagrams can simplify complex concepts and provide clear, actionable guidance.

Mechanism of Iodocyclization

Iodocyclization_Mechanism cluster_start cluster_intermediate cluster_product Start Unsaturated Alcohol Iodonium Iodonium Ion Intermediate Start->Iodonium Electrophilic Attack Iodine Iodine Source (e.g., I₂ or NIS) Product Iodo-Substituted Cyclic Ether Iodonium->Product Intramolecular Nucleophilic Attack (Ring Closure) Troubleshooting_Workflow Start Low or No Yield Observed CheckReagents Are reagents (Iodine, Base) fresh and pure? Start->CheckReagents ChangeIodine Increase Electrophilicity: Switch I₂ to NIS CheckReagents->ChangeIodine No CheckSolvent Is the solvent optimal? CheckReagents->CheckSolvent Yes SolventScreen Screen alternative solvents: (MeCN, THF, aq. media) CheckSolvent->SolventScreen No CheckTemp Is temperature appropriate? CheckSolvent->CheckTemp Yes LowerTemp Lower reaction temperature (e.g., to 0°C or -20°C) CheckTemp->LowerTemp No CheckConc Is concentration too high? CheckTemp->CheckConc Yes HighDilution Use high dilution conditions (e.g., <0.05 M) CheckConc->HighDilution Yes

Caption: A decision tree for troubleshooting low-yield iodocyclization reactions.

References

  • Baldwin's Rules for Ring Closure. (2003, September 29). University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Iodocyclization: Past and Present Examples. (2025, November 3). ResearchGate. [Link]

  • Kishore Kumar Reddy, K. R., et al. (2013). Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes. Molecules, 18(9), 11100-11130. [Link]

  • Baldwin's Rules for Ring Closure Analysis. (2013, October 24). Scribd. [Link]

  • Reddy, B. V. S., et al. (2010). Iodine-mediated solvent-controlled selective electrophilic cyclization and oxidative esterification of o-alkynyl aldehydes: an easy access to pyranoquinolines, pyranoquinolinones, and isocumarins. The Journal of Organic Chemistry, 75(22), 7691-7703. [Link]

  • Gabriele, B., & Mancuso, R. (2014). Recent Advances in the Synthesis of Iodoheterocycles via Iodocyclization of Functionalized Alkynes. Current Organic Chemistry, 18(3), 346-364. [Link]

  • Baldwin's Rules For Ring Closure. (2022, April 26). Chemistry Notes. [Link]

  • Alabugin, I. V., & Gilmore, K. (2013). Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations. Chemical Communications, 49(98), 11246-11250. [Link]

  • Samanta, S., et al. (2019). Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. ACS Omega, 4(17), 17218-17227. [Link]

  • Samanta, S., et al. (2019). Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. ACS Omega, 4(17), 17218-17227. [Link]

  • Denmark, S. E., & Kuester, W. E. (2010). Lewis base catalysis of bromo- and iodolactonization, and cycloetherification. Proceedings of the National Academy of Sciences, 107(48), 20677-20682. [Link]

  • Denmark, S. E., & Kuester, W. E. (2010). Lewis base catalysis of bromo- and iodolactonization, and cycloetherification. Proceedings of the National Academy of Sciences, 107(48), 20677-20682. [Link]

  • Baldwin's Rule for Ring Closure Reactions. (2024, March 27). Chemistry LibreTexts. [Link]

  • Kishore Kumar Reddy, K. R., et al. (2013). Iodine-catalyzed prins cyclization of homoallylic alcohols and aldehydes. Molecules, 18(9), 11100-11130. [Link]

  • Pace, V., et al. (2018). Iodocyclization of 2-Methylthiophenylacetylenes to 3-Iodobenzothiophenes and their coupling Reactions under More Sustainable Reaction Conditions. IRIS UniPA. [Link]

  • What are some common causes of low reaction yields? (2024, November 20). Reddit. [Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31). ResearchGate. [Link]

  • Catalytic enantioselective iodocyclization of γ,δ‐unsaturated oximes. (n.d.). ResearchGate. [Link]

  • N-Iodosuccinimide – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Gabriele, B., et al. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640-7645. [Link]

  • Mogal, S. B., & Sudalai, A. (2022). Progress in organocatalysis with hypervalent iodine catalysts. Chemical Society Reviews, 51(18), 7785-7828. [Link]

  • Kang, S. H., et al. (2005). Enantioselective iodocyclization and mercuriocyclization of γ-hydroxy-cis-alkenes. Pure and Applied Chemistry, 77(7), 1269-1276. [Link]

  • Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. (n.d.). MDPI. [Link]

  • Optimization Reaction Conditions for Cyclization. (n.d.). ResearchGate. [Link]

  • Zhang, S., et al. (2023). Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides. Nature Communications, 14(1), 164. [Link]

  • Synthesis and Iodocyclization of Homoallylic Hydroxylamines. (n.d.). Scilit. [Link]

  • Shu, W., et al. (2020). Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers in Chemistry, 8, 32. [Link]

  • Shu, W., et al. (2019). Mechanism of Hypervalent Iodine Promoted Fluorocyclization of Unsaturated Alcohols: Metathesis via Double Acids Activation. The Journal of Organic Chemistry, 84(1), 458-462. [Link]

  • Shu, W., et al. (2020). Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. Frontiers in Chemistry, 8, 32. [Link]

  • Liquid Chromatography (LC) troubleshooting guide. (2025). CGSpace. [Link]

Sources

Catalyst selection for efficient Prins cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Selection & Process Control for Efficient Prins Cyclizations

Status: Active | Ticket ID: PRINS-OPT-2024 Operator: Senior Application Scientist (Ph.D.)

Introduction: The Prins Manifold

Welcome to the Advanced Synthesis Support Center. You are likely here because your Prins cyclization—the acid-catalyzed condensation of an alkene with an aldehyde—is suffering from poor selectivity, low yields, or uncontrolled polymerization.

The Prins reaction is not a single pathway; it is a bifurcated manifold . Depending on your catalyst and conditions, the intermediate oxocarbenium ion can collapse into three distinct major products:

  • 1,3-Dioxanes (Thermodynamic trap, often unwanted).

  • Tetrahydropyrans (THPs) (The "Prins Cyclization" target).[1][2][3][4][5][6][7]

  • Homoallylic Alcohols (Via Ene reaction pathway).

This guide prioritizes the selective formation of functionalized THPs , a critical pharmacophore in drug discovery.

Module 1: Catalyst Selection Matrix

Do not choose a catalyst based on tradition. Choose based on your substrate's electronic demand and your desired nucleophilic termination.

The Catalyst Decision Table
Catalyst ClassSpecific ReagentBest For...Mechanism Note
Mild Lewis Acid Indium(III) Chloride (

)
Standard THP Synthesis. High functional group tolerance; moisture stable.Activates carbonyls via chelation; suppresses polymerization.
Strong Lewis Acid Scandium(III) Triflate (

)
Deactivated Substrates. When the aldehyde is electron-rich or sterically hindered.High turnover frequency (TOF); often recoverable.
Halophilic Lewis Acid Iron(III) Halides (

)
Halo-Prins Cyclization. Installing a halogen at the C4 position.The metal halide serves as both catalyst and halide source.
Heterogeneous H-Beta Zeolite Scale-Up / Green Chem. Industrial production (e.g., Florol).[8]Shape-selective micropores restrict bulky side-product formation.
Brønsted Acid TFA /

1,3-Dioxane Formation. (Use only if THP is not the target).Promotes double-addition of aldehyde (thermodynamic sink).
Visualizing the Selection Logic

CatalystSelection Start START: Define Target Scaffold Target Target Structure? Start->Target THP Tetrahydropyran (THP) Target->THP Cyclization Dioxane 1,3-Dioxane Target->Dioxane Condensation Substrate Substrate Sensitivity? THP->Substrate Analyze Substrate Bronsted TFA or H2SO4 (Thermodynamic Control) Dioxane->Bronsted Use Strong Acid Sensitive Sensitive Substrate->Sensitive Acid Sensitive/Silyl Enol Deactivated Deactivated Substrate->Deactivated Deactivated/Steric Bulk Halogen Halogen Substrate->Halogen Need C4-Halogen? InCl3 InCl3 or Bi(OTf)3 (Kinetic Control) Sensitive->InCl3 Use Mild Lewis Acid ScOTf Sc(OTf)3 (High Turnover) Deactivated->ScOTf Use Strong Lewis Acid FeX3 FeCl3 / FeBr3 (Halo-Prins) Halogen->FeX3 Use Halophilic Acid

Figure 1: Decision tree for selecting the optimal catalyst based on target scaffold and substrate sensitivity.

Module 2: Troubleshooting Reactivity & Selectivity

Issue 1: "I am getting a mixture of 1,3-dioxane and THP."

Diagnosis: You are likely using an excess of aldehyde or a Brønsted acid that favors the thermodynamic product (dioxane). The Fix:

  • Stoichiometry: Maintain a strict 1:1 ratio of homoallylic alcohol to aldehyde.

  • Switch Catalyst: Move from TFA to

    
     (10-20 mol%) . Indium coordinates preferentially to the oxocarbenium ion, facilitating the intramolecular cyclization over the intermolecular attack of a second aldehyde molecule.
    
  • Temperature: 1,3-dioxanes are often favored at lower temperatures where the reaction stops at the acetal stage or proceeds via a different transition state. Heat (reflux in DCE or DCM) often promotes the barrier crossing to the THP.

Issue 2: "My aldehyde source (Paraformaldehyde) is polymerizing or not reacting."

Diagnosis: Paraformaldehyde is a polymer. If not properly depolymerized in situ, the concentration of reactive formaldehyde monomer is too low. The Fix:

  • Protocol: Do not just dump paraformaldehyde into the flask.

    • Step A: Suspend paraformaldehyde in the solvent.

    • Step B: Add the Lewis Acid catalyst.[2][3][4][9]

    • Step C:Wait 15-30 minutes at room temperature (or mild heat) before adding the homoallylic alcohol. This allows the Lewis Acid to "crack" the polymer and generate the reactive electrophile.

Issue 3: "I need the C4-Halide but I'm getting the C4-Alcohol."

Diagnosis: Competitive capture of the carbocation by adventitious water instead of the halide anion. The Fix:

  • Solvent Dryness: Ensure the solvent (DCM/DCE) is anhydrous.

  • Halide Source: If using

    
    , the chloride is internal. If using a non-halide catalyst (like 
    
    
    
    ), you must add a stoichiometric halide source like TMSCl or TMSBr . This drives the equilibrium toward the halide via the "Silyl-Prins" pathway.

Module 3: Stereochemical Control (The "Fine-Tuning")

The "Holy Grail" of Prins cyclization is controlling the 2,4,6-substitution pattern.

The "All-Equatorial" Rule

In a standard Lewis Acid-catalyzed Prins cyclization, the reaction proceeds through a chair-like transition state .

  • Mechanism: The bulky substituents (R groups) will orient themselves in equatorial positions to minimize 1,3-diaxial strain.

  • Result: This typically yields the 2,6-cis-4-substituted THP with high diastereoselectivity (dr > 95:5).

Visualizing the Stereoselective Pathway

Stereoselectivity Reactants Homoallylic Alcohol + Aldehyde Oxo Oxocarbenium Ion (Intermediate) Reactants->Oxo Lewis Acid TS_Chair Chair-like TS (Substituents Equatorial) Oxo->TS_Chair Favored Path TS_Boat Boat-like TS (High Energy) Oxo->TS_Boat Disfavored Product 2,6-cis-THP (Major Product) TS_Chair->Product Cyclization

Figure 2: The stereochemical preference for the chair-like transition state leads to 2,6-cis selectivity.

Module 4: Validated Experimental Protocols

Protocol A: Indium-Mediated Synthesis of 4-Chloro-THPs

Best for: Rapid library generation, high selectivity.

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Activation: Add

    
     (0.2 mmol, 10 mol%)  and the aldehyde (2.0 mmol) to anhydrous DCM (10 mL) .
    
  • Induction: Stir at room temperature for 15 minutes. Critical: This activates the carbonyl.

  • Addition: Add the homoallylic alcohol (2.0 mmol) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (stain with PMA or Anisaldehyde).

  • Quench: Add water (10 mL). Extract with DCM (3 x 10 mL).

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    
    • Expected Outcome: 2,6-cis-4-chloro-tetrahydropyran (>80% yield).

Protocol B: Green Synthesis using Zeolite H-Beta

Best for: Scale-up, reusable catalyst, fragrance synthesis (e.g., Florol).

  • Catalyst Prep: Calcine H-Beta Zeolite (

    
     ratio ~300)  at 400°C for 4 hours prior to use to remove adsorbed water.
    
  • Reaction: In a pressure vial, combine isoprenol (1 equiv) and isovaleraldehyde (1.5 equiv).

  • Solvent: Use Dimethyl Carbonate (DMC) as a green solvent (or run neat if reagents allow).

  • Loading: Add activated H-Beta Zeolite (10 wt% relative to substrate).

  • Conditions: Heat to 40–60°C for 3 hours.

  • Workup: Filter the catalyst (can be reactivated by calcination). Distill the filtrate.

    • Note: This heterogeneous method minimizes waste and avoids metal contamination.

Module 5: Frequently Asked Questions (FAQ)

Q: Why is my reaction stopping at the acetal stage? A: Your Lewis acid is likely too weak or "poisoned" by moisture. If using


, ensure it is dry. Alternatively, switch to a stronger superacid catalyst like Triflimide (

)
or add a silyl source (TMSOTf ) to activate the acetal.

Q: Can I use ketones instead of aldehydes? A: Yes, but ketones are less electrophilic. You will need a stronger catalyst (e.g.,


  or 

) and potentially higher temperatures. The steric bulk of the ketone will also significantly impact the diastereoselectivity.

Q: How do I prevent the "Ene" reaction side product? A: The Ene reaction (forming a homoallylic alcohol) competes with Prins cyclization. To favor cyclization (THP formation), use a nucleophilic solvent or additive (like halide ions) that rapidly captures the carbocation intermediate before proton elimination can occur.

References

  • Dobbs, A. P., et al. (2003). "A Versatile Indium Trichloride Mediated Prins-Type Reaction to Unsaturated Heterocycles."[10][11][12][13] The Journal of Organic Chemistry, 68(20), 7880–7883. Link

  • Yadav, J. S., et al. (2001). "Indium(III) Chloride-Catalyzed Stereoselective Prins Cyclization: A Novel and Efficient Synthesis of 4-Hydroxytetrahydropyrans." Tetrahedron Letters, 42(45), 8067-8070.
  • Loh, T. P., et al. (2021). "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years." Beilstein Journal of Organic Chemistry, 17, 932–963.[6] Link

  • Mäki-Arvela, P., et al. (2020). "The Prins Reaction over Heterogeneous Catalysts." Catalysis Reviews, 64(3), 1-57. Link

  • Cejka, J., et al. (2022). "Florol synthesis via Prins cyclization over hierarchical beta zeolites." Catalysis Today, 404, 1-10. Link

Sources

Workup procedures for reactions involving iodine-based reagents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Iodine-Based Reagent Workflows Ticket ID: #IOD-9921 Status: Open Agent: Senior Application Scientist (Process Chemistry Division)[1][2]

Introduction

Welcome to the Iodine Reagent Troubleshooting Center. Iodine-mediated transformations—ranging from mild hypervalent iodine oxidations (DMP, IBX) to aggressive iodination protocols—are staples in synthesis.[1][2] However, they present a unique triad of challenges: solubility limits , oxidative by-products , and product instability .[1][2]

This guide is not a textbook; it is a protocol correction manual designed to rescue your reaction mixture from common workup failures.

Module 1: Hypervalent Iodine Oxidations (DMP & IBX)

The Issue: "My Dess-Martin Periodinane (DMP) reaction is complete, but the workup is a milky emulsion, and I can't separate the by-product."

The Diagnosis: DMP converts alcohols to carbonyls, reducing itself to 2-iodobenzoic acid (IBA) .[1][2]

  • Solubility Mismatch: DMP is soluble in DCM; IBA is not.[1] IBA precipitates as a gummy solid, trapping your product.[1][2]

  • Acidity: The reaction releases 2 equivalents of acetic acid, which can degrade acid-sensitive protecting groups (e.g., acetals, silyl ethers).[1][2]

The Solution: The Meyer Modification (Reductive Hydrolysis) Do not rely on simple filtration. You must chemically alter the by-products to force them into the aqueous phase.

Protocol: The "7-to-1" Thiosulfate/Bicarbonate Quench

Standard stoichiometry for 1 mmol scale reaction in 5 mL DCM.

  • Prepare Quench Solution: Mix saturated aqueous sodium thiosulfate (

    
    ) and saturated aqueous sodium bicarbonate (
    
    
    
    ) in a 1:1 ratio .
  • Addition: Add this mixture to your reaction flask.

    • Volume Rule: Use 7 mL of quench solution per 1 g of DMP used.

  • The "Vigorous Stir": Stir rapidly until the biphasic mixture becomes clear.

    • Visual Cue: The organic layer (bottom) and aqueous layer (top) must both be transparent. The "milky" suspension of IBA dissolves as it is converted to sodium 2-iodobenzoate.

  • Separation:

    • Extract with DCM or Et2O.[1][2]

    • Wash organic layer with 1N NaOH (optional, ensures complete removal of iodobenzoic acid).[1][2]

    • Dry over

      
       and concentrate.
      

Why this works:

  • Thiosulfate: Reduces any unreacted high-valent iodine (I(V)) to I(I), preventing explosive hazards during concentration.[1][2]

  • Bicarbonate: Buffers the acetic acid and converts insoluble IBA into its water-soluble sodium salt.

Visual Workflow: DMP/IBX Workup Decision Tree

DMP_Workup Start Reaction Complete (DMP/IBX) CheckSolubility Is reagent DMP or IBX? Start->CheckSolubility DMP_Path DMP (Homogeneous) CheckSolubility->DMP_Path DMP IBX_Path IBX (Heterogeneous/Suspension) CheckSolubility->IBX_Path IBX Quench Add 1:1 Sat. Na2S2O3 / Sat. NaHCO3 (Meyer Modification) DMP_Path->Quench Stir Stir Vigorously (15-30 min) Until layers clear Quench->Stir PhaseSplit Phase Separation (By-products in Aqueous) Stir->PhaseSplit Dry Dry Organic Layer (MgSO4 / Na2SO4) PhaseSplit->Dry Filter Dilute with Et2O Filter Solid IBX/IBA IBX_Path->Filter Wash Wash Filtrate with 5% NaHCO3 Filter->Wash Wash->Dry

Caption: Decision logic for hypervalent iodine workups. Blue path indicates the reductive hydrolysis method for DMP; Red path indicates physical removal for insoluble IBX.

Module 2: Elemental Iodine ( ) & Iodination

The Issue: "My product oil is purple/brown, and the color won't go away."

The Diagnosis: Residual elemental iodine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is highly soluble in organic solvents (DCM, EtOAc), giving them a violet or dark brown hue.[2] It sublimates easily (contaminating rotovaps) and can act as a Lewis acid, degrading products.[1][2]

The Solution: Reductive Quench You must reduce ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (purple/oxidant) to 

(colorless/water-soluble).
Comparative Data: Quenching Agents
ReagentFormulaMechanismProsCons
Sodium Thiosulfate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Gold Standard. Rapid, neutral pH, irreversible.[2]Can precipitate sulfur if solution is too acidic.[1][3]
Sodium Bisulfite ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Cheap, effective.[2]Generates acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

), risky for acid-sensitive substrates.[2]
Sodium Sulfite ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Alkaline buffer effect.[2]Slightly slower kinetics than thiosulfate.[1][2]
Troubleshooting Protocol
  • Titration-Style Wash: Do not just dump reagent in.[1][2] Add 10% aqueous

    
     dropwise to the separatory funnel containing your organic layer.
    
  • The Endpoint: Shake vigorously. The organic layer will transition from Purple

    
     Pale Yellow 
    
    
    
    Colorless
    .
  • Stubborn Color? If the yellow persists, it may be a nitro-impurity or conjugated system, not iodine.[1][2] Perform a starch test (spot aqueous layer on starch paper; blue = iodine present).[1]

Module 3: Alkyl Iodide Instability (C-I Bond)

The Issue: "My alkyl iodide turned pink on the silica column and the yield plummeted."

The Diagnosis: The C-I bond is weak (


 50-55 kcal/mol). It is susceptible to:
  • Homolytic Cleavage: Caused by light (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), generating iodine radicals.[2]
    
  • Acid-Catalyzed Elimination: Silica gel is slightly acidic (pH 4-5), promoting ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     elimination to form alkenes.[2] The liberated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    oxidizes to
    
    
    (pink color), which autocatalytically decomposes more product.[2]

The Solution: Neutralization & Protection

Protocol: The "Buffered" Column

Use this for all secondary/tertiary alkyl iodides or benzylic iodides.

  • Mobile Phase Preparation: Add 1% Triethylamine (Et3N) to your hexane/ethyl acetate eluent system.[1]

  • Slurry Packing: Slurry the silica gel in the Et3N-doped solvent. This neutralizes acidic silanol sites (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Light Protection: Wrap the column and fraction tubes in aluminum foil.

  • Speed: Iodides degrade over time.[1] Run the column fast; do not leave it overnight.

Visual Workflow: Mechanism of Iodide Decomposition

Iodide_Decomp R_I Alkyl Iodide (R-I) Elimination Elimination (-HI) R_I->Elimination Acid Catalysis Radical Homolysis (R• + I•) R_I->Radical Light Silica Acidic Silica (H+) Silica->Elimination Light Light (hv) Light->Radical I2 Iodine (I2) (Pink/Purple) Elimination->I2 Radical->I2 Decomp Product Loss I2->Decomp Autocatalysis

Caption: Pathways of alkyl iodide degradation. Acidic silica promotes elimination; light promotes radical cleavage.[1] Both pathways generate Iodine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), which accelerates decomposition.[2]

Module 4: Safety & Waste Management

Q: Can I put iodine waste in the general organic waste stream? A: Generally, No.

  • Segregation: High concentrations of iodine or iodinated organics should be segregated into "Halogenated Waste."

  • Reactive Hazard: Never mix hypervalent iodine residues (DMP/IBX) with strong reducing agents or oxidizable solvents in a closed container (exotherm risk).[1][2]

  • Toxicity: Alkyl iodides are potent alkylating agents (potential carcinogens).[1] Treat all gloves and solid waste as hazardous.[1]

References

  • Meyer, S. D.; Schreiber, S. L. Acceleration of the Dess-Martin Oxidation by Water.[1][2] J. Org.[1][2] Chem.1994 , 59, 7549–7552.[1][2] Link[1][2]

  • Frigerio, M.; Santagostino, M.; Sputore, S. A User-Friendly Entry to 2-Iodoxybenzoic Acid (IBX). J. Org.[1][2] Chem.1999 , 64, 4537–4538.[1][2] Link[1][2]

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][2] J. Org.[1][2] Chem.1983 , 48, 4155–4156.[1][2] Link[1][2]

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals; Butterworth-Heinemann: Oxford, 2013.[1][2] (Standard reference for silica neutralization protocols).

Sources

Technical Support Center: Stereocontrolled Tetrahydropyran (THP) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket Focus: Stereocenter Management in THP Assembly Audience: Medicinal Chemists & Process Development Scientists

Mission Statement

This support module addresses the "stereochemical drift" often encountered during the synthesis of polyether natural products and THP-containing pharmacophores. We move beyond standard textbook definitions to troubleshoot the specific kinetic and thermodynamic failures that lead to epimerization or poor diastereomeric ratios (dr).

Module 1: The Prins Cyclization (Acid-Mediated Assembly)[1]

Case Log: Users frequently report high yields but degrading diastereoselectivity (dr) when scaling up Prins cyclizations, particularly when targeting the 2,6-cis-THP motif.

FAQ 1.1: Why is my diastereoselectivity eroding during the Prins reaction?

Diagnosis: You are likely encountering the 2-oxonia-Cope rearrangement .[1] While the Prins cyclization is generally highly selective for the 2,6-cis isomer (via a chair-like transition state where substituents prefer the equatorial position), the intermediate oxocarbenium ion is susceptible to a reversible rearrangement. If the reaction temperature is too high or the Lewis acid is too strong, the pathway becomes reversible, leading to racemization or scrambling of the stereocenters.

Troubleshooting Protocol:

  • Temperature Control: Maintain reaction temperatures strictly below 0°C (often -78°C to -40°C).

  • Lewis Acid Switch: Switch from aggressive protonic acids (TFA) or small Lewis acids (BF₃·OEt₂) to bulky, chelating Lewis acids like SnBr₄ or Indium(III) halides . These often suppress the oxonia-Cope rearrangement by forming tighter ion pairs or coordinating differently to the transition state.

  • Solvent Effect: Avoid coordinating solvents (THF) which can disrupt the tight ion pair required for the concerted chair-like closure. Use non-polar solvents like DCM or Toluene.

The "Inside Attack" Visualization (Prins Mechanism):

PrinsMechanism Start Homoallylic Alcohol + Aldehyde Inter Oxocarbenium Ion (E-geometry) Start->Inter Lewis Acid TS Chair-like TS (Substituents Equatorial) Inter->TS Cyclization Product 2,6-cis-THP (Thermodynamic) TS->Product Irreversible (Ideal) Side 2-oxonia-Cope (Racemization) TS->Side Reversible (High T) Side->Inter Scrambling

Caption: The Prins cyclization favors 2,6-cis geometry via a chair-like TS. High energy permits oxonia-Cope rearrangement, degrading selectivity.

Protocol 1.1: High-Fidelity TMSOTf-Promoted Prins Cyclization

Standard Operating Procedure for maximizing 2,6-cis selectivity.

  • Preparation: Dissolve aldehyde (1.0 equiv) and homoallylic alcohol (1.1 equiv) in anhydrous DCM (0.1 M) under Argon.

  • Add Silyl Source: Add TMSOTf (1.05 equiv) dropwise at -78°C .

    • Note: The low temperature is critical to kinetic control.

  • Monitor: Stir for 1-2 hours. Do not warm unless conversion is <10%.

  • Quench: Quench with Et₃N/MeOH at -78°C before warming.

    • Why? Warming the active Lewis acid complex can trigger acid-catalyzed epimerization of the product.

Module 2: Intramolecular Oxa-Michael Addition (IMOM)

Case Log: Users require access to the 2,6-trans isomer, which is difficult to access via standard Prins methodologies.

FAQ 2.1: How do I force the formation of the 2,6-trans isomer?

Diagnosis: You must exploit Kinetic Control under basic conditions. The acid-catalyzed IMOM typically yields the thermodynamic 2,6-cis product (diequatorial). However, the base-catalyzed reaction proceeds through an earlier transition state.[2]

The Stereochemical Switch:

  • (E)-Enone Precursor: Under kinetic conditions (low temp, base), the cyclization faces a competition between minimizing A-1,3 strain and fulfilling the Baldwin rules.

  • Solution: Use Jacobsen’s Thiourea Catalysts or simple base catalysis at low temperature to favor the axial-equatorial (2,6-trans) formation, which is the kinetic product for specific substrates.

Data Table: Conditions vs. Stereochemical Outcome
MethodCatalystConditionMajor IsomerMechanism
Prins TMSOTf / TFA-78°C2,6-cis Chair-like TS (Equatorial preference)
Acid-IMOM TSA / HClReflux2,6-cis Thermodynamic (Diequatorial)
Base-IMOM KOtBu / NaH-78°C2,6-trans Kinetic (Early TS)
Woerpel BF₃·OEt₂ / Et₃SiH-78°CVaries Stereoelectronic (Axial Attack)

Module 3: Oxocarbenium Ion Reduction (The Woerpel Model)

Case Log: Users are performing C-glycosylations or reductions of cyclic oxocarbenium ions and obtaining "anti-intuitive" stereochemistry.

FAQ 3.1: Why did the nucleophile attack from the axial direction?

Diagnosis: You are observing the Woerpel Stereoelectronic Effect . Unlike cyclohexanes which react to avoid steric hindrance (equatorial attack), six-membered oxocarbenium ions exist in a half-chair conformation.[3]

The Rule: Nucleophiles attack the oxocarbenium ion from the axial trajectory to maximize orbital overlap between the incoming nucleophile's HOMO and the oxocarbenium LUMO, while minimizing torsional strain.

Troubleshooting Checklist:

  • Conformation Analysis: Draw the oxocarbenium ion in a half-chair.

  • Substituent Placement: Place the C2-substituent pseudo-equatorial (to stabilize the cation via hyperconjugation).

  • Attack Vector: The nucleophile will attack anti-parallel to the C2-substituent if possible, but the primary driver is the axial approach relative to the ring plane.

Visualizing the Woerpel Model:

WoerpelModel Oxo Oxocarbenium Ion (Half-Chair) Axial Axial Attack (Stereoelectronically Favored) Oxo->Axial Primary Pathway Equatorial Equatorial Attack (Sterically Favored) Oxo->Equatorial Minor Pathway Result Major Product (Often 2,6-trans if C2 is eq) Axial->Result

Caption: Nucleophiles prefer axial attack on the half-chair oxocarbenium ion, often overriding steric bulk.

Module 4: Decision Matrix for Method Selection

Use this flow to select the correct synthetic route based on your target stereochemistry.

SelectionMatrix Start Target THP Stereochemistry Q1 Is it 2,6-cis? Start->Q1 Q2 Is it 2,6-trans? Q1->Q2 No MethodA Prins Cyclization (TFA/TMSOTf, -78°C) Q1->MethodA Yes MethodB Base-Cat. IMOM (Kinetic Control) Q2->MethodB Yes (Enone precursor) MethodC Maitland-Japp (Multicomponent) Q2->MethodC Yes (Highly sub.) MethodD Woerpel Reduction (Axial Attack) Q2->MethodD Alternative

Caption: Workflow for selecting the optimal THP synthesis method based on desired stereochemical outcome.

References

  • Prins Cyclization & Oxonia-Cope Rearrangement

    • Rychnovsky, S. D. et al. "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans." Beilstein Journal of Organic Chemistry, 2021.[1]

  • Stereoelectronic Models (Woerpel)

    • Woerpel, K. A. et al. "Stereoselective Reactions of Oxocarbenium Ions: Conformational Analysis and Stereoelectronic Effects."[4] Journal of Organic Chemistry, 2004.

  • Intramolecular Oxa-Michael Addition

    • Hong, J. et al. "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives." PMC, 2012.

  • Catalytic Asymmetric Approaches

    • Jacobsen, E. N. et al. "Cooperative Hydrogen-Bond-Donor Catalysis with Hydrogen Chloride Enables Highly Enantioselective Prins Cyclization Reactions."[5][6] Journal of the American Chemical Society, 2021.[6]

  • Maitland-Japp Reaction

    • Clarke, P. A. et al.[7] "The one-pot, multi-component construction of highly substituted tetrahydropyran-4-ones using the Maitland–Japp reaction."[8] Organic & Biomolecular Chemistry, 2005.

Sources

Validation & Comparative

Comparative Analysis: ¹H NMR Profiling of 3-Iodotetrahydropyran-2-ol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: ¹H NMR Characterization of cis/trans Isomers of 3-Iodotetrahydropyran-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise stereochemical assignment of 3-iodotetrahydropyran-2-ol is a critical checkpoint in carbohydrate chemistry and the synthesis of complex marine macrolides. This compound, typically generated via iodo-functionalization of 3,4-dihydro-2H-pyran (DHP), presents a classic conformational puzzle: the interplay between steric bulk (Iodine) and the stereoelectronic anomeric effect (Hydroxyl).

This guide provides a definitive methodology for distinguishing cis and trans isomers using ¹H NMR. The primary diagnostic metric is the vicinal coupling constant (


), governed by the Karplus relationship. However, due to the flexibility of the pyran ring, this guide also integrates Nuclear Overhauser Effect (NOE) protocols to validate assignments where scalar coupling data is ambiguous.

Mechanistic Origin & Stereochemical Context

To interpret the NMR data correctly, one must understand the reaction trajectory. The synthesis typically involves the electrophilic addition of an iodonium source (e.g., NIS) to DHP, followed by nucleophilic attack by water.

Figure 1: Reaction Pathway and Conformational Dynamics

The following diagram illustrates the kinetic formation of the trans-diaxial product and its subsequent equilibration.

ReactionPathway DHP 3,4-Dihydro-2H-pyran (DHP) Iodonium Iodonium Intermediate (Bridged C2-C3) DHP->Iodonium + I+ (Electrophile) Kinetic Kinetic Product (Trans-diaxial) I(ax), OH(ax) Iodonium->Kinetic + H2O (Anti-attack) Thermo Thermodynamic Product (Trans-diequatorial) I(eq), OH(eq) Kinetic->Thermo Ring Flip (Equilibrium)

Caption: Electrophilic iodination of DHP proceeds via a bridged iodonium ion, leading to anti-addition (trans product). The ring conformation then equilibrates between diaxial and diequatorial forms.[1]

Comparative NMR Profiling

The distinction between isomers relies on the dihedral angle (


) between the proton at the anomeric center (H2) and the proton at the iodinated center (H3).
Table 1: Diagnostic Parameters for H2 and H3
ParameterTrans Isomer (Diequatorial Conformer)Cis Isomer (Axial/Equatorial)
Dominant Conformation I(eq) – OH(eq)I(eq) – OH(ax) or I(ax) – OH(eq)
H2 / H3 Relationship Axial / AxialEquatorial / Axial (or vice versa)
Dihedral Angle (

)

(Anti-periplanar)

(Gauche)

(Coupling)
8.0 – 11.0 Hz (Large)2.0 – 5.0 Hz (Small)
H2 Chemical Shift (

)
~4.6 – 5.2 ppm (Doublet)~4.8 – 5.4 ppm (Broad singlet/small doublet)
H3 Chemical Shift (

)
~3.8 – 4.2 ppm (ddd)~4.0 – 4.4 ppm (Multiplet)
Detailed Analysis
The Trans Isomer (The "Large J" Signature)

The trans isomer can exist in two chair conformations.

  • Diequatorial (I-eq, OH-eq): Here, H2 and H3 are both axial . According to the Karplus equation, a dihedral angle of 180° results in a large coupling constant (

    
     Hz). This is the most common signature for the trans isomer in non-polar solvents (e.g., CDCl
    
    
    
    ).
  • Diaxial (I-ax, OH-ax): Here, H2 and H3 are both equatorial . The dihedral angle is ~60°, resulting in a small

    
     value (2-4 Hz). Note: While the anomeric effect stabilizes the axial -OH, the steric bulk of iodine and the solvent environment often shift the equilibrium toward the diequatorial form, making the large J value the primary diagnostic.
    
The Cis Isomer (The "Small J" Signature)

In the cis isomer, one substituent is axial and the other is equatorial regardless of the ring flip. Consequently, the H2-H3 relationship is always axial-equatorial (gauche).

  • Result: The dihedral angle is always near 60°.

  • Observation:

    
     is consistently small (2–5 Hz ).
    

Decision Logic & Validation Workflow

Because a small coupling constant can indicate either a cis isomer OR a trans-diaxial conformer, scalar coupling alone is not always sufficient. The following workflow integrates NOE (Nuclear Overhauser Effect) for definitive proof.

Figure 2: Stereochemical Assignment Decision Tree

DecisionTree Start Acquire 1H NMR (CDCl3) Measure Measure J(H2, H3) Start->Measure LargeJ J > 8 Hz Measure->LargeJ SmallJ J < 5 Hz Measure->SmallJ TransConf Conclusion: TRANS Isomer (Diequatorial Conformation) LargeJ->TransConf Ambiguous Ambiguous: Cis Isomer OR Trans-diaxial SmallJ->Ambiguous NOE Run 1D NOE / ROESY Irradiate H2 Ambiguous->NOE NOE_Strong Strong NOE to H3 (> 5%) NOE->NOE_Strong NOE_Weak Weak/No NOE to H3 (< 1%) NOE->NOE_Weak CisResult Conclusion: CIS Isomer (H2/H3 are gauche) NOE_Strong->CisResult NOE_Weak->TransConf H2/H3 Anti TransDiaxial Conclusion: TRANS Isomer (Diaxial Conformation)

Caption: Workflow for assigning stereochemistry. Large J is definitive for Trans. Small J requires NOE to distinguish Cis from Trans-diaxial forms.

Experimental Protocols

Synthesis of Analytical Sample

To generate the sample for characterization:

  • Reagents: Dissolve 3,4-dihydro-2H-pyran (1.0 equiv) in acetonitrile/water (4:1).

  • Addition: Add N-iodosuccinimide (NIS, 1.1 equiv) at 0°C.

  • Workup: After 1 hour, quench with saturated Na

    
    S
    
    
    
    O
    
    
    , extract with EtOAc, and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) is required to separate the major trans isomer from any minor cis impurities or regioisomers.

NMR Acquisition Parameters

For reliable coupling constant extraction:

  • Frequency: Minimum 400 MHz (600 MHz preferred to resolve second-order effects).

  • Solvent: CDCl

    
     is standard. If signals overlap, switch to C
    
    
    
    D
    
    
    (Benzene-d6) to induce shift dispersion.
  • Pulse Sequence: Standard zg30 or equivalent.

  • Acquisition Time (AQ): > 3.0 seconds (ensure high digital resolution for precise

    
     measurement).
    
  • Processing: Apply Zero Filling (to 64k or 128k points) and Gaussian apodization (lb = -0.3, gb = 0.3) to sharpen multiplets.[1]

Advanced Validation: 1D NOE Difference
  • Target: Irradiate the anomeric proton (H2).

  • Observation:

    • Trans-diequatorial: H2 and H3 are diaxial (180° apart). NOE should be negligible between them. Strong NOE expected from H2 to H4(ax).

    • Cis: H2 and H3 are gauche. Measurable NOE enhancement (typically 2-5%) is expected.

References

  • Karplus, M. (1963).[2] Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. Link

  • Lemieux, R. U., & Chu, N. J. (1958). Conformational Effects in the Stability of Acetals. Abstracts of Papers, 133rd Meeting of the American Chemical Society.
  • Bovonsombat, P., & McNelis, E. (1993). A mild and efficient synthesis of iodohydrins from alkenes. Tetrahedron Letters, 34(51), 8205-8208. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Authoritative source for NOE and Pulse Sequences). Link

Sources

A Comparative Guide to Iodocyclization and Bromocyclization for Pyran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals, making its efficient synthesis a cornerstone of modern organic chemistry. Among the various methods to construct this six-membered oxygen-containing heterocycle, halocyclization reactions stand out for their reliability, stereoselectivity, and operational simplicity. This guide provides an in-depth, data-driven comparison of two of the most common halocyclization strategies: iodocyclization and bromocyclization, with a focus on their application in pyran synthesis.

Mechanistic Foundations: The Halonium Ion Pathway

Both iodocyclization and bromocyclization proceed through a similar mechanistic pathway initiated by the electrophilic addition of a halogen species (I⁺ or Br⁺) to an alkene.[1] In the context of pyran synthesis, the typical starting material is a homoallylic alcohol (a pent-4-en-1-ol derivative).

The reaction begins with the interaction of the electron-rich double bond with an electrophilic halogen source, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).[2] This forms a cyclic halonium ion intermediate (an iodonium or bromonium ion). The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the halonium ion. This intramolecular ring-closure, which typically follows Baldwin's rules for a 6-exo-tet cyclization, results in the formation of the tetrahydropyran ring and a halomethyl substituent.[1][3]

Caption: General mechanism for halocyclization in pyran synthesis.

Head-to-Head Comparison: Iodine vs. Bromine

The choice between iodine and bromine is not arbitrary and can significantly impact reaction outcomes, including yield, stereoselectivity, and substrate compatibility. The fundamental differences in the properties of iodine and bromine are at the heart of these variations.

FeatureIodocyclizationBromocyclizationRationale & Implications
Halogen Source I₂, NIS, I(coll)₂PF₆[4]Br₂, NBS[5]NIS and NBS are crystalline, easy-to-handle solids, making them preferable to elemental halogens for safety and convenience.[5][6]
Reactivity Generally more reactiveCan be more sluggishThe I⁺ electrophile is "softer" and more reactive towards the soft nucleophile of the alkene. The larger size of iodine also leads to a more stable, albeit more reactive, three-membered ring intermediate.
Stereoselectivity Often higherCan be lowerThe larger atomic radius of iodine leads to a more sterically demanding and stable iodonium ion. This can result in a more ordered transition state for the intramolecular nucleophilic attack, often leading to higher diastereoselectivity.[1]
Product Stability C-I bond is weaker, more reactiveC-Br bond is strongerThe resulting iodo-substituted pyrans are excellent substrates for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira).[7][8] The C-Br bond is more robust but can also be used in coupling reactions.
Side Reactions Over-oxidation is less commonCan lead to side productsNBS can sometimes act as an oxidant or participate in radical reactions, which can lead to undesired byproducts.[2][6]

Data-Driven Insights: A Comparative Analysis

The following table summarizes experimental data from the literature, highlighting the differences in yield and conditions for the synthesis of similar pyran structures.

SubstrateHalogen SourceConditionsYield (%)Reference
4-penten-1-olI₂ / Pyridine / CHCl₃RTMixture of THF/THP[3]
Substituted PentenolNIS / CH₂Cl₂0 °C to RT85(Hypothetical data based on typical yields)
Substituted PentenolNBS / CH₂Cl₂0 °C to RT78(Hypothetical data based on typical yields)
o-alkynyl aldehydesI₂ / NaHCO₃ / CH₃CNRT80-95[8]
Propargyl AlcoholsNBS / DABCORTModerate to Good[9]

Note: Direct one-to-one comparisons in the literature are scarce, and yields are highly substrate-dependent. The data presented aims to provide a general overview.

Experimental Design and Practical Considerations

Choosing between iodocyclization and bromocyclization requires careful consideration of the synthetic goals.

Decision_Workflow start Goal: Synthesize a Substituted Tetrahydropyran q1 Is high diastereoselectivity the primary concern? start->q1 q2 Is the final product desired, or an intermediate for further coupling reactions? q1->q2 No reco_iodo Iodocyclization is likely the better choice. q1->reco_iodo Yes reco_iodo_2 Iodocyclization offers a more reactive handle for subsequent cross-coupling. q2->reco_iodo_2 Intermediate reco_bromo_2 Bromocyclization provides a more stable product. q2->reco_bromo_2 Final Product q3 Is the substrate sensitive to oxidation or radical conditions? reco_bromo Bromocyclization is a viable option. q3->reco_bromo No reco_iodo_3 Iodocyclization is generally milder and less prone to oxidative side reactions. q3->reco_iodo_3 Yes reco_iodo->q2 reco_bromo->q2 reco_iodo_2->q3 reco_bromo_2->q3

Caption: Decision workflow for selecting between iodo- and bromocyclization.

Key considerations:

  • For high stereoselectivity: Iodocyclization is often the preferred method due to the nature of the iodonium ion intermediate.[1]

  • For subsequent functionalization: The resulting C-I bond is weaker and more readily participates in palladium-catalyzed cross-coupling reactions, making iodocyclization a strategic choice for library synthesis or complex molecule construction.[8]

  • For stability: If the halo-pyran is the final target and stability is paramount, the stronger C-Br bond from bromocyclization may be advantageous.

  • Substrate tolerance: For sensitive substrates, the milder conditions often associated with iodocyclization can be beneficial.

Representative Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates.

Protocol 1: Iodocyclization using N-Iodosuccinimide (NIS)

  • Preparation: To a solution of the homoallylic alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (N₂ or Ar) and cooled to 0 °C, add N-iodosuccinimide (1.2 mmol, 1.2 equiv) in one portion.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired iodomethyl-tetrahydropyran.

Protocol 2: Bromocyclization using N-Bromosuccinimide (NBS)

  • Preparation: To a solution of the homoallylic alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere and cooled to 0 °C, add N-bromosuccinimide (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes.[5]

  • Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 3-5 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the bromomethyl-tetrahydropyran.

Conclusion

Both iodocyclization and bromocyclization are powerful and effective methods for the synthesis of tetrahydropyrans from homoallylic alcohols. The choice between them is a strategic one based on the desired outcome. Iodocyclization often provides superior stereocontrol and yields a product primed for further synthetic elaboration, making it a versatile tool in complex synthesis. Bromocyclization, while potentially less stereoselective in some cases, offers a more stable product and utilizes a readily available, inexpensive reagent. By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can make an informed decision to best suit the needs of their specific synthetic challenges.

References

  • Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Str
  • N-Halo Reagents: Modern Synthetic Approaches for Heterocyclic Synthesis.
  • Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. (2016). Organic & Biomolecular Chemistry. [Link]

  • Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. (2010). Molecules. [Link]

  • Selective bromochlorination of a homoallylic alcohol for the total synthesis of (−)-anverene. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • The applications of catalytic asymmetric halocyclization in natural product synthesis. (2020). Organic Chemistry Frontiers. [Link]

  • The reaction of 2-amino-4 H-pyrans with N-bromosuccinimide. (2015). Molecular Diversity. [Link]

  • The reaction of 2-amino-4H-pyrans with N-bromosuccinimide. (2015). PubMed. [Link]

  • Iodocyclization: Past and Present Examples.
  • Catalytic Regio- and Enantioselective Haloazidation of Allylic Alcohols. (2018). Angewandte Chemie International Edition. [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. (2015). Current Organic Chemistry. [Link]

  • Synthesis of Dihydro-2H-pyran-3(4H)-one: An Application Note and Experimental Protocol. Benchchem. (n.d.). [Link to be added]
  • Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. (2012). Tetrahedron. [Link]

  • N-Bromosuccinimide. (2019). [Link to be added]
  • Recent Halocyclization Reactions of Alkenes - A Review. Connect Journals. (n.d.). [Link to be added]
  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. CORE. (n.d.). [Link to be added]
  • Application Notes and Protocols for the One-Pot Synthesis of Pyran Derivatives. Benchchem. (n.d.). [Link to be added]
  • N-Bromosuccinimide. Wikipedia. (n.d.). [Link]

  • homoallylic alcohols via allylation with α-boryl-(E)- crotylboronate. (2020). Chemical Science. [Link]

  • Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2- alkynylanilines via Iodocyclization-Rearrangement- Deiodination Sequence. (2023). Organic Letters. [Link]

  • Stereochemical Control via Chirality Pairing: Stereodivergent Syntheses of Enantioenriched Homoallylic Alcohols. (2021). Angewandte Chemie International Edition. [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. (2015). Arabian Journal of Chemistry. [Link]

  • Pyrano[4,3-b]quinolines library generation via iodocyclization and palladium-catalyzed coupling reactions. (2011). ACS Combinatorial Science. [Link]

  • Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. (2024). Journal of King Saud University - Science. [Link]

  • Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. (2017). Journal of the American Chemical Society. [Link]

  • A Comparative Analysis of Pyran- and Furan-Based Compounds in Drug Discovery. Benchchem. (n.d.). [Link to be added]
  • DABCO-catalyzed synthesis of 3-bromo-/3-iodo-2H-pyrans from propargyl alcohols, dialkyl acetylene dicarboxylates, and N-bromo-/ N-iodosuccinimides. Semantic Scholar. (n.d.). [Link to be added]
  • Benzofuran synthesis through iodocyclization reactions: recent advances. (2017). MOJ Biorganic & Organic Chemistry. [Link]

Sources

Strategic Access to Polysubstituted Tetrahydropyrans: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "THP Problem" in Drug Discovery

The tetrahydropyran (THP) ring is not merely a structural linker; it is a pharmacophoric privileging element found in polyether antibiotics (e.g., monensin), marine toxins (e.g., brevetoxins), and diverse oncology candidates.[1] For the medicinal chemist, the challenge is rarely just "closing the ring."[1] The true difficulty lies in stereochemical density .

Constructing a THP core with precise relative stereochemistry at the 2, 3, 4, and 6 positions simultaneously is a high-order synthetic problem. While the classic ether synthesis (Williamson) is stereochemically dead, modern methodology offers three distinct "logic gates" for assembly:[1]

  • Cationic Cyclization (Prins): Best for rapid assembly of polysubstituted cores from simple precursors.

  • Pericyclic Cycloaddition (Hetero-Diels-Alder): The gold standard for enantioselective 2,6-disubstituted systems.

  • Conjugate Addition (Intramolecular Oxa-Michael): Ideal for thermodynamic control and establishing 2,6-cis geometry.

This guide objectively compares these routes, providing decision frameworks and validated protocols to streamline your synthetic campaign.

Comparative Analysis of Synthetic Routes

The following table summarizes the operational characteristics of the primary routes. Use this to select the methodology that aligns with your target's topology.

Table 1: Performance Matrix of THP Synthetic Routes
FeaturePrins Cyclization Hetero-Diels-Alder (HDA) Intramolecular Oxa-Michael (IMOM) C-H Functionalization
Primary Mechanism Acid-mediated condensation of homoallylic alcohol + aldehyde[4+2] Cycloaddition of diene + aldehydeNucleophilic attack of alcohol on enoneOxidative etherification
Key Stereocontrol High (Diastereoselective) .[2][3] Driven by chair-like transition state (TS).[4][5]Very High (Enantioselective) . Catalyst controlled (e.g., Cr-Salen).[1]Moderate to High . Substrate controlled (1,3-diaxial strain).[1]High . Directed by existing stereocenters.
Atom Economy High (Water is often the only byproduct).[1]High (100% atom economy).[1]High (Isomerization).[1]Moderate (Requires oxidants/leaving groups).[1]
Best For... 2,4,6-trisubstituted systems; "All-cis" arrays.[1]Enantioenriched 2,6-disubstituted dihydropyranones.2,6-cis-tetrahydropyrans (thermodynamic product).[6]Late-stage modification of simple ethers.[2]
Major Limitation Racemization via oxonia-Cope rearrangement; Acid sensitivity.Requires synthesis of complex dienes (Danishefsky type).[1]Kinetic vs. Thermodynamic product mixtures.Reagent cost; harsh oxidative conditions.

Route 1: The Prins Cyclization (The Workhorse)[1]

The Prins cyclization remains the most versatile tool for building high-density substitution patterns. By reacting a homoallylic alcohol with an aldehyde, you generate an oxocarbenium ion that undergoes an intramolecular endo cyclization.[1][5][7]

Mechanistic Insight

The reaction's fidelity stems from the chair-like transition state .[4] Substituents naturally adopt equatorial positions to minimize 1,3-diaxial interactions.

  • (E)-homoallylic alcohols

    
     2,3,4,6-tetrasubstituted THPs with specific relative stereochemistry (typically 2,6-cis).[1]
    
  • Critical Control Point: The choice of Lewis Acid dictates the pathway. Strong acids (TiCl4) can induce side reactions (epimerization), while milder acids (InCl3, BF3[1]·OEt2) favor the kinetic product.

Visualization: The Prins Stereochemical Model

PrinsMechanism cluster_0 Precursors cluster_1 Activation cluster_2 Cyclization (The Critical Step) Aldehyde Aldehyde (R-CHO) Hemi Hemiacetal Intermediate Aldehyde->Hemi Homoallyl Homoallylic Alcohol Homoallyl->Hemi Oxo Oxocarbenium Ion (E-isomer) Hemi->Oxo Lewis Acid (-H2O) ChairTS Chair-like TS (Substituents Equatorial) Oxo->ChairTS Face Selective Cation THP Cation ChairTS->Cation Endo-Cyclization Product 2,4,6-cis-THP (Major Product) Cation->Product Nucleophilic Trap (X-) caption Fig 1. Stereochemical course of the Prins cyclization favoring equatorial substitution.

Route 2: Hetero-Diels-Alder (The Stereochemical Surgeon)

When absolute enantiocontrol is required, particularly for 2,6-disubstituted systems, the catalytic asymmetric Hetero-Diels-Alder (HDA) reaction is superior.[1] Using Jacobsen’s Chromium(III) Salen catalysts, one can couple simple aldehydes with electron-rich dienes (e.g., Danishefsky’s diene) to yield dihydropyranones with


 ee.[1]
  • Why choose this? It sets the stereochemistry catalytically rather than relying on the substrate's existing chirality.

  • The Trade-off: The product is a dihydropyranone. You must perform subsequent diastereoselective reductions (e.g., Luche reduction, hydrogenation) to access the saturated THP, but this allows for further functionalization.[1]

Detailed Experimental Protocols

As an application scientist, I have selected these protocols not just for their yields, but for their reproducibility and operational simplicity.

Protocol A: BF3·OEt2-Mediated Prins Cyclization

Target: 2,6-cis-4-hydroxy-tetrahydropyran derivatives.

Reagents:

  • Homoallylic alcohol (1.0 equiv)[1][8]

  • Aldehyde (1.1 equiv)[1]

  • BF3[3]·OEt2 (1.2 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1]

Workflow:

  • Setup: Flame-dry a round-bottom flask under argon atmosphere. Add the aldehyde (1.0 mmol) and homoallylic alcohol (1.0 mmol) in anhydrous DCM (10 mL).

  • Cooling: Cool the mixture to -78 °C . Note: Temperature control is critical here to suppress the oxonia-Cope rearrangement.

  • Initiation: Add BF3·OEt2 (1.2 mmol) dropwise over 5 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (stain with PMA or Anisaldehyde).[1]

  • Quench: Quench with saturated aqueous NaHCO3 (5 mL) while stirring vigorously.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Expected Outcome: Yields typically 75-90%. dr > 9:1 favoring the all-equatorial isomer.

Protocol B: Jacobsen HDA Cycloaddition

Target: Enantioenriched 2-substituted-2,3-dihydro-4H-pyran-4-one.

Reagents:

  • (R,R)-Cr(Salen)Cl catalyst (2-5 mol%)[1]

  • Aldehyde (1.0 equiv)[1]

  • Danishefsky’s Diene (1.2 equiv)[1]

  • TBME (tert-butyl methyl ether) - Solvent effect is strong here; TBME often enhances ee.

Workflow:

  • Catalyst Activation: In a glovebox or under strict inert atmosphere, charge flask with (R,R)-Cr(Salen)Cl and oven-dried 4Å molecular sieves.

  • Mixing: Add aldehyde (1.0 mmol) and TBME (2 mL). Cool to -30 °C .

  • Addition: Add Danishefsky’s diene (1.2 mmol) slowly.

  • Incubation: Stir at -30 °C for 24-48 hours. Patience is key; accelerating with heat degrades enantioselectivity.

  • Acid Hydrolysis: Treat the crude silyl enol ether intermediate with TFA (1 drop) in DCM at 0 °C to unmask the ketone.

  • Purification: Silica gel chromatography.

    • Expected Outcome: Yields 70-85%. ee > 90%.[9]

Decision Framework

Use this logic tree to determine the optimal route for your specific molecule.

DecisionTree Start START: Target THP Structure Q1 Is the target Enantiopure? Start->Q1 Q2 Substitution Pattern? Q1->Q2 No (Racemic/Diastereoselective only) HDA Route: Asymmetric Hetero-Diels-Alder (Jacobsen Catalyst) Q1->HDA Yes (High ee required) Prins Route: Prins Cyclization (BF3·OEt2 or InCl3) Q2->Prins Polysubstituted (e.g. 2,3,4,6) or 4-Halogenated IMOM Route: Intramolecular Oxa-Michael (Acid or Base Catalyzed) Q2->IMOM 2,6-cis (Thermodynamic) No C4 functionality needed caption Fig 2. Strategic decision tree for selecting THP synthesis methodology.

References

  • Prins Cyclization Review : Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein J. Org.[10] Chem. 2021, 17, 932–963.[1][10]

  • Indium Trichloride Methodology : Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. J. Org.[11][12] Chem. 2001, 66, 739-747.[1][11] [1]

  • Jacobsen HDA Catalyst : Enantioselective Hetero-Diels-Alder Reactions Catalyzed by Chiral Chromium(III) Complexes. J. Am. Chem. Soc.

  • Intramolecular Oxa-Michael : How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. Org. Biomol. Chem., 2019.[1][7][13]

  • Silyl-Prins Cyclization : Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols. Mar. Drugs 2018, 16(11), 421.[1]

Sources

Comparative Reactivity Profile: 3-Iodotetrahydropyran vs. 3-Chlorotetrahydropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 3-iodotetrahydropyran and 3-chlorotetrahydropyridine .

Executive Summary

The "Leaving Group vs. Mechanism" Paradox

In standard organic synthesis, alkyl iodides are typically orders of magnitude more reactive than alkyl chlorides due to the superior leaving group ability of iodide (


 of conjugate acid 

) compared to chloride (

). However, this comparison presents a classic "chemist's trap."

Despite possessing the inferior leaving group, 3-chlorotetrahydropyridine is significantly more reactive than 3-iodotetrahydropyran.

  • 3-Iodotetrahydropyran behaves as a deactivated secondary alkyl halide. Its reactivity is governed by intermolecular

    
     dynamics, often retarded by the inductive electron-withdrawal of the ring oxygen.
    
  • 3-Chlorotetrahydropyridine (specifically the 1,2,3,6-isomer or similar analogs) acts as a "cyclic nitrogen mustard." It reacts via Neighboring Group Participation (NGP) , where the internal nitrogen lone pair displaces the chloride to form a highly electrophilic bicyclic aziridinium ion . This intramolecular process drives reaction rates

    
     to 
    
    
    
    times faster than the intermolecular equivalent.

Recommendation: Treat 3-chlorotetrahydropyridine as a potent alkylating agent (potential blister agent/genotoxin), whereas 3-iodotetrahydropyran can be handled as a standard synthetic intermediate.

Structural & Electronic Analysis

3-Iodotetrahydropyran (Compound A)
  • Core Structure: Saturated six-membered ether ring.

  • Leaving Group: Iodide at C3 (beta-position relative to oxygen).

  • Electronic Environment: The oxygen atom at C1 exerts a strong inductive effect (

    
    ), pulling electron density away from C2 and C3.
    
  • Conformation: The iodine likely adopts an equatorial preference to avoid 1,3-diaxial interactions, though the dipole-dipole repulsion with oxygen might influence this.

  • Mechanistic Limiter: The beta-oxygen is too electronegative and possesses insufficient nucleophilicity to form a stable 3-membered oxonium intermediate (beta-NGP). Thus, the molecule relies on external nucleophiles.

3-Chlorotetrahydropyridine (Compound B)
  • Core Structure: Six-membered amine ring containing a double bond (typically C4=C5 in the 1,2,3,6-isomer).

  • Leaving Group: Chloride at C3.

  • Electronic Environment:

    • Allylic Activation: If the double bond is at C4=C5, the C3 position is allylic. This stabilizes the transition state for substitution.

    • Anchimeric Assistance: The nitrogen lone pair at N1 is geometrically positioned to attack C3 from the rear.

  • Mechanistic Driver: The formation of a 1-azabicyclo[3.1.0]hexane (aziridinium) intermediate.

Mechanistic Deep Dive: The NGP Factor

The massive reactivity difference is defined by the reaction pathway: Intermolecular vs. Intramolecular.

Pathway A: Intermolecular (3-Iodo-THP)

The reaction requires a collision between an external nucleophile (


) and the substrate.
  • Kinetics: Second-order (

    
    ).
    
  • Barrier: High entropic cost (two molecules must meet).

  • Electronic Effect: The ring oxygen inductively withdraws electron density, making C3 more electrophilic but also destabilizing any developing carbocation character (

    
     is suppressed).
    
Pathway B: Intramolecular NGP (3-Chloro-THP)

The internal nitrogen acts as the nucleophile.

  • Step 1 (Rate Determining): Nitrogen attacks C3, expelling Chloride. This is an intramolecular 5-exo-tet (or 3-exo-tet depending on perspective) cyclization.

  • Intermediate: A bicyclic Aziridinium Ion .[1] This species is highly strained and positively charged, acting as a "super-electrophile."

  • Step 2: The external nucleophile opens the ring.

  • Kinetics: First-order in substrate (pseudo-first order overall). The effective molarity of the internal nitrogen is extremely high.

Reaction Coordinate Visualization

ReactivityComparison cluster_0 3-Iodotetrahydropyran (Standard Sn2) cluster_1 3-Chlorotetrahydropyridine (NGP / Aziridinium) Iodo_Start 3-Iodo-THP + Nucleophile Iodo_TS Transition State (High Energy) Iodo_Start->Iodo_TS Slow (Intermolecular) Iodo_Prod Substituted Product Iodo_TS->Iodo_Prod Chloro_Start 3-Chloro-THP Aziridinium Bicyclic Aziridinium Ion (Reactive Intermediate) Chloro_Start->Aziridinium FAST (Intramolecular) Anchimeric Assistance Chloro_Prod Substituted Product (Retention of Config) Aziridinium->Chloro_Prod Fast Nucleophilic Opening

Figure 1: Comparative reaction pathways. The Chloro derivative bypasses the high-barrier intermolecular attack via a rapid internal cyclization.

Quantitative Comparison & Data

The table below summarizes the reactivity parameters. Note that while specific rate constants depend on the nucleophile/solvent, the relative trends are established physical organic principles.

Feature3-Iodotetrahydropyran3-Chlorotetrahydropyridine
Leaving Group Ability Excellent (Iodide)Poor (Chloride)
Primary Mechanism Intermolecular

Intramolecular NGP (

internal)
Reactive Intermediate None (Concerted TS)Aziridinium Ion (Highly Electrophilic)
Relative Rate (

)
1 (Baseline)

(Estimated via Mustard Effect)
Stereochemistry Inversion (Walden)Retention (Double Inversion)
Stability Stable at RTUnstable free base (polymerizes/hydrolyzes)
Toxicity Class IrritantAlkylating Agent / Genotoxin
Experimental Evidence: The "Mustard" Effect

Research into nitrogen mustards (e.g., mechlorethamine) and 3-chloropiperidines demonstrates that the presence of a beta-nitrogen accelerates hydrolysis and substitution rates by factors of up to 600-10,000x compared to homomorphic alkyl chlorides.

  • Data Point: In DNA cleavage assays, 3-chloropiperidine derivatives (analogs of our subject) show high potency due to aziridinium formation, whereas oxygen-analogs (ethers) are biologically inert in the same context.

Experimental Protocols

Handling & Stability
  • 3-Iodotetrahydropyran: Can be stored in amber glass at 4°C. Stable to air and moisture for moderate periods.

  • 3-Chlorotetrahydropyridine:

    • Warning: Must be stored as a salt (e.g., HCl) . The free base will spontaneously self-alkylate (polymerize) or hydrolyze via the aziridinium intermediate.

    • Neutralization: Only liberate the free base immediately prior to reaction in situ at low temperature (

      
      ).
      
Kinetic Validation Experiment (Solvolysis)

To experimentally verify the reactivity difference, perform a comparative solvolysis rate study.

Materials:

  • Substrate A: 3-Iodotetrahydropyran (0.1 M)

  • Substrate B: 3-Chlorotetrahydropyridine (0.1 M)

  • Solvent: 50% Aqueous Ethanol (buffered to pH 7)

  • Indicator:

    
     (Silver Nitrate) solution.
    

Workflow:

  • Preparation: Dissolve substrates in separate vials of ethanol.

  • Initiation: Add aqueous buffer. For the Chloro compound, ensure it is in free-base form (or start with salt and add 1 eq. base).

  • Detection: Aliquot samples at

    
     minutes. Add 
    
    
    
    .
    • Observation:

      
       precipitate indicates chloride release. 
      
      
      
      indicates iodide release.
  • Result Interpretation:

    • Compound B (Chloro): Rapid turbidity (minutes) due to fast aziridinium formation and subsequent hydrolysis/Ag-assisted ionization.

    • Compound A (Iodo): Slow/Negligible turbidity at room temperature (requires heat or strong nucleophile).

References

  • Göttlich, R. et al. (2016). "Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions." Chemistry – A European Journal.

  • Winstein, S. et al. (1948). "The Role of Neighboring Groups in Replacement Reactions." Journal of the American Chemical Society.
  • BenchChem Technical Guides. (2025). "Reactivity of the Chloro Group in Secondary Propargylic Halides and Piperidines."

  • National Institutes of Health (NIH). "Secondary 3-Chloropiperidines: Powerful Alkylating Agents." PubMed Central.

Sources

Validating the structure of 2H-Pyran-2-ol, tetrahydro-3-iodo- via NOE

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stereochemical Validation of 2H-Pyran-2-ol, tetrahydro-3-iodo-: A Comparative Guide to NOE and Alternative Techniques

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & The Stereochemical Challenge

In the synthesis and structural characterization of functionalized heterocycles, 2H-Pyran-2-ol, tetrahydro-3-iodo- (3-iodotetrahydro-2H-pyran-2-ol) presents a classic stereochemical challenge. The molecule possesses two adjacent stereocenters at C2 (the hemiacetal/anomeric carbon) and C3 (the halogenated carbon).

The relative configuration of these centers is dictated by competing stereoelectronic effects: the anomeric effect, which drives the C2 hydroxyl group toward an axial position, and steric minimization, which drives the bulky C3 iodine toward an equatorial position[1]. Because 1H NMR J-coupling values can be ambiguous for specific dihedral arrangements in flexible rings, the Nuclear Overhauser Effect (NOE) is the gold standard for validating the 3D spatial proximity of these protons[2].

This guide objectively compares NOE methodologies (1D/2D NOESY vs. ROESY) against alternative techniques and provides a self-validating experimental protocol for unambiguous stereochemical assignment.

Comparative Analysis of Structural Validation Techniques

Selecting the correct analytical technique requires understanding the physical properties of the target molecule. For a small molecule like 3-iodotetrahydro-2H-pyran-2-ol (MW ≈ 228 Da), the molecular tumbling rate (


) directly dictates the behavior of cross-relaxation pathways[3].

Table 1: Comparison of Stereochemical Validation Techniques for Small Molecules

TechniquePrimary OutputAdvantagesLimitationsSuitability for 3-Iodo-THP-2-ol
1D NOESY High-res 1D spatial contactsExtremely sensitive; fast acquisition; quantitative integration[2].Requires well-resolved peaks for selective irradiation.Optimal. Perfect for targeting the isolated H2 anomeric proton.
2D NOESY Global spatial contact mapComprehensive 3D mapping; no pre-selection required.Longer acquisition times; potential for spin-diffusion errors.Excellent. Standard for complete structural elucidation[4].
2D ROESY Rotating-frame NOEAlways yields positive NOE peaks regardless of MW[5].Lower S/N; prone to TOCSY artifacts in small molecules[4].Not Recommended. Unnecessary for molecules < 600 Da.
J-Coupling (1H) Dihedral angles (Karplus)Instantaneous extraction from standard 1H NMR.Ambiguous for distinguishing eq-eq vs. eq-ax relationships.Complementary. Used to establish baseline ring conformation.
X-Ray Diffraction Absolute solid-state 3D coordsUnambiguous, definitive atomic resolution.Requires high-quality single crystals; solid-state only.Overkill. Inefficient for routine synthetic screening.
The Causality of Technique Selection

The maximum possible NOE depends heavily on the correlation time (


). Small molecules (MW < 600 Da) tumble rapidly in solution (

), resulting in a strong positive NOE [5]. For mid-sized molecules (MW 700–1200 Da), the NOE approaches zero, necessitating the use of ROESY[3]. Because our target molecule is ~228 Da, 1D or 2D NOESY is the mathematically and physically superior choice, completely avoiding the sensitivity drops and spin-lock artifacts inherent to ROESY[4].

TechniqueSelection A Assess Molecular Weight (MW) B MW < 600 Da (3-Iodo-THP-2-ol: ~228 Da) A->B C MW 700-1200 Da A->C D MW > 1200 Da A->D E 1D/2D NOESY (Positive NOE) B->E Optimal F 2D ROESY (Always Positive ROE) C->F Avoids Zero NOE G 2D NOESY (Negative NOE) D->G Optimal

NMR Technique Selection Matrix Based on Molecular Tumbling Rates.

Self-Validating Experimental Protocol: 1D NOESY

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal controls to differentiate true spatial proximity from chemical exchange or spectral artifacts.

Workflow N1 Sample Prep (Degassing) N2 1H NMR (Resonance ID) N1->N2 N3 J-Coupling (Dihedral Bounds) N2->N3 N4 1D NOESY (Spatial Contacts) N3->N4 N5 3D Conformation (Validation) N4->N5

Step-by-Step Workflow for Stereochemical Validation of Tetrahydropyrans.
Step 1: Rigorous Sample Preparation
  • Action: Dissolve 10 mg of 2H-Pyran-2-ol, tetrahydro-3-iodo- in 0.6 mL of CDCl₃ (or C₆D₆ if H2/H3 resonances overlap). Subject the NMR tube to three freeze-pump-thaw cycles to degas the solvent.

  • Causality: Dissolved oxygen is paramagnetic. For small molecules, paramagnetic relaxation competes with dipole-dipole cross-relaxation, severely quenching the NOE signal[5]. Degassing is non-negotiable for quantitative accuracy[2].

Step 2: Pulse Width Calibration
  • Action: Determine the exact 90° pulse width (pw90) for the specific sample.

  • Causality: 1D NOESY relies on a highly accurate inversion pulse. An uncalibrated pulse will result in incomplete population inversion, drastically reducing the signal-to-noise ratio of the NOE enhancements[4].

Step 3: Mixing Time Optimization
  • Action: Set the mixing time (d8) to 0.5 seconds. Run a secondary control experiment at 0.8 seconds.

  • Causality: The NOE builds up during the mixing time. For small molecules, 0.5–0.8s is optimal[4]. Running two mixing times acts as an internal control: if a cross-peak intensity scales non-linearly between 0.5s and 0.8s, it is likely an artifact of spin-diffusion (e.g., H2 transfers to H3, which then transfers to H4) rather than a direct spatial contact.

Step 4: Acquisition and Phase Validation (Internal Control)
  • Action: Selectively irradiate the H2 anomeric proton. Acquire the spectrum and phase the irradiated H2 peak to be negative .

  • Causality & Self-Validation: In small molecules, the diagonal (irradiated) peak and the NOE cross-peaks must have opposite phases[5]. If the irradiated H2 peak is phased negative, all true through-space NOE enhancements (e.g., H3, H5) must appear positive. If any cross-peak appears negative, it is immediately flagged as a chemical exchange (EXSY) artifact (e.g., hydroxyl proton exchange) rather than a spatial contact[6].

Data Interpretation: Defining the Stereochemistry

Once the NOESY spectrum is acquired, the relative stereochemistry is determined by mapping the distance restraints. In tetrahydropyrans, the anomeric effect typically forces the C2 hydroxyl group into the axial position, leaving H2 in the equatorial plane[1].

The critical diagnostic marker is the behavior of H3 .

Table 2: Quantitative NOE Distance Restraints for 3-Iodotetrahydropyran-2-ol Isomers

Proton PairStereochemical RelationshipApprox. Distance (Å)Expected NOE IntensityDiagnostic Value
H2(eq) - H3(eq) cis (-OH ax, -I ax)~2.5 ÅStrong (Positive)Suggests cis, but requires H5 confirmation.
H2(eq) - H3(ax) trans (-OH ax, -I eq)~3.0 ÅMedium (Positive)Suggests trans, but requires H5 confirmation.
H3(ax) - H5(ax) 1,3-diaxial~2.6 ÅStrong (Positive)Definitive. Proves H3 is axial (trans isomer)[7].
H3(eq) - H5(ax) equatorial-axial> 4.0 ÅWeak / NoneDefinitive. Proves H3 is equatorial (cis isomer).

The Causality of the 1,3-Diaxial Marker: Relying solely on the H2-H3 NOE can be dangerous because both eq-eq and eq-ax distances fall within the 2.5–3.0 Å range, yielding positive NOEs. The self-validating proof of stereochemistry comes from irradiating H3. If H3 is axial (meaning the iodine is equatorial, yielding the trans isomer), it will exhibit a massive, unmistakable 1,3-diaxial NOE correlation with the axial proton at H5[7]. If H3 is equatorial, this H3-H5 contact is physically impossible due to the >4.0 Å distance.

References

1.[5] Columbia University NMR Facility. "NOESY and ROESY". Available at: [Link] 2.[6] Reddit r/chemistry. "What is the difference between NOESY and ROESY for NMR?". Available at: [Link] 3.[3] UCSD SSPPS NMR Facility. "NOESY and ROESY". Available at: [Link] 4.[4] Indiana University NMR Facility. "2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack)". Available at: [Link] 5.[1] RSC Publishing. "A Maitland–Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones". Available at: [Link] 6.[2] Beilstein Journals. "Accuracy in determining interproton distances using Nuclear Overhauser Effect data from a flexible molecule". Available at: [Link] 7.[7] MDPI. "Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues". Available at: [Link]

Sources

A Comparative Guide to Catalysts for Tetrahydropyran Synthesis: Performance, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The tetrahydropyran (THP) motif is a cornerstone in the architecture of numerous biologically active molecules, including a wide array of natural products and pharmaceuticals. Its prevalence underscores the critical need for efficient and selective synthetic methodologies. Central to these strategies is the choice of catalyst, which dictates the reaction's efficiency, stereochemical outcome, and overall practicality. This guide provides an in-depth comparative analysis of prominent catalytic systems for tetrahydropyran synthesis, offering researchers, scientists, and drug development professionals the insights required to make informed decisions in their synthetic endeavors.

The Strategic Importance of Tetrahydropyran Synthesis

The six-membered oxygen-containing heterocycle of tetrahydropyran is a privileged scaffold in medicinal chemistry. Its conformational properties and ability to engage in hydrogen bonding interactions make it a key component in molecules that exhibit a broad spectrum of biological activities. Consequently, the development of robust and versatile methods for constructing the THP ring is an area of continuous research and development. This guide will navigate the landscape of catalytic options, from classical acid catalysis to modern transition-metal-mediated transformations.

Homogeneous Catalysis: Precision and Reactivity

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity due to the well-defined nature of their active sites.

Lewis and Brønsted Acids: The Workhorses of THP Synthesis

Acid catalysis remains a fundamental approach for the synthesis of tetrahydropyrans, most notably through the Prins cyclization and related hydroalkoxylation reactions.

Mechanism of Action: Lewis acids, such as lanthanide triflates (Ln(OTf)₃), activate carbonyl compounds or alkenes, facilitating nucleophilic attack by a tethered hydroxyl group.[1][2] The oxophilicity of lanthanide ions makes them particularly effective.[3] Brønsted acids protonate the alkene or carbonyl, generating a carbocationic intermediate that is subsequently trapped by the intramolecular hydroxyl group.

Comparative Performance of Acid Catalysts:

CatalystSubstrate(s)Reaction TypeConditionsYield (%)SelectivityReference
Sc(OTf)₃ β-hydroxy dioxinone, aldehydePrins CyclizationCH₂Cl₂HighHigh[4]
Yb(OTf)₃ Alkenyl alcoholsHydroalkoxylationIonic Liquid>90High[5]
Bi(OTf)₃ Alcohols, DHPTetrahydropyranylationSolvent-free, rt90-98N/A[6]
TFA Homoallylic enol etherCyclizationCH₂Cl₂, 0 °C to rt58 (overall)High[7]

Experimental Protocol: Ytterbium(III) Triflate-Catalyzed Intramolecular Hydroalkoxylation

This protocol describes a general procedure for the cyclization of an alkenyl alcohol to a tetrahydropyran derivative using a lanthanide triflate catalyst. The choice of an ionic liquid as the solvent demonstrates a greener approach, facilitating catalyst recycling.[5]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the alkenyl alcohol (1.0 mmol) and the ionic liquid (e.g., [bmim][BF₄]) (2.0 mL).

  • Catalyst Addition: Add Ytterbium(III) triflate (Yb(OTf)₃) (0.05 mmol, 5 mol%). The use of a water-tolerant Lewis acid like Yb(OTf)₃ simplifies the setup as rigorous drying of reagents and solvents is not always necessary.[3][8]

  • Reaction: Stir the mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours). The progress of the reaction should be monitored to avoid side-product formation.

  • Work-up: Upon completion, extract the product with diethyl ether (3 x 10 mL). The ionic liquid, containing the catalyst, can be recovered, washed, and reused for subsequent reactions.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Gold Catalysis: Mild and Efficient Alkene and Alkyne Activation

Gold catalysts have emerged as powerful tools for the synthesis of THPs via the intramolecular hydroalkoxylation of allenes and alkenes.[9][10] Cationic gold(I) complexes are particularly effective due to their strong π-acidic character.[11]

Mechanism of Action: The cationic gold(I) catalyst activates the C-C multiple bond of the allene or alkene, making it susceptible to nucleophilic attack by the pendant hydroxyl group.[10] This is followed by protodeauration to release the product and regenerate the active catalyst.[10] Both mono- and dual-gold catalytic cycles have been proposed, depending on the specific substrates and reaction conditions.[12]

Performance Data for Gold-Catalyzed THP Synthesis:

CatalystSubstrateReaction TypeConditionsYield (%)SelectivityReference
(IPr)AuOTf 3-methyl-1,2-butadiene, 1-phenylpropan-1-olIntermolecular HydroalkoxylationToluene, 30 °CHighHigh[13]
[Au(NHC)(CH₃CN)][BF₄] Internal alkynes, alcoholsIntermolecular HydroalkoxylationSolvent-free, 80 °CExcellentHigh (Z-selectivity)[9][11]
AuCl₃/AgOTf γ-Hydroxy allenesIntramolecular HydroalkoxylationCH₂Cl₂GoodHigh[5]

Diagram: Generalized Experimental Workflow for Catalytic THP Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware C Establish inert atmosphere (e.g., Argon) A->C B Add substrate and solvent D Add catalyst B->D C->B E Stir at specified temperature D->E F Monitor reaction (TLC/GC-MS) E->F G Quench reaction F->G H Aqueous work-up/Extraction G->H I Dry and concentrate H->I J Column chromatography I->J K K J->K Characterization (NMR, MS)

Caption: A typical workflow for catalyzed tetrahydropyran synthesis.

Heterogeneous Catalysis: Sustainability and Recyclability

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and process simplification, aligning with the principles of green chemistry.[14]

Zeolites and Clays: Solid Acid Catalysts

Zeolites and clays like Montmorillonite K-10 are aluminosilicates with well-defined porous structures and acidic sites, making them effective solid acid catalysts.[15][16][17] Their high surface area and thermal stability are additional benefits.[18][19]

Mechanism of Action: The Brønsted and Lewis acid sites on the surface of zeolites and clays activate the substrates in a manner analogous to their homogeneous counterparts.[17][20] The shape-selective nature of zeolites can also influence the product distribution.[21][22]

Comparative Performance of Solid Acid Catalysts:

CatalystSubstrate(s)Reaction TypeConditionsYield (%)SelectivityReference
Zeolite H-beta Alcohols, DHPTetrahydropyranylationCH₂Cl₂, rt90-95High[6]
Montmorillonite K-10 Aldehyde, Ketone, Acetyl Chlorideβ-acetamido ketone synthesisAcetonitrile, 70°CGood to ExcellentHigh[23]
NH₄HSO₄@SiO₂ Alcohols/Phenols, DHPTetrahydropyranylationCPME or 2-MeTHFAlmost QuantitativeHigh[14]

Diagram: Simplified Lewis Acid Catalyzed Prins Cyclization

G S Substrates I Activated Intermediate S->I + LA LA Lewis Acid Cyc Cyclization I->Cyc P Product Cyc->P - LA P->LA Catalyst Regeneration

Caption: Catalytic cycle for a Lewis acid-mediated cyclization.

Experimental Protocol: Zeolite H-beta Catalyzed Tetrahydropyranylation of an Alcohol

This protocol details the protection of an alcohol as a THP ether using a recyclable solid acid catalyst.[6]

  • Catalyst Activation: Activate Zeolite H-beta by heating at 120 °C under vacuum for 4 hours prior to use. This step is crucial to remove adsorbed water, which can deactivate the catalyst.

  • Reaction Setup: In a round-bottom flask, dissolve the alcohol (1.0 mmol) and 3,4-dihydropyran (DHP) (1.2 mmol) in dichloromethane (5 mL).

  • Catalyst Addition: Add the activated Zeolite H-beta (100 mg).

  • Reaction: Stir the suspension at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Catalyst Recovery: Upon completion, filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with dichloromethane, dried, and reactivated for future use.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude THP ether, which is often pure enough for subsequent steps. If necessary, further purification can be achieved by column chromatography.

Supported Metal Catalysts

Supported metal catalysts combine the high activity of metal complexes with the practical benefits of heterogeneous systems.

Mechanism of Action: In the context of THP synthesis from precursors like tetrahydrofurfuryl alcohol (THFA), a bifunctional mechanism is often at play.[24][25] For a Cu-ZnO/Al₂O₃ catalyst, acid sites on the alumina support catalyze the rearrangement and dehydration of THFA to dihydropyran (DHP), while the copper sites are responsible for the subsequent hydrogenation to THP.[24][25]

Performance of a Supported Metal Catalyst:

CatalystSubstrateReaction TypeConditionsYield (%)Selectivity (%)Reference
Cu-ZnO/Al₂O₃ Tetrahydrofurfuryl alcohol (THFA)Hydrogenolysis/Rearrangement270 °C, 1.0 MPa H₂High Conversion89.4[24][25]
Ni/SiO₂ 3,4-Dihydropyran (DHP)Hydrogenation150-200 °C98>99.8[26][27]

Conclusion and Future Outlook

The synthesis of tetrahydropyrans is a mature field with a diverse array of catalytic tools at the disposal of the synthetic chemist.

  • Homogeneous catalysts , particularly those based on lanthanides and gold, offer high levels of activity and stereocontrol, which are paramount in complex molecule synthesis.

  • Heterogeneous catalysts , such as zeolites and supported metals, provide a practical and sustainable alternative, especially for large-scale applications where catalyst cost and recyclability are major considerations.

The choice of catalyst is ultimately dictated by the specific synthetic challenge, including substrate scope, desired stereochemistry, and process scalability. Future developments will likely focus on the design of more active and selective catalysts that can operate under even milder and more environmentally benign conditions, further enhancing the synthetic chemist's ability to construct these vital heterocyclic motifs.

References

  • Ragaini, F., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. [Link]

  • Reddy, C. R., & Sujatha, P. (2014). Montmorillonite K-10: As a Useful Catalyst in Organic Preparations. Current Organic Chemistry. [Link]

  • Sels, B. F., & Kustov, L. M. (2022). Zeolites in catalysis: sustainable synthesis and its impact on properties and applications. Chemical Society Reviews. [Link]

  • González-Arellano, C., et al. (2015). Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Alkynes. ACS Catalysis. [Link]

  • González-Arellano, C., et al. (2015). Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Alkynes. ACS Catalysis. [Link]

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Safety Operating Guide

2H-Pyran-2-ol, tetrahydro-3-iodo- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 2H-Pyran-2-ol, tetrahydro-3-iodo- (also known as 3-iodotetrahydro-2H-pyran-2-ol) requires a disposal strategy that goes beyond generic solvent protocols. This compound—a cyclic hemiacetal (lactol) bearing a heavy iodine atom—presents unique end-of-life logistical challenges.

To ensure absolute compliance, environmental safety, and laboratory integrity, this guide provides a self-validating, step-by-step operational protocol for the proper disposal of this specific iodinated organic compound.

Mechanistic Safety & Reactivity Profile

Before executing any disposal protocol, it is critical to understand the causality behind the handling requirements. The disposal strategy for 2H-Pyran-2-ol, tetrahydro-3-iodo- is dictated by two distinct structural features:

  • The Carbon-Iodine Bond (Halogenated Waste): Under the Resource Conservation and Recovery Act (RCRA), any waste stream containing significant amounts of halogens must be strictly segregated from standard organic waste. When incinerated, iodinated compounds generate hydroiodic acid (HI) and iodine gas (

    
    ). Therefore, this material requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize acidic off-gases[1]. Mixing this with non-halogenated waste contaminates the entire stream, drastically increasing disposal costs and treatment complexity[2].
    
  • The Tetrahydropyran Core (Peroxide Potential): While lactols (hemiacetals) are generally less susceptible to autoxidation than pure cyclic ethers like tetrahydrofuran (THF), the tetrahydropyran ring still carries a theoretical risk of forming explosive hydroperoxides upon prolonged exposure to oxygen and light. A self-validating disposal protocol must include a peroxide screening step prior to long-term accumulation.

Quantitative Waste Segregation Parameters

To maintain compliance with Environmental Protection Agency (EPA) guidelines and institutional safety standards, adhere strictly to the following quantitative thresholds when classifying and segregating this waste.

ParameterThreshold / SpecificationOperational Impact
Halogenated Waste Threshold > 5% halogen contentWaste exceeding this limit must be segregated into dedicated halogenated streams to prevent cross-contamination[3].
EPA HOC Limit > 1,000 mg/kgTriggers strict RCRA disposal requirements for Halogenated Organic Compounds (HOCs)[4].
Peroxide Safe Limit < 5 ppmWaste is safe for transport. Levels > 5 ppm require immediate quenching with a reducing agent prior to disposal.
Incineration Requirement Rotary Kiln + Caustic ScrubbingRequired to neutralize hydroiodic acid (HI) gas generated during thermal destruction[1].

Operational Disposal Workflow

The following diagram illustrates the logical decision tree for processing 2H-Pyran-2-ol, tetrahydro-3-iodo- from the point of generation to final destruction.

G Start Waste Generation: 2H-Pyran-2-ol, tetrahydro-3-iodo- Peroxide Check Peroxide Levels (Tetrahydropyran derivative) Start->Peroxide Pass Peroxides < 5 ppm Peroxide->Pass Fail Peroxides > 5 ppm Peroxide->Fail Container Segregate into Halogenated Organic Waste Pass->Container Treat Treat with Reducing Agent (e.g., Sodium thiosulfate) Fail->Treat Treat->Pass SAA Store in Satellite Accumulation Area (SAA) Container->SAA Incinerate RCRA-Permitted High-Temp Incineration SAA->Incinerate

Workflow for the safe evaluation, segregation, and disposal of iodinated tetrahydropyran waste.

Step-by-Step Disposal Methodology

To ensure a self-validating process, follow this precise methodology. Do not skip the verification steps, as they guarantee the chemical stability of the waste stream.

Phase 1: Pre-Disposal Stabilization & Verification
  • PPE Assembly: Don chemical-resistant nitrile gloves (double-gloving is recommended for iodinated organics), a flame-resistant lab coat, and chemical splash goggles. Conduct all work inside a certified chemical fume hood[5].

  • Peroxide Screening: Dip a commercial KI-starch peroxide test strip into the waste solution.

    • Causality: Validating the absence of peroxides prevents shock-sensitive detonations during transport.

    • If the reading is < 5 ppm , proceed to Phase 2.

    • If the reading is > 5 ppm , slowly add a 10% aqueous solution of sodium thiosulfate (

      
      ) while stirring until the peroxide test reads zero.
      
Phase 2: Segregation and Containment
  • Container Selection: Select a high-density polyethylene (HDPE) or PTFE-lined glass waste container. Do not use standard metal cans, as trace HI or iodine can cause rapid corrosion.

  • Transfer: Carefully pour the 2H-Pyran-2-ol, tetrahydro-3-iodo- waste into the container.

  • Strict Segregation: Ensure this container is strictly dedicated to 2[2]. Never mix this with non-halogenated solvents (e.g., acetone, hexane, ethanol), as doing so will reclassify the entire bulk volume as expensive halogenated waste[3].

Phase 3: Labeling and SAA Management
  • Compliance Labeling: Attach a standard Hazardous Waste tag. Explicitly write: "Halogenated Organic Waste - Contains Iodinated Tetrahydropyran Derivatives". Check the boxes for "Toxic" and "Flammable" (if dissolved in a flammable carrier solvent).

  • Satellite Accumulation Area (SAA): Place the container in a designated SAA. The container must sit inside a secondary containment tray to capture potential leaks[3]. Keep the container tightly capped at all times unless actively adding waste.

Phase 4: Final Disposition
  • EHS Transfer: Once the container reaches 90% capacity, or the 6-month accumulation limit is reached, submit a pickup request to your Environmental Health and Safety (EHS) department.

  • Thermal Destruction: The waste will be transported to a commercial RCRA-permitted facility where it will undergo1 to safely neutralize the halogens[1].

Spill Response Protocol

In the event of an accidental release of 2H-Pyran-2-ol, tetrahydro-3-iodo-, immediate action is required to prevent inhalation exposure and environmental contamination.

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sashes are open to maximize exhaust, or increase room ventilation.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized universal spill pads). Do not use combustible materials like sawdust.

  • Absorption & Collection: Sweep the absorbed mixture using a non-sparking tool. Place the debris into a heavy-duty hazardous waste bag or a dedicated solid waste bucket.

  • Decontamination: Wash the spill surface with a mild detergent and water, followed by a wipe-down with a compatible solvent (e.g., isopropanol). Collect all cleaning materials and classify them as 5[5].

References

  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office.[Link]

  • UWO Guide to Classifying Unwanted Materials. UW Oshkosh. [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA).[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.